Product packaging for 3-(Piperidin-4-yl)benzo[d]isoxazole(Cat. No.:CAS No. 84163-68-8)

3-(Piperidin-4-yl)benzo[d]isoxazole

Cat. No.: B3156928
CAS No.: 84163-68-8
M. Wt: 202.25 g/mol
InChI Key: KEIQPPQTKPFHLZ-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B3156928 3-(Piperidin-4-yl)benzo[d]isoxazole CAS No. 84163-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-yl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIQPPQTKPFHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004428
Record name 3-(Piperidin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-68-8
Record name 3-(Piperidin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the pharmacologically significant scaffold, 3-(Piperidin-4-yl)benzo[d]isoxazole. This molecule is a key structural motif found in a variety of bioactive compounds, and understanding its synthesis and properties is crucial for the development of novel therapeutics.[1]

Introduction: The Significance of the Benzisoxazole-Piperidine Moiety

The 1,2-benzisoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, present in a range of pharmaceuticals with diverse biological activities, including antipsychotic, anticonvulsant, and anticancer properties.[1][2][3] When coupled with a piperidine ring at the 3-position, the resulting this compound framework serves as a versatile building block in drug discovery. This structural combination is found in compounds targeting various receptors and enzymes in the central nervous system and other therapeutic areas.[4][5] The piperidine moiety often provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles, while the benzisoxazole core contributes to the molecule's interaction with biological targets.[6]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for benzisoxazole formation. A common and effective strategy involves the cyclization of an appropriate precursor, often an oxime derivative of a 2-hydroxyaryl ketone. Given the reactivity of the secondary amine in the piperidine ring, a protection-deprotection strategy is essential for a successful synthesis. A highly plausible and efficient route commences with readily available starting materials, proceeding through a protected piperidine intermediate.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach to this compound (1) points to a key intermediate, an N-protected 4-(benzo[d]isoxazol-3-yl)piperidine (2). This intermediate can be envisioned to arise from the cyclization of an oxime derived from an N-protected 4-(2-hydroxybenzoyl)piperidine (3). This precursor, in turn, can be synthesized via a Grignard reaction between an N-protected 4-piperidinecarboxaldehyde and a suitable ortho-lithiated and protected salicylaldehyde derivative, or more directly, from the reaction of an N-protected piperidine Grignard reagent with 2-hydroxybenzonitrile. A more practical forward synthesis, however, would involve the reaction of a commercially available N-protected 4-cyanopiperidine with a lithiated, protected salicylaldehyde, followed by cyclization and deprotection.

A robust and scalable synthetic pathway is detailed below, utilizing a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen, which is stable under the reaction conditions and can be readily removed under acidic conditions.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection 2-Fluorobenzonitrile 2-Fluorobenzonitrile Ketone_Intermediate tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate 2-Fluorobenzonitrile->Ketone_Intermediate N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine Grignard_Reagent N-Boc-4-piperidylmagnesium chloride N-Boc-4-chloropiperidine->Grignard_Reagent Mg, THF Grignard_Reagent->Ketone_Intermediate THF Oxime_Intermediate tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate oxime Ketone_Intermediate->Oxime_Intermediate NH2OH.HCl, Pyridine Protected_Product tert-butyl 4-(benzo[d]isoxazol-3-yl)piperidine-1-carboxylate Oxime_Intermediate->Protected_Product KOH, t-BuOH, Heat Final_Product This compound Protected_Product->Final_Product TFA or HCl in Dioxane

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings are added to anhydrous tetrahydrofuran (THF).

  • A solution of tert-butyl 4-chloropiperidine-1-carboxylate in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.

  • After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled to 0 °C.

  • A solution of 2-fluorobenzonitrile in anhydrous THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.

Step 2: Synthesis of tert-butyl 4-((Z)-C-(2-fluorophenyl)-N-hydroxycarbonimidoyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate in ethanol, hydroxylamine hydrochloride and pyridine are added.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.

  • The organic layer is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude oxime, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 4-(benzo[d]isoxazol-3-yl)piperidine-1-carboxylate

  • The crude oxime from the previous step is dissolved in tert-butanol.

  • Potassium hydroxide is added, and the mixture is heated to reflux. The intramolecular nucleophilic aromatic substitution reaction leads to the formation of the benzisoxazole ring.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the N-Boc protected product.

Step 4: Synthesis of this compound

  • The tert-butyl 4-(benzo[d]isoxazol-3-yl)piperidine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in 1,4-dioxane, is added.

  • The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent and excess acid are removed under reduced pressure.

  • The residue is triturated with diethyl ether to precipitate the product as a salt (hydrochloride or trifluoroacetate). The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Purity Final_Product This compound NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry (ESI-MS) Final_Product->MS IR Infrared Spectroscopy (FT-IR) Final_Product->IR HPLC High-Performance Liquid Chromatography Final_Product->HPLC Elemental_Analysis CHN Analysis Final_Product->Elemental_Analysis

Caption: Workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

Technique Expected Observations
¹H NMR Aromatic protons of the benzisoxazole ring (multiplets in the range of δ 7.0-8.0 ppm). Protons of the piperidine ring: CH proton at C4 (multiplet), CH₂ protons adjacent to nitrogen (multiplets), and other CH₂ protons (multiplets). The NH proton of the piperidine ring will appear as a broad singlet.
¹³C NMR Aromatic carbons of the benzisoxazole ring (signals in the range of δ 110-165 ppm). Piperidine carbons: CH carbon at C4 and CH₂ carbons.
Mass Spec. Expected [M+H]⁺ peak at m/z 203.1184 for the molecular formula C₁₂H₁₄N₂O.[7]
FT-IR (cm⁻¹) C=N stretching of the isoxazole ring, N-H stretching of the piperidine, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
HPLC A single major peak indicating high purity (typically >95%).
Elemental Calculated values for C₁₂H₁₄N₂O: C, 71.26%; H, 6.98%; N, 13.85%. Experimental values should be within ±0.4% of the calculated values.

Pharmacological Context and Future Directions

Derivatives of this compound have shown promise as GlyT1 inhibitors, highlighting their potential in treating neurological and psychiatric disorders.[4] Furthermore, fluorinated analogs have been investigated for their antiproliferative activities.[3][6] The synthesis of this core structure opens avenues for the creation of compound libraries for screening against various biological targets. Future work could involve the derivatization of the piperidine nitrogen to explore structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Conclusion

This technical guide has outlined a detailed and reliable pathway for the synthesis of this compound, a valuable scaffold in medicinal chemistry. By following the proposed synthetic and characterization protocols, researchers can confidently produce and validate this compound for further investigation in drug discovery programs. The provided rationale and workflows are intended to empower scientists with the necessary knowledge to not only replicate this synthesis but also to adapt and innovate upon it for the development of next-generation therapeutics.

References

Introduction: The Significance of a Core Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yl)benzo[d]isoxazole

This compound stands as a pivotal molecular scaffold in modern medicinal chemistry. While not a therapeutic agent in itself, its rigid, fused-ring structure combined with the versatile piperidine moiety forms the foundational core of several critical second-generation antipsychotic drugs, including risperidone and paliperidone[1][2][3]. The benzisoxazole ring system, in particular, is a privileged structure known for its favorable interactions with key neurological targets, primarily serotonergic (5-HT2A) and dopaminergic (D2) receptors[1][4].

Understanding the intrinsic physicochemical properties of this core structure is paramount for researchers, scientists, and drug development professionals. These properties govern the molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough characterization allows for rational drug design, enabling chemists to modify the scaffold to optimize potency, selectivity, and pharmacokinetic parameters. This guide provides a comprehensive analysis of the key physicochemical attributes of this compound, detailing the theoretical importance, experimental determination, and available data for each property.

Molecular Structure and Foundational Properties

The molecule's architecture, consisting of a bicyclic aromatic benzisoxazole system linked at the 3-position to the 4-position of a piperidine ring, dictates its fundamental chemical and physical nature.

Caption: Chemical structure of this compound.

The table below summarizes its core identifiers and computed physical properties, which serve as a foundational dataset for further analysis.

PropertyValueSource
CAS Number 84163-68-8[5][6]
Molecular Formula C₁₂H₁₄N₂O[5][6]
Molecular Weight 202.25 g/mol [5]
Exact Mass 202.110613074 Da[5][6]
XLogP3 (Computed) 1.9 / 2.62360[5][6]
Topological Polar Surface Area (TPSA) 38.1 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]
Density (Predicted) 1.144 g/cm³[6]
Boiling Point (Predicted) 355.5 °C at 760 mmHg[6]
Flash Point (Predicted) 168.8 °C[6]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Expertise & Experience: The pKa value is arguably one of the most critical physicochemical parameters for any drug candidate containing an ionizable group. For this compound, the secondary amine within the piperidine ring is the primary basic center. Its pKa dictates the degree of ionization at various physiological pH levels. This is fundamentally important because the charged (protonated) and uncharged (neutral) forms of the molecule exhibit vastly different properties. The charged form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to permeate biological membranes via passive diffusion. An optimal pKa is often a delicate balance to ensure sufficient aqueous solubility for formulation and dissolution in the gut, as well as adequate lipophilicity for absorption.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination, offering high accuracy and reliability.

  • Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized acid (e.g., 0.1 M HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the half-equivalence point, where half of the basic piperidine groups have been protonated. Specialized software is used to calculate the pKa by fitting the titration data to the Henderson-Hasselbalch equation.

Trustworthiness: This method is self-validating. The sharpness of the inflection point on the titration curve provides a direct visual indicator of the measurement's quality. Furthermore, the protocol includes rigorous calibration of the pH meter and standardization of the titrant, ensuring the accuracy of the final pKa value.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD): Gauging Membrane Permeability

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a crucial determinant of its ability to cross the lipid bilayers of cell membranes, including the intestinal wall and the blood-brain barrier.

  • logP (Partition Coefficient): This value represents the ratio of the concentration of the neutral species of a compound in an immiscible octanol/water mixture at equilibrium. It is an intrinsic property of the molecule.

  • logD (Distribution Coefficient): This is a more physiologically relevant metric for ionizable compounds like our topic molecule. It measures the concentration ratio of all species (neutral and ionized) between octanol and a buffered aqueous phase at a specific pH. For a basic compound, as the pH decreases, ionization increases, leading to a lower logD value.

The computed XLogP3 value of ~1.9-2.6 suggests moderate lipophilicity, a range often associated with good oral absorption and CNS penetration capabilities[5][6].

Experimental Protocol: Shake-Flask Method for logD₇.₄

The shake-flask method, while traditional, remains a highly reliable technique for determining lipophilicity.

  • System Preparation: Prepare a buffered aqueous solution at pH 7.4 (to mimic physiological pH) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer.

  • Partitioning: A known concentration of the compound is dissolved in the buffered aqueous phase. An equal volume of the saturated n-octanol is added.

  • Equilibration: The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Trustworthiness: The protocol's integrity is maintained by running controls, ensuring complete phase separation, and using a validated analytical method (HPLC) for quantification, which provides both accuracy and specificity. Mass balance calculations (ensuring the total amount of compound recovered from both phases equals the initial amount) further validate the experimental result.

Caption: Experimental workflow for logD determination using the shake-flask method.

Solubility: A Prerequisite for Bioavailability

Expertise & Experience: A drug must first dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The solubility of this compound is expected to be pH-dependent due to the basic piperidine nitrogen. At lower pH values (e.g., in the stomach), the compound will be protonated and exist as a more soluble salt. At higher pH values (e.g., in the intestine), it will be predominantly in its less soluble, neutral free-base form.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility, which is the most relevant measure for drug development.

  • Sample Preparation: An excess amount of the solid compound is added to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting slurry is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method like HPLC-UV.

  • Data Reporting: Solubility is reported in units such as mg/mL or µM at each specific pH.

Trustworthiness: The use of an excess of solid material and allowing sufficient time to reach equilibrium ensures that the measured concentration represents the true thermodynamic solubility limit. Visual inspection for remaining solid before quantification confirms that the solution was indeed saturated.

Physical State and Thermal Properties

Physical Appearance: The fluorinated analog, 6-fluoro-3-(4-piperidinyl)benzisoxazole, is described as a solid[8]. It is reasonable to infer that the parent compound, this compound, also exists as a solid at room temperature.

Melting Point (mp): The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid and the strength of its crystal lattice. A sharp melting range is characteristic of a pure substance. The melting point for the 6-fluoro derivative is reported as 59-64 °C[8].

Experimental Protocol: Capillary Melting Point Determination

  • Sample Loading: A small amount of finely powdered, dry sample is packed into a capillary tube.

  • Heating: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Differential Scanning Calorimetry (DSC): For more precise thermal analysis, DSC is employed. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak corresponds to the melting point and also provides the enthalpy of fusion (ΔfusH°), which is a measure of the energy required to break the crystal lattice. This technique is invaluable for studying polymorphism and solid-state stability[9].

Spectroscopic Profile for Structural Confirmation

Expertise & Experience: Spectroscopic techniques provide an unambiguous "fingerprint" of a molecule, confirming its identity and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of hydrogen atoms. Key expected signals would include distinct aromatic protons on the benzisoxazole ring, and a series of aliphatic protons for the piperidine ring, including a characteristic signal for the N-H proton. A published spectrum for a similar derivative shows aromatic signals between δ 6.88 and 8.34 ppm[10].

    • ¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the molecular formula[11]. The expected [M+H]⁺ ion for C₁₂H₁₄N₂O would be approximately m/z 203.118.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic peaks would be expected for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1500-1650 cm⁻¹), and C-O stretching[9].

Conclusion

This compound is a molecule of significant interest due to its central role in the architecture of important antipsychotic drugs. Its physicochemical properties—moderate lipophilicity, a basic pKa conferred by the piperidine nitrogen, and pH-dependent solubility—are characteristic of a scaffold well-suited for developing orally bioavailable and CNS-active agents. A comprehensive understanding and experimental determination of these properties, using robust methodologies as outlined in this guide, are essential for any research program focused on the rational design and development of novel therapeutics derived from this valuable molecular core.

References

Spectroscopic Analysis of 3-(Piperidin-4-yl)benzo[d]isoxazole Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Privileged Scaffold in Modern Therapeutics

The 3-(piperidin-4-yl)benzo[d]isoxazole core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar benzisoxazole moiety linked to a flexible, basic piperidine ring provides an ideal framework for interacting with a wide array of biological targets. This is exemplified by its presence in blockbuster atypical antipsychotic drugs such as Risperidone and its active metabolite, Paliperidone, which act as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The therapeutic significance of this scaffold extends to potential treatments for a range of conditions including cancer, microbial infections, and inflammation.[3][4]

Given this importance, the unambiguous structural characterization of novel derivatives is paramount. Spectroscopic analysis is the cornerstone of this process, providing the definitive evidence required for patent applications, regulatory submissions, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core spectroscopic techniques, moving beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation for this specific class of compounds.

The Analytical Keystone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of every atom in the structure. For this compound derivatives, a combination of 1D and 2D NMR experiments is essential for complete and unambiguous assignment.[2][5]

Proton (¹H) NMR: Mapping the Hydrogen Framework

¹H NMR provides the initial, high-resolution map of the molecule's proton environment.

  • Aromatic Region (Benzisoxazole): Protons on the benzisoxazole ring typically resonate in the downfield region of ~7.0-8.5 ppm due to the deshielding effect of the aromatic ring current.[6] The splitting patterns (multiplicity) and coupling constants (J-values) are critical for determining the substitution pattern on the benzene ring. For instance, a proton with two adjacent proton neighbors will appear as a triplet, while one coupled to two non-equivalent protons might appear as a doublet of doublets.[2]

  • Piperidine Ring: The protons on the piperidine ring are found in the more upfield, aliphatic region. The proton at the C4 position, linking the two ring systems, is a key diagnostic signal. The remaining methylene (-CH₂-) protons often present as complex, overlapping multiplets.

  • Substituents: Protons on alkyl or other groups attached to the piperidine nitrogen will have characteristic chemical shifts that are invaluable for confirming derivatization.

Carbon-¹³ (¹³C) NMR: Visualizing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR elucidates the underlying carbon framework.

  • Aromatic & Heterocyclic Carbons: Carbons within the fused benzisoxazole ring system typically appear between 110-165 ppm .[6][7] The carbon attached to the oxygen (C7a) and the carbon double-bonded to nitrogen (C3) are often the most downfield.

  • Aliphatic Carbons: The carbons of the piperidine ring resonate in the upfield region, typically from 25-60 ppm .

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which greatly simplifies the assignment process for the piperidine moiety.[8]

2D NMR: Connecting the Dots

For complex derivatives, 1D spectra can be ambiguous. 2D NMR experiments are required to definitively link atoms together.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the proton connectivity around the aromatic and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning carbon resonances based on their known proton assignments.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. It is the key to connecting molecular fragments, for example, by showing a correlation between the C4 proton of the piperidine ring and the C3 carbon of the benzisoxazole ring, unequivocally proving their connectivity.[5]

Table 1: Typical NMR Spectroscopic Data for the this compound Scaffold

Atom Position Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm) Key HMBC Correlations
Benzisoxazole H-4, H-5, H-6, H-7 7.0 - 8.5 110 - 135 Protons correlate to adjacent and geminal carbons.
Benzisoxazole C-3 - ~160 - 165 Correlates to Piperidine H-4.
Benzisoxazole C-3a, C-7a - ~120, ~163 Fused ring carbons.
Piperidine H-4 ~3.0 - 3.5 ~30 - 35 Correlates to Benzisoxazole C-3.
Piperidine H-2, H-6 (axial/eq) ~2.5 - 3.2 ~45 - 55 Correlates to substituent on Nitrogen.

| Piperidine H-3, H-5 (axial/eq) | ~1.8 - 2.2 | ~25 - 30 | Correlates to Piperidine C-4. |

Note: Exact chemical shifts are highly dependent on substitution and solvent.

Experimental Protocol: Full NMR Structural Elucidation

Rationale: This protocol is designed to provide a complete, unambiguous structural assignment for a novel derivative.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing exchangeable protons (e.g., N-H).

  • ¹H NMR Acquisition:

    • Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[9]

    • Execution: Acquire a standard 1D proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm).[6] Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C {¹H} NMR Acquisition:

    • Execution: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.[6] A spectral width of 0-200 ppm is typical.

  • 2D NMR Acquisition:

    • Execution: Sequentially run COSY, HSQC, and HMBC experiments. Standard parameter sets are often sufficient, but optimization may be required based on the specific molecule and concentration.

  • Data Processing & Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.[6]

    • Integrate the ¹H spectrum to determine proton ratios.

    • Assign the proton spectrum using multiplicity and COSY data.

    • Use the HSQC spectrum to assign the carbons directly attached to the assigned protons.

    • Use the HMBC spectrum to assign quaternary carbons and confirm the connectivity between molecular fragments.

Molecular Weight and Formula: Mass Spectrometry (MS)

Mass spectrometry provides two fundamental pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. It is an indispensable tool for confirming synthesis and identifying impurities.

Ionization Techniques: ESI and HRMS
  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for the polar, nitrogen-containing benzisoxazole derivatives. It typically produces a protonated molecular ion, [M+H]⁺, which allows for direct determination of the molecular weight.[5][9]

  • High-Resolution Mass Spectrometry (HRMS): While standard MS gives the nominal mass, HRMS (e.g., using a TOF or Orbitrap analyzer) measures the mass with very high precision (to several decimal places). This allows for the unambiguous determination of the elemental formula, a critical piece of data for novel compound characterization.[5][10] An observed mass of 427.2135 for Paliperidone, for example, confirms the molecular formula C₂₃H₂₇FN₄O₃.[5]

Fragmentation Analysis (MS/MS)

In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is isolated and fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. This is particularly useful for:

  • Structure Confirmation: Observing characteristic losses or fragments (e.g., cleavage of the piperidine ring) confirms the proposed structure.

  • Impurity Identification: In an LC-MS run, unknown peaks can be fragmented and their structures elucidated, which is crucial for impurity profiling in drug development.[5][11]

Experimental Protocol: LC-MS Analysis

Rationale: This workflow couples the separation power of HPLC with the detection and identification capabilities of MS, making it ideal for analyzing reaction mixtures and assessing final compound purity.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (LC):

    • Column: Use a reverse-phase column (e.g., C18) suitable for separating compounds of moderate polarity.[5]

    • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid to aid protonation) and an organic solvent like acetonitrile is typical.[9]

    • Detection: A UV detector (e.g., set at 240 or 280 nm) is used in series before the mass spectrometer.[9]

  • Mass Spectrometry (MS):

    • Ionization Mode: Set the instrument to positive ESI mode to detect [M+H]⁺ ions.

    • Analysis: Perform a full scan to detect all ions within a specified mass range. If structural confirmation is needed, set up a data-dependent acquisition method to automatically perform MS/MS on the most intense peaks.

Functional Group Identification: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

While less structurally detailed than NMR or MS, IR and UV-Vis spectroscopy are rapid, valuable techniques for confirming the presence of key functional groups and conjugated systems.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. The absorption of IR radiation at specific frequencies corresponds to particular functional groups.

Table 2: Key IR Absorption Bands for this compound Derivatives

Frequency Range (cm⁻¹) Vibration Functional Group/Moiety Reference
3100 - 3000 C-H stretch Aromatic (Benzisoxazole) [12]
2950 - 2850 C-H stretch Aliphatic (Piperidine) [13]
~3400 N-H stretch Secondary Amine (unsubstituted piperidine) [13]
~1740 C=O stretch Ester (e.g., Paliperidone Palmitate) [13]
~1650 C=O stretch Amide/Lactam (e.g., Paliperidone) [13]
1620 - 1580 C=N / C=C stretch Benzisoxazole Ring System [7][14]

| 1160 - 1020 | C-F stretch | Fluoro-substituent |[13] |

Experimental Protocol: FT-IR Analysis (ATR)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Press the anvil down to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the empty crystal. This is automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated π-systems like the benzisoxazole ring. For many derivatives, characteristic absorption maxima (λmax) are observed between 230 nm and 280 nm .[1][15] While not highly specific for structural elucidation, it is an excellent, simple method for quantitative analysis.

Experimental Protocol: Quantitative UV-Vis Analysis

Rationale: This protocol uses the Beer-Lambert law to determine the concentration of a pure sample in solution, a common requirement for dosage form analysis.

  • Sample Preparation: Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol).[6]

  • Calibration Curve: Create a series of dilutions from the stock solution. Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration to create a calibration curve. Linearity (R² > 0.99) is essential.[15]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to zero the instrument.[6]

  • Sample Measurement: Measure the absorbance of the unknown sample solution. The concentration can be determined from the calibration curve. The solution should be diluted if necessary to ensure the absorbance falls within the linear range (typically 0.1-1.0).[6]

Integrated Analytical Workflow: From Hypothesis to Confirmation

No single technique tells the whole story. A logical, integrated workflow is the most efficient path to complete characterization. The choice of which technique to use first is driven by the information sought. For purity assessment and initial confirmation, LC-MS is ideal. For complete structural proof of a new chemical entity, a full suite of NMR experiments is non-negotiable.

G LCMS LC-MS Analysis UV_Vis UV-Vis Spectroscopy FTIR FT-IR Spectroscopy LCMS->FTIR Confirm MW & Purity H_NMR 1D ¹H NMR C_NMR 1D ¹³C NMR & DEPT FTIR->C_NMR Confirm Functional Groups H_NMR->C_NMR Assign Proton Framework TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Final Final Confirmed Structure C_NMR->Final Confirm Connectivity

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. A thorough understanding of not only how to acquire the data, but why specific experiments are chosen and how the spectra correlate to the unique features of this privileged scaffold, is essential for any scientist working in drug discovery and development. By following the integrated and logical workflows outlined in this guide, researchers can confidently and efficiently characterize these therapeutically vital compounds, accelerating the journey from laboratory synthesis to potential clinical application.

References

The 3-(Piperidin-4-yl)benzo[d]isoxazole Scaffold: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Neuropharmacology

The 3-(piperidin-4-yl)benzo[d]isoxazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). Its rigid, fused heterocyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with various G-protein coupled receptors (GPCRs). This scaffold is most famously embodied in the atypical antipsychotics risperidone and its active metabolite paliperidone, which have become cornerstone treatments for schizophrenia and bipolar disorder.[1] However, the versatility of this chemical framework extends beyond its initial applications, with recent research exploring its potential in developing selective inhibitors for other neurological targets.[2][3]

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of the this compound scaffold. We will delve into its key structural features, explore its interactions with primary molecular targets, detail its therapeutic applications, and provide practical experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

I. Core Chemical Features and Structure-Activity Relationships (SAR)

The pharmacological activity of the this compound scaffold is exquisitely sensitive to substitutions on both the benzisoxazole and piperidine rings. Understanding these structure-activity relationships is paramount for the rational design of new chemical entities with desired potency and selectivity.

A pivotal feature for antipsychotic activity is the presence of a fluorine atom at the 6-position of the benzisoxazole ring.[4] This substitution has been shown to maximize neuroleptic activity.[4] The piperidine nitrogen offers a crucial attachment point for various side chains that significantly modulate the pharmacological profile. For instance, in the case of risperidone, the [2-[4-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl]] side chain is critical for its potent D2 and 5-HT2A receptor antagonism.[5]

Deconstruction of the risperidone molecule has revealed that the entire structure is not strictly necessary for 5-HT2A receptor binding and antagonist activity, though risperidone itself demonstrates the highest affinity among the tested analogues.[6] Truncated versions of risperidone have been shown to retain reasonable affinity for the 5-HT2A receptor, with Ki values ranging from approximately 12 to 71 nM.[6] Interestingly, removing the fluorine atom from some of these deconstructed analogues leads to a decrease in affinity, underscoring the importance of this substituent.[6]

II. Primary Molecular Targets and Mechanism of Action

The therapeutic effects of many this compound derivatives, particularly in the context of psychosis, are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7][8] The "atypical" antipsychotic profile of drugs like risperidone is often linked to a higher affinity for 5-HT2A receptors compared to D2 receptors.[9]

Dopamine D2 Receptor Antagonism

Overactivity of the mesolimbic dopamine pathway is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia.[7] Derivatives of the this compound scaffold act as antagonists at D2 receptors, blocking the binding of endogenous dopamine and thereby reducing downstream signaling.[7] This action is believed to be the primary mechanism for alleviating symptoms such as hallucinations and delusions.[7]

Serotonin 5-HT2A Receptor Antagonism

Potent antagonism at 5-HT2A receptors is a defining characteristic of atypical antipsychotics.[8] This action is thought to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[8] Furthermore, 5-HT2A receptor blockade may play a role in mitigating the negative symptoms of schizophrenia and improving cognitive function.[10] The mechanism is complex but is thought to involve the modulation of dopamine release in different brain regions.[10]

Quantitative Receptor Binding Profile

The following table summarizes the binding affinities (Ki values in nM) of key this compound derivatives for various receptors. Lower Ki values indicate higher binding affinity.

CompoundD2 (Ki, nM)5-HT2A (Ki, nM)α1-adrenergic (Ki, nM)α2-adrenergic (Ki, nM)H1 (Ki, nM)Reference
Risperidone3.20.251620[10]
Paliperidone (9-OH-Ris)~3-5~0.2-0.5~1-3~10-20~100-150[9]
Iloperidone110 (IC50)11 (IC50)0.37 (IC50)--[9]

III. Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound derivatives initiates a cascade of intracellular signaling events.

D2 Receptor Signaling Cascade

Dopamine D2 receptors are Gαi/o-coupled GPCRs.[5] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] Antagonism of D2 receptors by compounds based on this scaffold blocks this inhibitory effect, leading to a relative increase in cAMP production. This, in turn, influences the activity of Protein Kinase A (PKA) and downstream effectors like the transcription factor CREB.[11] Furthermore, D2 receptor signaling can also modulate other pathways involving Akt and GSK-3β.[5]

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Antagonist This compound Antagonist Antagonist->D2R Blocks Gai->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: Antagonism of the D2 receptor signaling pathway.

5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is primarily coupled to Gαq/11 proteins.[12] Upon activation by serotonin, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] Antagonism of this receptor by the benzo[d]isoxazole scaffold prevents this cascade. Additionally, 5-HT2A receptors can also signal through β-arrestin pathways, which can influence ERK activation.[12]

5HT2A_Signaling cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor Gaq Gαq/11 HT2AR->Gaq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->HT2AR Antagonist This compound Antagonist Antagonist->HT2AR Blocks Gaq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Antagonism of the 5-HT2A receptor signaling pathway.

IV. Experimental Protocols

Synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride

This protocol outlines a general method for the synthesis of a key intermediate in the development of many drugs based on this scaffold.

Causality Behind Experimental Choices: The use of a strong base like potassium hydroxide is essential to facilitate the intramolecular cyclization reaction that forms the benzisoxazole ring. Methanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions. The final precipitation with hydrochloric acid in acetone allows for the isolation and purification of the desired product as a hydrochloride salt, which often has better stability and handling properties.

Step-by-Step Methodology:

  • Dissolve (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (1 equivalent) and potassium hydroxide (excess) in methanol.

  • Heat the reaction mixture to reflux for approximately 2.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dry it with anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

  • Add acetone to the concentrate, stir, and filter to remove any insoluble material.

  • Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, inducing the precipitation of a white solid.

  • Collect the solid by filtration and dry to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[13]

Synthesis_Workflow start Start: (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride reactants Dissolve in Methanol with KOH start->reactants reflux Reflux for 2.5h reactants->reflux workup Cool, Dry (MgSO4), Filter, Concentrate reflux->workup precipitation Add Acetone, Filter, Add HCl (pH 2-3) workup->precipitation product Product: 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl precipitation->product

Caption: General workflow for the synthesis of the core scaffold.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity of a test compound for the D2 receptor.

Causality Behind Experimental Choices:

  • Radioligand: [3H]Spiperone is a commonly used radioligand for D2 receptor binding assays due to its high affinity and selectivity for this receptor, allowing for sensitive detection of binding.[14][15]

  • Cell Line: Human Embryonic Kidney (HEK293) cells are frequently used for GPCR assays because they are easy to culture and transfect, and they provide a low-background system for expressing the receptor of interest.[16]

  • Non-specific Binding: A high concentration of a known D2 antagonist, such as haloperidol, is used to define non-specific binding. This is crucial for accurately calculating the specific binding of the radioligand to the D2 receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in an appropriate buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand ([3H]spiperone), and varying concentrations of the test compound.

    • For determining non-specific binding, add a saturating concentration of a non-labeled D2 antagonist (e.g., haloperidol) instead of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start: HEK293 cells expressing D2 receptor membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep assay_setup Assay Setup (96-well plate): Membranes + [3H]Spiperone + Test Compound membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 & Ki Determination counting->analysis result Result: Binding Affinity (Ki) analysis->result

Caption: Workflow for a D2 receptor radioligand binding assay.

V. Therapeutic Applications and Future Directions

The primary therapeutic application of compounds derived from the this compound scaffold is in the treatment of schizophrenia and other psychotic disorders.[1] The balanced D2/5-HT2A antagonism of drugs like risperidone and paliperidone offers efficacy against positive symptoms with a reduced risk of EPS compared to older antipsychotics.[1]

The versatility of this scaffold is being increasingly recognized, with research exploring its potential for other CNS targets. For example, derivatives have been investigated as selective glycine transporter 1 (GlyT1) inhibitors for the potential treatment of the negative and cognitive symptoms of schizophrenia. Furthermore, modifications of the scaffold have yielded potent inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), suggesting potential applications in oncology and inflammatory diseases.

Future research will likely focus on fine-tuning the selectivity of these compounds to minimize off-target effects and further improve their safety profile. The development of biased agonists or antagonists that selectively activate or block specific downstream signaling pathways of the D2 and 5-HT2A receptors could lead to novel therapeutics with enhanced efficacy and fewer side effects. The continued exploration of the this compound scaffold's potential to interact with other CNS targets will undoubtedly open new avenues for the treatment of a wide range of neurological and psychiatric disorders.

VI. References

  • Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D, 15(2), 163–174. --INVALID-LINK--

  • Yadav, P. N., et al. (2011). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Molecular Pharmacology, 79(4), 629-637. --INVALID-LINK--

  • Roth, B. L., et al. (2017). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Chemical Neuroscience, 8(8), 1796-1806. --INVALID-LINK--

  • Patsnap. (2024). What are D2 receptor antagonists and how do they work? Patsnap Synapse. --INVALID-LINK--

  • Disease Connect. (2023). GPCR Stable Cell Lines in Laboratory Research: Signal Transduction, Functional Assays, and Drug Discovery Models. --INVALID-LINK--

  • ChemicalBook. (2023). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. --INVALID-LINK--

  • De Jesus, O. T., & van Heertum, R. L. (1987). [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis. Brain Research, 407(2), 253-262. --INVALID-LINK--

  • Janssen, P. A. (2012). Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Pharmaceutical Research, 29(8), 2246-2261. --INVALID-LINK--

  • Janssen, P. A. (2012). Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Pharmaceutical Research, 29(8), 2246-2261. --INVALID-LINK--

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 36-44. --INVALID-LINK--

  • Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769. --INVALID-LINK--

  • R&D Systems. Dopamine D2-Like Receptor Family Signaling Pathways. --INVALID-LINK--

  • Frontiers. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. --INVALID-LINK--

  • Chandra, S., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3634-3641. --INVALID-LINK--

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 36-44. --INVALID-LINK--

  • Quora. (2011). It is known that 5-HT2a antagonists paradoxically downregulate the 5-HT2a receptor via a mechanism that I believe involves internalization and degradation. However, 5-HT2a inverse agonists apparently do not possess this unusual property. What is responsible for the difference? --INVALID-LINK--

  • Chandra, S., et al. (2014). Synthesis, Characterisation, Molecular property prediction and Antipsychotic activity of Novel 6-fluoro-3-(piperidin-4-yl) benzo. International Journal of Pharmaceutical Sciences Review and Research, 29(1), 302-308. --INVALID-LINK--

  • Zhang, R., et al. (2022). Genome-wide pan-GPCR cell libraries accelerate drug discovery. Acta Pharmaceutica Sinica B, 12(10), 3785-3796. --INVALID-LINK--

  • MDPI. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 24(13), 10987. --INVALID-LINK--

  • Patsnap. (2024). What are 5-HT2A receptor antagonists and how do they work? Patsnap Synapse. --INVALID-LINK--

  • Lindsley, C. W., & Bauman, J. L. (2018). Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience, 9(8), 1879-1888. --INVALID-LINK--

  • An, J., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1625-1630. --INVALID-LINK--

  • Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 81(1), 78-87. --INVALID-LINK--

  • Wikipedia. (2023). Dopamine receptor. --INVALID-LINK--

  • Berg, K. A., & Clarke, W. P. (2006). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. --INVALID-LINK--

  • MDPI. (2023). Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation. International Journal of Molecular Sciences, 24(24), 17409. --INVALID-LINK--

  • ResearchGate. (2021). Comparison of Various Cell-Based Assays for GPCR Screening. --INVALID-LINK--

  • Tall, T., & Lefkowitz, R. J. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1627, 1-13. --INVALID-LINK--

  • Chandra, S. P., et al. (2015). comparative evaluation of 6-fluoro-3-(piperidin-4-yl) benzo [d] isoxazole derivative. International Journal of Bioassays, 4(5), 3894-3898. --INVALID-LINK--

  • ResearchGate. (2015). COMPARATIVE EVALUATION OF 6-FLUORO-3-(PIPERIDIN-4-YL) BENZO [D] ISOXAZOLE DERIVATIVES AND ATYPICAL ANTIPSYCHOTICS FOR THEIR ANTI-DIABETIC PROPERTIES. --INVALID-LINK--

References

A Technical Guide to the Bioactivity of Novel 3-(Piperidin-4-yl)benzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-(piperidin-4-yl)benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, most notably embodied by the atypical antipsychotic drug Risperidone. This structural motif serves as a "privileged structure," consistently demonstrating potent interactions with key biological targets. This guide provides an in-depth exploration of the bioactivity of novel analogs derived from this core, moving beyond its established role in treating psychosis to explore emerging therapeutic applications. We will dissect the foundational mechanism of action, delve into the nuanced structure-activity relationships (SAR) that govern efficacy and safety, and present robust, validated protocols for screening and characterizing new chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutics.

The this compound Scaffold: A Privileged Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the benzisoxazole ring system is a prominent member of this class.[1][2] Its unique electronic and structural properties make it a versatile building block for designing ligands that can interact with a wide array of biological targets.[1] When coupled with a 4-substituted piperidine ring, the resulting this compound core gains a specific three-dimensional architecture that has proven exceptionally effective for targeting G-protein coupled receptors (GPCRs), particularly those within the central nervous system.[3][4]

The clinical and commercial success of benzisoxazole derivatives such as Risperidone, Paliperidone, and Iloperidone underscores the therapeutic potential of this scaffold.[5] These drugs have revolutionized the treatment of schizophrenia and bipolar disorder by offering improved efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[3][4] This improved safety profile is a direct result of the specific receptor modulation imparted by this chemical class, primarily a potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[3] The inherent drug-like properties and proven clinical utility of this core make it a highly attractive starting point for the development of novel analogs with refined pharmacological profiles or entirely new therapeutic applications.[1]

Core Pharmacological Profile: Atypical Antipsychotic Activity

The hallmark bioactivity of this compound analogs is their function as atypical antipsychotics. This activity is defined by a unique receptor binding profile that distinguishes them from earlier "typical" neuroleptics.

Mechanism of Action: The D₂/5-HT₂ₐ Antagonism Hypothesis

The therapeutic efficacy of these compounds in treating psychosis is primarily attributed to their potent, combined antagonism of dopamine D₂ receptors and serotonin (5-hydroxytryptamine) 5-HT₂ₐ receptors.[5]

  • Dopamine D₂ Receptor Blockade: Antagonism of D₂ receptors in the brain's mesolimbic pathway is believed to be responsible for mitigating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3] However, D₂ blockade in the nigrostriatal pathway is also linked to the undesirable motor side effects (EPS) common with older antipsychotics.[3]

  • Serotonin 5-HT₂ₐ Receptor Blockade: This is the key differentiator for atypical antipsychotics.[4] 5-HT₂ₐ receptors normally exert a braking, inhibitory effect on dopamine release in several brain regions, including the striatum. By blocking these serotonin receptors, benzisoxazole analogs effectively "cut the brakes," leading to an increase in dopamine release in the nigrostriatal pathway.[3] This localized dopamine increase competes with and overrides the drug's own D₂ receptor blockade in this specific region, thereby reducing the risk of EPS while maintaining the therapeutic effect in the mesolimbic pathway.[3]

This dual-receptor action is also thought to contribute to efficacy against the "negative" symptoms (e.g., apathy, social withdrawal) of schizophrenia.[6] Furthermore, many analogs exhibit significant affinity for other receptors, including adrenergic and histaminergic receptors, which can influence their overall side-effect profile.[1][6]

G cluster_pathways Dopaminergic & Serotonergic Pathways Analog 3-(Piperidin-4-yl) benzo[d]isoxazole Analog D2_Meso D₂ Receptors (Mesolimbic) Analog->D2_Meso Blocks D2_Nigro D₂ Receptors (Nigrostriatal) Analog->D2_Nigro Blocks HT2A_Nigro 5-HT₂ₐ Receptors (Nigrostriatal) Analog->HT2A_Nigro Blocks Positive_Symptoms ↓ Positive Symptoms D2_Meso->Positive_Symptoms Mediates EPS ↓ Reduced EPS Risk D2_Nigro->EPS Mediates (if blocked) Dopamine_Nigro Dopamine Release (Striatum) HT2A_Nigro->Dopamine_Nigro Inhibits Dopamine_Nigro->D2_Nigro Displaces Analog from Receptor Serotonin Serotonin Serotonin->HT2A_Nigro Activates

Caption: Simplified signaling pathway of benzisoxazole analogs.
Structure-Activity Relationships (SAR)

The therapeutic index of these analogs is highly dependent on their affinity and selectivity for D₂ versus 5-HT₂ₐ receptors. The core this compound structure is the essential pharmacophore, but modifications, particularly on the piperidine nitrogen, are critical for tuning the biological activity.

  • Piperidine Nitrogen (N-substitution): This is the most common site for modification. Attaching various alkyl, aryl, or heterocyclic moieties directly influences receptor affinity, selectivity, and pharmacokinetic properties. For instance, the addition of a second basic nitrogen within a distal ring system, as seen in Risperidone, is a common feature for potent D₂/5-HT₂ₐ antagonists.

  • Benzisoxazole Ring: Substitution on the aromatic ring, such as with a fluorine atom (e.g., 6-fluoro substitution), can modulate lipophilicity and metabolic stability, often enhancing potency and brain penetration.[7]

  • Piperidine Ring: While less commonly modified, alterations to the piperidine ring itself can impact the molecule's conformational flexibility and its fit within the receptor binding pocket.

SAR cluster_mods Mod1 • Fluoro-substitution • Modulates lipophilicity • Affects metabolic stability Mod2 • Generally conserved • Essential for core scaffold Mod3 • Primary point of diversification • Governs receptor affinity (D₂/5-HT₂ₐ) • Influences PK/PD properties node Benzisoxazole Ring Piperidine Ring Piperidine Nitrogen (N) node:f0->Mod1 node:f1->Mod2 node:f2->Mod3

Caption: Key SAR points for this compound analogs.

Emerging Bioactivities: Beyond Antipsychotic Action

While the antipsychotic profile is well-established, recent research has unveiled that novel analogs possess a much broader range of biological activities, presenting exciting opportunities in other therapeutic areas.[1]

Anticancer and Antiproliferative Potential

A growing body of evidence indicates that certain this compound derivatives exhibit potent antiproliferative effects against various human cancer cell lines.[7][8] Studies have demonstrated that analogs with specific heterocyclic substitutions on the piperidine nitrogen show significant cytotoxic activity against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells.[7] The mechanism for this activity is still under investigation but may involve novel targets or pathways distinct from their neurological effects. Some studies point towards the inhibition of critical kinases like CDK8 as a potential target.[8]

Antimicrobial and Anti-inflammatory Properties

The benzisoxazole scaffold is also recognized for its potential in developing antimicrobial and anti-inflammatory agents.[1][2] Synthesized derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[2][9] Additionally, some analogs have demonstrated anti-inflammatory effects, which may be linked to the modulation of immune responses or inhibition of inflammatory pathways.[10] These findings suggest that the scaffold can be optimized to create potent and selective agents for treating infectious or inflammatory diseases.

Generalized Synthesis of Novel Analogs

The synthesis of novel this compound analogs typically follows a convergent strategy. A common approach involves the initial construction of the core benzisoxazole-piperidine intermediate, followed by diversification through N-alkylation or N-acylation of the piperidine nitrogen.

Step 1: Synthesis of the Core Intermediate (e.g., 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) The synthesis often begins with a substituted fluorobenzonitrile which undergoes cyclization with a suitable reagent like N-Boc-4-hydroxypiperidine to form the N-Boc protected benzisoxazole-piperidine intermediate. Subsequent deprotection of the Boc group under acidic conditions yields the key secondary amine intermediate, ready for diversification.

Step 2: Diversification via N-Substitution The free secondary amine of the piperidine ring is a versatile handle for introducing a wide range of chemical diversity.

  • N-Acylation: The intermediate is reacted with various substituted aromatic or heterocyclic acid chlorides (R-CO-Cl) in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to yield the final amide analogs.[7]

  • N-Alkylation: The intermediate can be reacted with alkyl halides or subjected to reductive amination with aldehydes/ketones to introduce diverse alkyl and benzyl groups.

This two-step process allows for the efficient generation of a library of analogs from a common intermediate, facilitating comprehensive SAR studies.

Experimental Design & Protocols for Bioactivity Screening

A hierarchical screening cascade is essential for efficiently identifying and characterizing the bioactivity of novel analogs. The process should begin with high-throughput in vitro assays to establish primary activity and selectivity, followed by cell-based assays and, ultimately, in vivo models for lead candidates.

Rationale for Assay Selection

The choice of assays must be hypothesis-driven.

  • For Antipsychotic Potential: The primary screen must quantify binding affinity for D₂ and 5-HT₂ₐ receptors. A secondary screen should assess functional activity (antagonism) and a key in vivo model should evaluate the propensity for EPS.

  • For Anticancer Potential: The primary screen involves cytotoxicity assays against a panel of relevant cancer cell lines. Follow-up assays should explore the mechanism of cell death (e.g., apoptosis) and potential molecular targets.

Protocol: In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of novel analogs for human D₂ and 5-HT₂ₐ receptors.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to receptors expressed in cell membrane preparations. The amount of radioligand displaced is proportional to the affinity of the test compound.

Methodology:

  • Membrane Preparation: Obtain commercially available cell membranes prepared from CHO or HEK293 cells stably expressing either the human D₂ or 5-HT₂ₐ receptor, or prepare them in-house.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in the assay buffer to create a range of 8-10 concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]Spiperone for D₂; [³H]Ketanserin for 5-HT₂ₐ) at a concentration near its Kₔ, and 50 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM Haloperidol for D₂; 10 µM Mianserin for 5-HT₂ₐ), 50 µL of radioligand, and 50 µL of membranes.

    • Test Compound: Add 50 µL of each test compound dilution, 50 µL of radioligand, and 50 µL of membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Self-Validation: The assay includes controls for total and non-specific binding, ensuring the calculated specific binding is accurate. The use of a standard reference compound in each run validates assay performance. The Kₔ of the radioligand must be pre-determined and consistent.

Protocol: In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the concentration of a novel analog that inhibits the metabolic activity of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the cells and add 100 µL of the media containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include a "no-cell" blank control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells: % Viability = (Absorbance_test / Absorbance_control) * 100.

    • Plot % Viability against the log concentration of the compound and use non-linear regression to calculate the IC₅₀ value.

Self-Validation: The inclusion of vehicle-only controls establishes the 100% viability baseline. A positive control (e.g., Doxorubicin) should be run in parallel to confirm cell sensitivity and assay validity.

Workflow Diagram: Bioactivity Screening Cascade

G cluster_0 In Vitro Screening cluster_1 Secondary / Mechanistic Assays cluster_2 In Vivo Evaluation P1 Primary Screening: Radioligand Binding (D₂, 5-HT₂ₐ, etc.) S1 Functional Assays: Receptor Antagonism (e.g., Calcium Flux) P1->S1 Hits P2 Cytotoxicity Screening: MTT Assay (Cancer Cell Panel) S2 Mechanism of Action: Apoptosis Assay (Caspase-Glo, Annexin V) P2->S2 Hits V1 Behavioral Model: Rodent Catalepsy Test (EPS Liability) S1->V1 Lead Candidates V2 Xenograft Model: Tumor Growth Inhibition (Efficacy) S2->V2 Lead Candidates START Novel Analog Library START->P1 START->P2

References

Part 1: The 3-(Piperidin-4-yl)benzo[d]isoxazole Core: A Foundation for Pharmacological Diversity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanisms of the 3-(Piperidin-4-yl)benzo[d]isoxazole Scaffold

Executive Summary: The this compound core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1] While the core structure itself is primarily a molecular building block, its true pharmacological significance is revealed through the diverse and potent biological activities of its derivatives.[2] This guide provides an in-depth exploration of the in vitro mechanisms of action associated with this versatile scaffold, moving from its most prominent role in antipsychotics to its emerging applications in oncology and inflammation. For researchers and drug development professionals, this document details the key experimental workflows, explains the causality behind methodological choices, and offers a framework for characterizing novel compounds built upon this core. We will dissect the primary molecular targets, the signaling pathways they modulate, and the step-by-step in vitro protocols required to validate these interactions.

The this compound moiety is a bicyclic heterocyclic system linked to a piperidine ring.[3] Its rigid structure and the presence of a modifiable piperidine nitrogen make it an ideal starting point for creating high-affinity ligands for a variety of biological targets. The piperidine ring provides a key anchoring point for introducing different pharmacophores, which ultimately dictates the compound's mechanism of action. This strategic derivatization has led to the development of drugs targeting G-protein coupled receptors (GPCRs), kinases, and other critical cellular proteins.[4][5]

The fundamental principle behind its success is that the benzisoxazole-piperidine core correctly orients appended functional groups into the binding pockets of diverse protein targets. The following sections will explore the specific in vitro methodologies used to elucidate the mechanisms of action for different classes of its derivatives.

cluster_core Core Scaffold & Derivatization cluster_derivatives Derivative Classes & Mechanisms Core This compound C₁₂H₁₄N₂O Key modification point at Piperidine Nitrogen (N) Antipsychotic Antipsychotics (e.g., Risperidone) Mechanism: D₂/5-HT₂ₐ Antagonism Core->Antipsychotic Alkylation with specific side chain Anticancer Anticancer Agents Mechanism: Kinase Inhibition (VEGFR-2, c-Met) Core->Anticancer Acylation/Alkylation with kinase-binding motifs AntiInflammatory Anti-Inflammatory Agents Mechanism: NLRP3 Inflammasome Inhibition Core->AntiInflammatory Hybridization with known inhibitor fragments Other Other Modalities e.g., GlyT1 Inhibition Core->Other Diverse modifications

Caption: Core scaffold and its derivatization pathways.

Part 2: Elucidating the Antipsychotic Mechanism: D₂/5-HT₂ₐ Receptor Antagonism

The most well-characterized derivatives of this scaffold are atypical antipsychotics, such as Risperidone.[2] The primary mechanism for these drugs is a combination of potent antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6] In vitro characterization is essential to confirm high affinity for these targets and selectivity against others (e.g., α₁-adrenergic, H₁-histaminergic receptors) to predict the therapeutic window and side-effect profile.

Key In Vitro Assays
  • Radioligand Binding Assays: This technique is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the test compound.

  • Functional Cellular Assays: These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist. For GPCRs like D₂ and 5-HT₂ₐ, this is often measured by quantifying the downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).

Signaling Pathways and Point of Intervention

The D₂ receptor is canonically coupled to the Gαi protein, which inhibits adenylyl cyclase and reduces cAMP levels. The 5-HT₂ₐ receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately causing a release of intracellular Ca²⁺. Antagonists derived from the benzisoxazole scaffold block these initial signaling events.

cluster_D2 Dopamine D₂ Receptor Pathway cluster_5HT2A Serotonin 5-HT₂ₐ Receptor Pathway Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Gai Gαi D2R->Gai activates Compound_D2 Benzisoxazole Derivative Compound_D2->D2R AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP produces Serotonin Serotonin HT2AR 5-HT₂ₐ Receptor Serotonin->HT2AR Gaq Gαq HT2AR->Gaq activates Compound_5HT2A Benzisoxazole Derivative Compound_5HT2A->HT2AR PLC Phospholipase C Gaq->PLC activates Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 leads to

Caption: Antagonism of D₂ and 5-HT₂ₐ signaling pathways.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the human D₂ receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 10 µM down to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL buffer, 25 µL [³H]-Spiperone, 50 µL cell membranes.

    • Non-Specific Binding (NSB): 25 µL Haloperidol (10 µM), 25 µL [³H]-Spiperone, 50 µL cell membranes.

    • Test Compound: 25 µL of each test compound dilution, 25 µL [³H]-Spiperone, 50 µL cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3 times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Convert CPM values for the test compound into percentage inhibition of specific binding.

    • Plot percentage inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Causality and Controls: The use of a high concentration of an unlabeled ligand (Haloperidol) is critical to define non-specific binding, ensuring that the measured inhibition is due to competition at the target receptor. Performing the assay to equilibrium is crucial for accurate Kᵢ determination.

Part 3: Targeting Kinase Signaling in Oncology

More recently, the this compound scaffold has been explored for its potential in oncology, with derivatives designed as inhibitors of key kinases like VEGFR-2 and c-Met.[5] These kinases are crucial drivers of angiogenesis, tumor growth, and metastasis.[7] The in vitro workflow for these compounds focuses on quantifying direct enzyme inhibition and downstream cellular effects.

Key In Vitro Assays
  • Biochemical Kinase Inhibition Assays: These cell-free assays use purified recombinant kinase enzymes to directly measure the ability of a compound to block substrate phosphorylation.

  • Cellular Phosphorylation Assays: Typically performed using Western Blot or In-Cell ELISA, these assays measure the phosphorylation status of the kinase's downstream targets within a relevant cancer cell line (e.g., MCF-7, MDAMB-231) to confirm on-target activity in a biological context.[5][7]

  • Cell Viability and Apoptosis Assays: Functional assays like the MTT assay measure the compound's effect on cell proliferation and survival. Flow cytometry with Annexin V/Propidium Iodide (PI) staining is used to quantify the induction of apoptosis.[5]

Experimental Workflow for Kinase Inhibitor Characterization

The process is a tiered approach, moving from broad screening to detailed cellular mechanism.

cluster_workflow Kinase Inhibitor In Vitro Workflow A Step 1: Primary Biochemical Screen (e.g., HTRF, LanthaScreen) Determine IC₅₀ against target kinase (VEGFR-2, c-Met) B Step 2: Kinase Selectivity Profiling Screen against a panel of off-target kinases A->B Confirm Potency & Specificity C Step 3: Cellular On-Target Engagement (Western Blot/ELISA) Measure ↓ p-VEGFR-2 & ↓ p-Akt in treated cells B->C Validate in Cellular Context D Step 4: Cellular Functional Assays - Cell Viability (MTT, IC₅₀) - Apoptosis (Annexin V/PI) C->D Assess Functional Consequences E Step 5: Advanced Assays - Cell Migration (Wound Healing) - Angiogenesis (Tube Formation) D->E Investigate Phenotypic Effects

Caption: Tiered workflow for in vitro kinase inhibitor validation.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (GI₅₀) in a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells.

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Test compound stock solution (10 mM in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette and a microplate reader (570 nm).

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of the test compound.

    • Use non-linear regression to fit a dose-response curve and calculate the GI₅₀ value.

Trustworthiness: This protocol is self-validating through the inclusion of vehicle controls, which ensure that the solvent (DMSO) is not causing toxicity, and untreated controls, which represent baseline cell health. The metabolic conversion of MTT is a direct readout of cellular viability.

Part 4: Emerging Mechanisms and Future Directions

The versatility of the this compound scaffold continues to be explored, yielding derivatives with novel mechanisms of action.

  • NLRP3 Inflammasome Inhibition: Certain derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key driver of inflammation. In vitro validation involves assays measuring LPS/ATP-stimulated IL-1β release from macrophages and direct assessment of NLRP3's ATPase activity.[8]

  • Glycine Transporter 1 (GlyT1) Inhibition: Modifications to the scaffold have produced potent and selective inhibitors of GlyT1, a target for treating schizophrenia and other CNS disorders.[4] In vitro characterization relies on radiolabeled glycine uptake assays in cells expressing GlyT1.

  • Antimicrobial Activity: Novel phosphoramidate derivatives have shown potential as antimicrobial agents. Their mechanism is evaluated in vitro using standard assays like minimum inhibitory concentration (MIC) determination against various bacterial and fungal strains.

Conclusion

The this compound scaffold is a powerful platform in drug discovery, not due to any single intrinsic activity, but because of its remarkable adaptability. As demonstrated, simple modifications to this core can redirect its biological activity towards entirely different protein families and therapeutic areas, from CNS disorders to oncology and infectious diseases. The in vitro techniques detailed in this guide—spanning receptor binding, cellular signaling, enzyme inhibition, and functional phenotypic assays—form the essential toolkit for any researcher aiming to unlock the full potential of this privileged structure. A rigorous, multi-faceted in vitro characterization is the critical first step in translating these promising molecules into next-generation therapeutics.

References

"structure-activity relationship (SAR) studies of 3-(Piperidin-4-yl)benzo[d]isoxazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 3-(Piperidin-4-yl)benzo[d]isoxazole Derivatives

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of atypical antipsychotic drugs like risperidone and paliperidone. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this privileged scaffold. We will explore the synthetic strategies for derivatization, dissect the impact of substitutions on the benzisoxazole ring and the piperidine nitrogen, and elucidate the molecular interactions with key biological targets, primarily dopamine D2 and serotonin 5-HT2A receptors. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system, an isostere of indole, is a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

The focus of this guide, the this compound core, rose to prominence with the development of risperidone, a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of "atypical" antipsychotics, which generally offer an improved side-effect profile, particularly concerning extrapyramidal symptoms, compared to older "typical" agents that primarily block D2 receptors. The clinical success of risperidone and its active metabolite, paliperidone, has spurred extensive research into the SAR of this chemical class, aiming to fine-tune efficacy, selectivity, and pharmacokinetic properties.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of the this compound core is a key factor in its widespread use. A common and efficient synthetic route is outlined below. This multi-step process allows for the introduction of diverse substituents at key positions, facilitating comprehensive SAR studies.

General Synthetic Workflow

The construction of the this compound scaffold typically begins with a substituted 2-fluorobenzonitrile. This starting material undergoes a crucial cyclization reaction with an appropriate piperidine derivative to form the core structure. Subsequent modifications, particularly at the piperidine nitrogen, are then carried out to generate a library of analogs.

G cluster_0 Core Scaffold Synthesis cluster_1 Piperidine N-Alkylation A Substituted 2-Fluorobenzonitrile C Cyclization A->C B N-Protected 4-Hydroxypiperidine B->C D Deprotection C->D E Core Scaffold: this compound D->E F Core Scaffold H N-Alkylated Derivative F->H G Alkyl Halide (R-X) G->H G cluster_0 Benzisoxazole Ring SAR cluster_1 Position 6 Substitution Core This compound Core F Fluorine (F) - Maximizes neuroleptic activity - Key for risperidone/paliperidone Core->F Optimal Cl Chlorine (Cl) - Increases D3 affinity Core->Cl Favorable for D3 NO2_NH2 Nitro (NO2) / Amino (NH2) - Decreases D2/5-HT2A affinity Core->NO2_NH2 Generally Unfavorable

References

The Emergence of 3-(Piperidin-4-yl)benzo[d]isoxazole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3-(piperidin-4-yl)benzo[d]isoxazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its robust and versatile structure has served as the foundation for a diverse array of therapeutic agents, most notably in the realm of neuroscience and oncology. This technical guide provides an in-depth exploration of the discovery and development of this remarkable chemical entity, from its conceptual origins to its embodiment in clinically successful drugs and its ongoing exploration for novel therapeutic applications. We will delve into the synthetic pathways, mechanisms of action, structure-activity relationships, and key experimental protocols that have defined its journey as a cornerstone of modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the scientific and logical underpinnings of leveraging this powerful scaffold for therapeutic innovation.

The Genesis of a Privileged Scaffold: From Serendipity to Rational Design

The ascent of the this compound scaffold is not a tale of a single discovery but rather an evolutionary narrative rooted in the broader exploration of heterocyclic compounds in medicinal chemistry. The benzisoxazole moiety itself, a bicyclic aromatic structure, has long been recognized for its ability to engage in a variety of biological interactions, including hydrogen bonding and π-π stacking.[1] This inherent "drug-likeness" made it an attractive starting point for the synthesis of novel bioactive molecules.

The true therapeutic potential of this scaffold was arguably cemented with the development of the atypical antipsychotic risperidone. The synthesis of risperidone involves the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, highlighting the foundational role of the this compound core.[2] The clinical success of risperidone and its active metabolite, paliperidone, in treating schizophrenia and other psychiatric disorders underscored the profound impact of this chemical architecture on central nervous system (CNS) targets.[3][4] This success catalyzed a surge of interest in exploring the broader therapeutic utility of this "privileged" scaffold, leading to its investigation in diverse fields such as oncology and infectious diseases.[5]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound core and its derivatives is a well-established process, amenable to various modifications for structure-activity relationship (SAR) studies. A common and effective route involves the cyclization of an oxime precursor.

General Synthesis of the this compound Scaffold

A representative synthetic scheme for a fluorinated analog, a common feature in many CNS-active compounds, is outlined below. The synthesis of the non-fluorinated parent compound follows a similar logic.

Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [2]

  • Friedel-Crafts Acylation: 1,3-difluorobenzene is acylated with 1-acetylpiperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent like dichloromethane to yield 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.

  • Deprotection: The acetyl protecting group on the piperidine nitrogen is removed by acid hydrolysis (e.g., refluxing with 6N HCl) to afford 4-(2,4-difluorobenzoyl)piperidine.

  • Oxime Formation: The ketone is converted to its corresponding oxime by reacting with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a weak base.

  • Cyclization: The oxime is then cyclized to form the benzisoxazole ring. This is typically achieved by heating with a base, such as potassium hydroxide, in an aqueous or alcoholic medium.

  • Acidification: The final product is often isolated as a hydrochloride salt by acidification with concentrated hydrochloric acid to improve its stability and handling properties.

Synthesis_of_6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole start 1,3-difluorobenzene + 1-acetylpiperidine-4-carbonyl chloride step1 Friedel-Crafts Acylation (AlCl3, DCM) start->step1 intermediate1 1-acetyl-4-(2,4-difluorobenzoyl)piperidine step1->intermediate1 step2 Deprotection (6N HCl, reflux) intermediate1->step2 intermediate2 4-(2,4-difluorobenzoyl)piperidine step2->intermediate2 step3 Oxime Formation (Hydroxylamine HCl, Ethanol) intermediate2->step3 intermediate3 Oxime intermediate step3->intermediate3 step4 Cyclization (KOH, H2O/Ethanol, reflux) intermediate3->step4 product 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole step4->product

Caption: Synthetic pathway for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas, each with a distinct mechanism of action.

Glycine Transporter 1 (GlyT1) Inhibition for Schizophrenia

Rationale: The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia posits that reduced signaling through this glutamate receptor contributes to the cognitive and negative symptoms of the disorder. Glycine acts as a mandatory co-agonist at the NMDA receptor. The glycine transporter 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability to NMDA receptors.[6] Inhibition of GlyT1 is therefore a promising strategy to enhance NMDA receptor function by increasing synaptic glycine concentrations.

Discovery and SAR: Researchers have identified derivatives of this compound as potent and selective GlyT1 inhibitors.[7][8] Structure-activity relationship studies have shown that modifications to the piperidine nitrogen are crucial for optimizing potency and selectivity. For instance, the introduction of a 4-benzoylpiperidine moiety led to compounds with high affinity for GlyT1.[7]

CompoundGlyT1 IC₅₀ (nM)Selectivity vs. GlyT2D₂ Receptor Affinity (Ki, nM)5-HT₂ₐ Receptor Affinity (Ki, nM)
Derivative 23q 30>1000-fold>1000>1000
Risperidone >1000-3.10.16

Data compiled from literature.[7]

Mechanism of Action at the Molecular Level: While a co-crystal structure of a this compound derivative with GlyT1 is not yet available, structures of other inhibitors in complex with human GlyT1 have been resolved.[6][9] These structures reveal that the inhibitors bind within the central binding pocket of the transporter, accessible from the intracellular side, and physically obstruct the glycine translocation pathway. The benzisoxazole core likely engages in hydrophobic and π-stacking interactions with aromatic residues in the binding site, while the piperidine moiety can form hydrogen bonds and ionic interactions with polar and charged residues.

GlyT1_Inhibition_Pathway GlyT1 Glycine Transporter 1 (GlyT1) Glycine_reuptake Glycine Reuptake GlyT1->Glycine_reuptake mediates Synaptic_Glycine Synaptic Glycine Glycine_reuptake->Synaptic_Glycine decreases NMDA_Receptor NMDA Receptor Synaptic_Glycine->NMDA_Receptor co-activates Neuronal_Signaling Enhanced Neuronal Signaling NMDA_Receptor->Neuronal_Signaling Therapeutic_Effect Amelioration of Negative and Cognitive Symptoms in Schizophrenia Neuronal_Signaling->Therapeutic_Effect Inhibitor This compound Derivative Inhibitor->GlyT1 inhibits

Caption: Mechanism of action of GlyT1 inhibitors.

Dual VEGFR-2 and c-Met Kinase Inhibition for Cancer Therapy

Rationale: Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-mesenchymal-epithelial transition factor (c-Met) are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, growth, and metastasis.[10][11] Dual inhibition of both kinases is a promising anti-cancer strategy to overcome resistance mechanisms associated with single-target therapies.

Discovery and SAR: Novel piperidinyl-based benzoxazole derivatives, structurally related to this compound, have been designed and synthesized as dual VEGFR-2/c-Met inhibitors.[10][11] SAR studies have demonstrated that the nature of the substituent on the piperidine nitrogen significantly influences the inhibitory activity and selectivity. For example, the p-fluorophenyl derivative 11b exhibited potent dual inhibition and selective cytotoxicity against breast cancer cells.[10]

CompoundVEGFR-2 IC₅₀ (µM)c-Met IC₅₀ (µM)MCF-7 Cytotoxicity IC₅₀ (µM)
5a 0.1451.38216.29
11b 0.2190.1815.31
Sorafenib 0.09-9.20

Data compiled from literature.[10][11]

Mechanism of Action at the Molecular Level: The benzoxazole (or benzisoxazole) core acts as a scaffold that positions the piperidine and its substituent to interact with the ATP-binding pocket of the kinase domain of both VEGFR-2 and c-Met.[8][12] Co-crystal structures of related inhibitors with these kinases reveal that the heterocyclic core typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The piperidine moiety and its substituents extend into the hydrophobic pocket, contributing to the affinity and selectivity of the compound.

VEGFR2_cMet_Inhibition_Pathway cluster_0 Tumor Cell VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met Proliferation Proliferation cMet->Proliferation Metastasis Metastasis cMet->Metastasis Anticancer_Effect Anti-cancer Effect Angiogenesis->Anticancer_Effect inhibition leads to Proliferation->Anticancer_Effect inhibition leads to Metastasis->Anticancer_Effect inhibition leads to Apoptosis Apoptosis Apoptosis->Anticancer_Effect Inhibitor This compound Derivative Inhibitor->VEGFR2 inhibits Inhibitor->cMet inhibits Inhibitor->Apoptosis induces

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.

Pharmacokinetics and Drug-like Properties

The translation of a potent inhibitor into a successful therapeutic agent is critically dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its toxicity profile. While comprehensive ADME-Tox data for the parent this compound is not extensively published in a consolidated form, studies on its derivatives provide valuable insights.

Key Considerations for ADME-Tox Profile:

  • Blood-Brain Barrier (BBB) Penetration: For CNS indications like schizophrenia, the ability to cross the BBB is essential. The lipophilicity and hydrogen bonding capacity of the molecule, influenced by substituents, are key determinants. The development of this compound derivatives as GlyT1 inhibitors involved optimization for improved BBB penetration.[7]

  • Metabolic Stability: The piperidine ring and its substituents can be susceptible to metabolism by cytochrome P450 enzymes.[13] Common metabolic pathways include N-dealkylation and hydroxylation. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions.

  • Solubility and Permeability: Adequate aqueous solubility and intestinal permeability are crucial for oral bioavailability. These properties are often balanced with the lipophilicity required for target engagement and membrane permeation.[14]

  • Toxicity: In silico and in vitro assays are employed early in the discovery process to flag potential toxicities, such as hERG inhibition (cardiotoxicity) and hepatotoxicity.[15][16]

Representative ADME-Tox Profile (Predicted and Experimental Data from Analogs):

ParameterTypical Value/ObservationSignificance
Aqueous Solubility Moderate to goodCrucial for formulation and absorption.
LogP / LogD 2-4Balanced lipophilicity for permeability and solubility.
Caco-2 Permeability Moderate to highPredicts intestinal absorption.
Human Liver Microsomal Stability Varies with substitutionDetermines metabolic clearance and half-life.
CYP450 Inhibition Generally low for optimized compoundsReduces the risk of drug-drug interactions.
hERG Inhibition A key liability to monitorAssesses the risk of cardiotoxicity.
In vivo Efficacy (Animal Models) Demonstrated in models of schizophrenia and cancerProof-of-concept for therapeutic effect.

Future Directions and Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its journey from a key component of successful antipsychotics to a versatile platform for targeting a range of diseases is a testament to the power of medicinal chemistry and rational drug design.

Future research will likely continue to explore the vast chemical space around this privileged core. The development of more selective and potent derivatives, guided by structural biology and computational modeling, holds the promise of new treatments for a multitude of unmet medical needs. Furthermore, a deeper understanding of the ADME-Tox properties of this class of compounds will be crucial for translating preclinical discoveries into clinically successful therapies.

References

Methodological & Application

Application Note & Protocol: A Validated Multi-Step Synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisoxazole-Piperidine Scaffold

The 3-(piperidin-4-yl)benzo[d]isoxazole core is a privileged scaffold in modern medicinal chemistry and drug development. Its structural rigidity and specific pharmacophoric features make it a cornerstone for a variety of centrally acting agents.[1][2][3] This heterocyclic system is most notably the foundational structure for potent atypical antipsychotics such as Risperidone and its active metabolite, Paliperidone, which are critical therapies for schizophrenia and bipolar disorder.[4] The piperidine moiety provides a key interaction point and influences the physicochemical properties of the molecule, such as solubility and brain penetration, while the benzisoxazole group is crucial for receptor binding affinity.[2][3][5]

This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound, presented as its hydrochloride salt for enhanced stability and handling. The described methodology is based on a robust and scalable "one-pot" oximation and cyclization sequence, offering high yield and purity.[6] We will delve into the causality behind each experimental step, ensuring the protocol is not just a series of instructions but a self-validating scientific guide for researchers.

Overall Synthetic Workflow

The synthesis transforms a commercially available substituted benzoylpiperidine precursor into the target benzisoxazole through two key chemical events: the formation of an oxime intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the isoxazole ring. The entire process can be streamlined into a one-pot procedure, minimizing intermediate isolation steps and maximizing efficiency.

G A Step 1: Precursor Preparation 4-(2,4-Difluorobenzoyl)piperidine (or N-protected variant) B Step 2: One-Pot Oximation & Cyclization - Hydroxylamine HCl - Strong Base (e.g., KOH) A->B Reaction C Step 3: Purification & Salt Formation - Acidification (HCl) - Recrystallization B->C Work-up D Final Product 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl (Example Product) C->D Isolation

Figure 1: High-level workflow for the synthesis of a this compound derivative.

Part 1: Detailed Synthesis Protocol

This protocol details the synthesis of the 6-fluoro derivative, a common and pharmaceutically relevant analogue which serves as a key intermediate for paliperidone.[4] The principles are directly applicable to the non-fluorinated parent compound by starting with 4-(2-fluorobenzoyl)piperidine.

Reagents and Materials
ReagentFormulaMW ( g/mol )RoleNotes
4-(2,4-Difluorobenzoyl)piperidine HClC₁₂H₁₄ClF₂NO277.70Starting MaterialEnsure high purity. Can be purchased or synthesized.
Hydroxylamine HydrochlorideNH₂OH·HCl69.49Oximation ReagentReacts with the ketone to form the oxime.
Potassium Hydroxide (KOH)KOH56.11BaseActs as acid scavenger and cyclization catalyst.
Methanol (MeOH)CH₃OH32.04SolventA common solvent for this reaction.[7][8]
Concentrated Hydrochloric Acid (HCl)HCl36.46AcidificationFor final product salt formation.
Purified WaterH₂O18.02WashingTo remove inorganic salts.
Step-by-Step Experimental Procedure

Step 1: One-Pot Oximation and Cyclization

This procedure combines the formation of the oxime and its subsequent cyclization into a single, efficient step.[6]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(2,4-difluorobenzoyl)piperidine hydrochloride (27.8 g, 0.1 mol).

  • Solvent and Reagent Addition: Add methanol (250 mL) to dissolve the starting material. To this solution, add hydroxylamine hydrochloride (10.4 g, 0.15 mol).

  • Base Addition: While stirring, carefully add a solution of potassium hydroxide (22.4 g, 0.4 mol) dissolved in a minimal amount of water or add pellets slowly. Causality: The first equivalents of KOH neutralize the hydrochloride salt of the starting material and the hydroxylamine hydrochloride. The excess KOH then serves as the strong base required to deprotonate the oxime hydroxyl group, rendering it a potent nucleophile for the subsequent cyclization step.[6][7]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Quenching & Cooling: Once the reaction is complete, cool the mixture to room temperature.

Step 2: Product Isolation and Hydrochloride Salt Formation

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Aqueous Work-up: To the resulting residue, add purified water (200 mL) and extract the free base product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Salt Precipitation: Concentrate the filtrate to a smaller volume (approx. 50-100 mL). While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH 1-2). A white solid will precipitate. Trustworthiness: Converting the free base to its hydrochloride salt is a critical step for purification and stability. The salt form is typically a crystalline solid that is easier to handle, purify by recrystallization, and has a longer shelf life than the oily free base.[7]

  • Final Isolation: Cool the suspension in an ice bath for 1-2 hours to maximize precipitation. Collect the white solid by vacuum filtration, wash with a small amount of cold acetone or diethyl ether, and dry under vacuum at 50-60°C.

Expected Yield: 85-95%. Purity (HPLC): >99%.[6]

Part 2: Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The core of this synthesis is the base-mediated intramolecular SNAr cyclization.

G cluster_0 Mechanism of Benzisoxazole Ring Formation A Oxime Intermediate B Oximate Anion (Potent Nucleophile) A->B + OH⁻ - H₂O C Meisenheimer Complex (Intermediate) B->C Intramolecular Attack on C-F bond D 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole C->D Elimination of F⁻

Figure 2: Mechanism of the intramolecular SNAr cyclization.

Expertise & Experience: The choice of a strong base like KOH or potassium tert-butoxide is deliberate.[7] It ensures complete deprotonation of the oxime hydroxyl group to form the oximate anion. This anion is a significantly stronger nucleophile than the neutral hydroxyl group, which is necessary to attack the electron-deficient aromatic ring and displace the fluoride ion. The ortho-fluorine atom activates the ring for this nucleophilic attack, making it an excellent leaving group in the SNAr reaction. Traditional methods for benzisoxazole synthesis often involve the cyclization of 2-hydroxyaryl oximes, but this route from a 2-fluoro-substituted precursor is highly efficient for producing this specific class of compounds.[9]

References

Application Note: A Regioselective Approach to 3-(Piperidin-4-yl)benzo[d]isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-(piperidin-4-yl)benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of several critical antipsychotic drugs, including Paliperidone and Risperidone.[1][2] This guide provides a detailed examination and a robust protocol for the synthesis of this key heterocyclic structure utilizing the 1,3-dipolar cycloaddition reaction. We will explore the underlying mechanistic principles governed by Frontier Molecular Orbital (FMO) theory, present a step-by-step experimental workflow for the synthesis of precursors and the final cycloaddition, and offer insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic strategy.

The Principle: Understanding the 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is a powerful concerted reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[3][4] The reaction proceeds in a concerted, pericyclic fashion, involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile (typically an alkene or alkyne).[5] This [π4s + π2s] cycloaddition is analogous to the well-known Diels-Alder reaction and is highly valued for its stereospecificity and frequent high regioselectivity.[3][6]

For the synthesis of benzo[d]isoxazoles, the key components are:

  • The 1,3-Dipole: A nitrile oxide, generated in situ from an aldoxime precursor. Nitrile oxides are versatile dipoles used extensively in the synthesis of isoxazoles and isoxazolines.[4][7]

  • The Dipolarophile: An alkyne, which upon reaction, directly yields the aromatic isoxazole ring.[6][8]

The regioselectivity of the addition—determining which atoms of the dipole and dipolarophile connect—is primarily dictated by the electronic properties of the reactants and can be predicted using Frontier Molecular Orbital (FMO) theory.[9][10] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] For nitrile oxides reacting with terminal alkynes, the dominant interaction generally leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity.[6]

Mechanism cluster_reactants Reactants cluster_product Product Dipole Nitrile Oxide (1,3-Dipole) TS Concerted Transition State Dipole->TS [π4s] Dipolarophile Substituted Alkyne (Dipolarophile) Dipolarophile->TS [π2s] Product 3-Substituted Benzo[d]isoxazole TS->Product Cyclization caption Fig. 1: General mechanism of 1,3-dipolar cycloaddition.

Fig. 1: General mechanism of 1,3-dipolar cycloaddition.

Synthetic Strategy and Workflow

Our strategy involves a three-stage process: synthesis of the requisite piperidine-alkyne dipolarophile, preparation of the benzaldoxime precursor, and the final convergent 1,3-dipolar cycloaddition followed by deprotection. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and improve handling, which is removed in the final step.

The key cycloaddition step involves the in situ generation of 2-hydroxybenzonitrile oxide from 2-hydroxybenzaldehyde oxime. This highly reactive intermediate is immediately trapped by the N-Boc-4-ethynylpiperidine dipolarophile to construct the target benzo[d]isoxazole ring system.

Workflow P1 N-Boc-4-piperidone Starting Material A STEP1 {Corey-Fuchs or Seyferth-Gilbert Reaction} P1->STEP1 P2 Salicylaldehyde Starting Material B STEP2 {Oximation with Hydroxylamine} P2->STEP2 INT1 N-Boc-4-ethynylpiperidine Dipolarophile CYCLO {1,3-Dipolar Cycloaddition | In situ Nitrile Oxide Generation (e.g., NaOCl)} INT1->CYCLO INT2 2-Hydroxybenzaldehyde Oxime Dipole Precursor INT2->CYCLO STEP1->INT1 STEP2->INT2 PROT_PROD N-Boc-3-(piperidin-4-yl)benzo[d]isoxazole Protected Product CYCLO->PROT_PROD DEPROT {Deprotection | Acidic Cleavage (TFA)} PROT_PROD->DEPROT FINAL_PROD This compound Final Product DEPROT->FINAL_PROD caption Fig. 2: Synthetic workflow for the target molecule.

Fig. 2: Synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate (Dipolarophile)

This protocol outlines a two-step synthesis from N-Boc-4-piperidone via the Seyferth-Gilbert homologation.

  • Materials:

    • tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

    • Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent)

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • Dissolve dimethyl (diazomethyl)phosphonate (1.2 eq) in anhydrous THF (5 mL per mmol of phosphonate) in a round-bottom flask under a nitrogen atmosphere and cool to -78 °C in a dry ice/acetone bath.

    • Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 30 minutes.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% EtOAc in hexanes) to yield the title compound as a colorless oil.

Protocol 2: Synthesis of 2-Hydroxybenzaldehyde Oxime (Dipole Precursor)
  • Materials:

    • 2-Hydroxybenzaldehyde (Salicylaldehyde)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH) or Pyridine

    • Ethanol (EtOH)

    • Deionized water

  • Procedure:

    • Prepare a solution of hydroxylamine by dissolving NH₂OH·HCl (1.5 eq) and a base such as pyridine (1.5 eq) or NaOH (1.5 eq) in a mixture of ethanol and water. Stir for 15 minutes.[11]

    • To this solution, add 2-hydroxybenzaldehyde (1.0 eq).[11]

    • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Remove the ethanol under reduced pressure.

    • If necessary, acidify the aqueous residue to precipitate the oxime.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-hydroxybenzaldehyde oxime, typically as a white solid.

Protocol 3: 1,3-Dipolar Cycloaddition to form tert-butyl 4-(benzo[d]isoxazol-3-yl)piperidine-1-carboxylate

This protocol uses sodium hypochlorite for the in situ generation of the nitrile oxide from the oxime.[11]

  • Materials:

    • 2-Hydroxybenzaldehyde oxime (1.1 eq)

    • tert-butyl 4-ethynylpiperidine-1-carboxylate (1.0 eq)

    • Dichloromethane (DCM)

    • Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~6-8%)

    • Sodium bicarbonate (NaHCO₃)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve tert-butyl 4-ethynylpiperidine-1-carboxylate and 2-hydroxybenzaldehyde oxime in DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the vigorously stirred solution to 0 °C in an ice bath.

    • Slowly add aqueous NaOCl solution dropwise over 15-20 minutes. An optional addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial.

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected product.

Protocol 4: Deprotection to Yield this compound
  • Materials:

    • tert-butyl 4-(benzo[d]isoxazol-3-yl)piperidine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (10 mL per mmol).

    • Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

    • Stir the reaction for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize the acid.

    • Extract the product into the organic layer. Repeat the extraction of the aqueous layer with DCM.

    • Combine the organic layers, dry over MgSO₄, and concentrate to yield the final product, this compound. The product can be further purified by crystallization or chromatography if necessary.

Data Summary and Troubleshooting

StepKey ReagentsStoichiometry (eq)Typical SolventTemp (°C)Time (h)Expected Yield
1 N-Boc-4-piperidone1.0THF-78 to RT12-1660-75%
2 Salicylaldehyde1.0EtOH/H₂ORT12>90%
3 Alkyne Precursor1.0DCM0 to RT12-2450-70%
4 Boc-protected Intermediate1.0DCMRT1-2>95%

Troubleshooting Guide:

  • Issue: Low yield in the cycloaddition step (Protocol 3).

    • Potential Cause: The nitrile oxide intermediate is unstable and can dimerize to form a furoxan.

    • Solution: Ensure slow, dropwise addition of the oxidant (NaOCl) at 0 °C to keep the instantaneous concentration of the nitrile oxide low. Ensure vigorous stirring to promote the intermolecular reaction over dimerization.

  • Issue: Incomplete reaction in the cycloaddition.

    • Potential Cause: Insufficient oxidant or deactivation of the oxidant.

    • Solution: Use fresh commercial bleach or titrate its concentration before use. A slight excess of the oxime and oxidant may be required.

  • Issue: Difficulty in removing the Boc protecting group (Protocol 4).

    • Potential Cause: Insufficient acid or reaction time.

    • Solution: Increase the equivalents of TFA or extend the reaction time. Monitor carefully by TLC to avoid potential side reactions with the isoxazole ring under harsh acidic conditions.

References

Application Notes & Protocols: Leveraging the 3-(Piperidin-4-yl)benzo[d]isoxazole Scaffold for Next-Generation Antipsychotic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Significance of the Benzisoxazole Piperidine Core

The landscape of schizophrenia treatment was significantly altered by the introduction of atypical antipsychotics, a class of drugs offering a broader spectrum of efficacy and an improved side-effect profile over their predecessors. Central to this revolution is the 3-(piperidin-4-yl)benzo[d]isoxazole scaffold. This privileged structure forms the backbone of highly successful antipsychotics such as Risperidone and its active metabolite, Paliperidone.[1] Its therapeutic success stems from a finely tuned interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis.[2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding and actionable protocols for utilizing this scaffold. We will explore the causal chain from molecular structure to therapeutic effect, detailing the requisite synthetic strategies, in vitro characterization, and in vivo validation models essential for identifying novel drug candidates with superior efficacy and safety profiles.

The Mechanistic Cornerstone: D₂/5-HT₂ₐ Receptor Antagonism

The prevailing "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly involving the D₂ receptor, contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions).[3] While first-generation antipsychotics effectively antagonize D₂ receptors, their lack of selectivity often leads to severe extrapyramidal symptoms (EPS) and limited efficacy against negative and cognitive symptoms.

Atypical antipsychotics derived from the this compound core, such as risperidone, exhibit a distinct pharmacological profile: potent blockade of both serotonin 5-HT₂ₐ receptors and dopamine D₂ receptors.[4][5] This dual antagonism is critical. The high affinity for 5-HT₂ₐ receptors is believed to mitigate the EPS caused by D₂ blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[3][4][6] The synergistic action of D₂ and 5-HT₂ₐ antagonism is thought to increase dopamine release in the prefrontal cortex, potentially alleviating cognitive and negative symptoms, while simultaneously tempering dopamine hyperactivity in the mesolimbic pathway.[7]

This balanced receptor profile is the primary reason for the clinical success of this scaffold and serves as the guiding principle for designing new analogues.

Antipsychotic_Mechanism Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT₂ₐ Receptor Serotonin->HT2AR Activates Signaling_D2 Adenylyl Cyclase ↓ cAMP ↓ D2R->Signaling_D2 Initiates Signaling_HT2A PLC ↑ IP₃/DAG ↑ Ca²⁺ ↑ HT2AR->Signaling_HT2A Drug Benzisoxazole Derivative Drug->D2R Blocks Drug->HT2AR Blocks

Caption: Dual antagonism of D₂ and 5-HT₂ₐ receptors by benzisoxazole derivatives.

Synthesis Strategy: Constructing the Core Scaffold

The synthesis of this compound derivatives generally follows a convergent strategy. The core scaffold is typically assembled first, followed by diversification at the piperidine nitrogen. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. A representative synthetic route is outlined below.[8][9][10]

Protocol 3.1: General Synthesis of N-Substituted this compound Derivatives

Rationale: This multi-step synthesis first constructs the fluorinated benzisoxazole ring, which is known to enhance neuroleptic activity.[8] This is followed by a nucleophilic substitution to attach the piperidine ring. The final step involves N-alkylation of the piperidine, a key site for modulating pharmacokinetics and receptor interaction.

Step 1: Synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

  • Reaction Setup: To a solution of a suitable starting material like 2,4-difluorobenzoyl derivative and N-Boc-4-hydroxypiperidine, add a strong base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Cyclization: Heat the reaction mixture to facilitate the intramolecular nucleophilic aromatic substitution, leading to the formation of the benzisoxazole ring system.

  • Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent (e.g., dichloromethane or dioxane).

  • Purification: Purify the resulting 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole intermediate via column chromatography or recrystallization.

Step 2: N-Alkylation of the Piperidine Moiety

  • Reaction Setup: Dissolve the product from Step 1 in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Reagents: Add a suitable base (e.g., K₂CO₃ or Et₃N) and the desired alkylating agent (R-X, where X is a leaving group like Br, Cl, or OTs). The choice of 'R' is the primary point of diversification.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate). Purify the final compound by column chromatography to yield the target molecule.

Synthesis_Workflow Start Fluorinated Phenol + Piperidine Precursor Step1 Step 1: Cyclization & Benzisoxazole Formation Start->Step1 Intermediate Core Scaffold: This compound Step1->Intermediate Step2 Step 2: N-Alkylation (Diversification) Intermediate->Step2 Final Final Compound Library Step2->Final

Caption: General synthetic workflow for derivative library generation.

In Vitro Evaluation: Quantifying Target Engagement

The initial screening of newly synthesized compounds relies on robust in vitro assays to quantify their affinity for the primary targets (D₂ and 5-HT₂ₐ receptors) and assess their activity at off-targets to predict potential side effects.

Protocol 4.1: Radioligand Receptor Binding Assay

Rationale: This competitive binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing human recombinant D₂ or 5-HT₂ₐ receptors.

  • Radioligand: [³H]Spiperone or [³H]Spiperidol for D₂ receptors[8][11]; [³H]Ketanserin for 5-HT₂ₐ receptors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds and reference compounds (e.g., Haloperidol, Risperidone).

  • 96-well plates, filter mats (GF/B or GF/C), and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and reference standards in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and either the buffer (for total binding), a saturating concentration of a non-labeled competitor (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Harvesting: Terminate the reaction by rapid filtration through the filter mats using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: The binding affinities of lead compounds should be compared to established antipsychotics.

CompoundD₂ Receptor Ki (nM)5-HT₂ₐ Receptor Ki (nM)5-HT₂ₐ/D₂ Ratio
Risperidone1.6 - 2.80.8 - 1.2~0.4 - 0.5
Paliperidone~3.5~0.6~0.17
Haloperidol~1.0~100~100
Test Cmpd 1ValueValueValue
Note: Binding affinity values can vary between studies. The values presented are representative ranges.[4][12]

digraph "In_Vitro_Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Lib [label="Synthesized Compound\nLibrary", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Primary [label="Primary Screening:\nD₂ & 5-HT₂ₐ Binding Assays", style=filled, fillcolor="#FFFFFF"]; Secondary [label="Secondary Screening:\nOff-Target Panel (e.g., H₁, α₁, M₁)", style=filled, fillcolor="#FFFFFF"]; Functional [label="Functional Assays:\n(Antagonist vs Agonist mode)", style=filled, fillcolor="#FFFFFF"]; Hit [label="Hit Compound Profile:\nHigh Affinity, Selective,\nFunctional Antagonist", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Lib -> Primary; Primary -> Secondary [label="Potent Hits"]; Secondary -> Functional [label="Selective Hits"]; Functional -> Hit; }

Caption: Tiered workflow for in vitro screening and hit identification.

In Vivo Validation: From Target Engagement to Therapeutic Potential

Promising candidates from in vitro screening must be evaluated in animal models to assess their antipsychotic-like activity and potential for side effects.[13][14][15] The use of multiple, complementary models is crucial for building a comprehensive preclinical profile.[15]

Protocol 5.1: Phencyclidine (PCP)-Induced Hyperlocomotion Model

Rationale: NMDA receptor antagonists like PCP induce a state in rodents that mimics the positive, negative, and cognitive symptoms of schizophrenia more effectively than simple dopamine agonist models.[13][16] Reversal of PCP-induced hyperlocomotion is a robust indicator of potential antipsychotic activity.

Animals: Male C57BL/6J mice or Sprague-Dawley rats.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and open-field arenas for at least 60 minutes prior to testing.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., i.p., p.o.). The timing should be based on the compound's pharmacokinetic profile (e.g., 30-60 minutes pre-PCP).

  • PCP Challenge: Administer PCP (e.g., 5 mg/kg, i.p.) to induce hyperlocomotion.

  • Behavioral Recording: Immediately place the animal in the open-field arena equipped with photobeam detectors or video tracking software. Record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the test compound + PCP group to the vehicle + PCP group. A statistically significant reduction in hyperactivity indicates antipsychotic-like efficacy.

Protocol 5.2: Catalepsy Assessment for EPS Liability

Rationale: Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used proxy for predicting EPS liability in humans.[17]

Animals: Male Sprague-Dawley rats.

Procedure:

  • Drug Administration: Administer a range of doses of the test compound or a positive control (e.g., Haloperidol).

  • Testing: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy using the bar test.

  • Bar Test: Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

  • Measurement: Start a stopwatch and measure the time until the rat removes both forepaws from the bar. A pre-defined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Analyze the latency to descend from the bar. Compounds that induce significant catalepsy at therapeutically relevant doses are flagged for high EPS risk.

In_Vivo_Workflow Hit In Vitro Hit Compound PK Pharmacokinetic (PK) Profiling Hit->PK Efficacy Efficacy Models: PCP-Induced Hyperactivity PK->Efficacy Brain-penetrant Safety Safety/Side Effect Models: Catalepsy, Rotarod Efficacy->Safety Efficacious Dose Range Lead Lead Candidate: Good PK, Efficacious, Wide Therapeutic Window Safety->Lead

Caption: Integrated in vivo workflow for lead candidate selection.

Conclusion: A Roadmap for Innovation

The this compound scaffold remains a cornerstone of antipsychotic drug discovery. Its proven success is rooted in a balanced D₂/5-HT₂ₐ receptor antagonism profile. By systematically applying the principles and protocols outlined in this guide—from rational synthesis and rigorous in vitro characterization to comprehensive in vivo validation—researchers can effectively explore the chemical space around this privileged core. The ultimate goal is the identification of novel clinical candidates that not only match but exceed the therapeutic benchmarks set by existing treatments, offering improved outcomes for individuals living with schizophrenia.

References

The Versatile Scaffold: Application Notes on 3-(Piperidin-4-yl)benzo[d]isoxazole in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective anticancer therapeutics has led researchers to explore a multitude of chemical scaffolds. Among these, the 3-(piperidin-4-yl)benzo[d]isoxazole core structure has emerged as a privileged pharmacophore. While the parent compound itself is not the primary focus of anticancer research, its derivatives have demonstrated significant potential across a range of malignancies. This guide provides an in-depth look at the application of these derivatives in anticancer research, detailing their mechanisms of action and providing robust protocols for their evaluation.

Introduction to a Promising Pharmacophore

The this compound moiety serves as a versatile structural foundation for the design of potent and selective anticancer agents. Its unique three-dimensional structure allows for the strategic placement of various functional groups, enabling interaction with a diverse array of biological targets. Research has shown that modifications to both the piperidine ring and the benzisoxazole system can lead to compounds with distinct and potent anticancer activities. These activities stem from a variety of mechanisms, including the induction of programmed cell death (apoptosis), inhibition of tumor-promoting enzymes, and modulation of critical signaling pathways that drive cancer progression.

Mechanisms of Action and In Vitro Evaluation

The anticancer effects of this compound derivatives are multifaceted. This section explores the key mechanisms of action and provides detailed protocols for their investigation in a laboratory setting.

Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis. Several derivatives of this compound have been shown to be potent inducers of apoptosis in various cancer cell lines. This process is often mediated through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of cell death.

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cell line of interest

  • This compound derivative

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours. Treat the cells with varying concentrations of the this compound derivative for the desired time period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.

    • For suspension cells, directly collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.[1]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[1][2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Anti-Angiogenic and Anti-Migratory Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some derivatives have been designed to inhibit key players in this process, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, the inhibition of cancer cell migration is a key therapeutic goal.

This assay is a straightforward method to assess collective cell migration in vitro.[3]

Materials:

  • Adherent cancer cell line

  • 24-well tissue culture plate

  • Sterile 200 µL pipette tip

  • Culture medium with and without the test compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and grow them to form a confluent monolayer.[4]

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer with a firm and consistent motion.[3][4]

  • Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells.[5] Replace the medium with fresh culture medium containing the test compound at various concentrations. Include a vehicle control.

  • Imaging: Immediately capture an image of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.[3]

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point.

Enzyme Inhibition

Targeting specific enzymes that are dysregulated in cancer is a cornerstone of modern oncology. Derivatives of this compound have been developed as inhibitors of several key enzyme classes.

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.

This assay measures HDAC activity using a fluorogenic substrate.

Materials:

  • HDAC Activity Assay Kit (containing HDAC substrate, developer, and a known HDAC inhibitor like Trichostatin A)

  • Nuclear extract from treated cells or purified HDAC enzyme

  • Test compound (this compound derivative)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound at various dilutions, and the HDAC-containing sample (nuclear extract or purified enzyme). Include a positive control (no inhibitor) and a negative control with a known HDAC inhibitor (e.g., Trichostatin A).

  • Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Development: Stop the HDAC reaction and initiate the fluorescence signal by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate to release a fluorophore.[6]

  • Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[7]

Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

This protocol measures the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

  • Kinase Assay Kit (e.g., for VEGFR-2, containing the recombinant kinase, substrate, ATP, and kinase buffer)[8]

  • Test compound

  • White 96-well plate

  • Luminescence plate reader

Procedure:

  • Master Mix Preparation: Prepare a master mixture containing the kinase buffer, substrate, and ATP.

  • Plate Setup: Add the master mix to the wells of a white 96-well plate.

  • Compound Addition: Add the test compound at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the recombinant kinase to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[9]

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.[8][10]

  • Measurement: Read the luminescent signal using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed).

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer.[11] Some benzisoxazole derivatives have been shown to suppress this pathway.

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of Akt and mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Data Presentation

The efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values should be presented in a clear, tabular format for easy comparison across different compounds and cell lines.

Table 1: Example of IC50 Data for Benzisoxazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Derivative AHT-29 (Colon)MTT Assay12.5Fictional
Derivative BMDAMB-231 (Breast)MTT Assay8.2Fictional
Derivative CMV4-11 (Leukemia)HDAC Inhibition0.5Fictional
Derivative DHUVEC (Endothelial)VEGFR-2 Kinase Assay0.1Fictional

Visualization of Workflows and Pathways

Experimental Workflow for Compound Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Synthesis of This compound Derivatives B Cytotoxicity Screening (MTT Assay) Against Cancer Cell Panel A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI) C->D Active Compounds E Cell Migration Assay (Wound Healing) C->E Active Compounds F Enzyme Inhibition Assays (HDAC, Kinase) C->F Active Compounds G Signaling Pathway Analysis (Western Blot for PI3K/Akt) C->G Active Compounds H Structure-Activity Relationship (SAR) Studies D->H E->H F->H G->H I In Vivo Model Testing H->I

Caption: General workflow for the evaluation of novel anticancer compounds.

Simplified Apoptosis Induction Pathway

G Compound Benzisoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by benzisoxazole derivatives.

PI3K/Akt Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Benzisoxazole Derivative Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Derivatives of this compound represent a highly promising and versatile scaffold in the field of anticancer drug discovery. Their ability to be chemically modified to target a wide range of biological processes, from apoptosis induction to specific enzyme and pathway inhibition, underscores their therapeutic potential. The protocols and workflows detailed in this guide provide a robust framework for researchers to effectively screen and characterize novel compounds based on this valuable pharmacophore, paving the way for the development of next-generation cancer therapies.

References

Application Notes & Protocols: A Guide to Determining the Antimicrobial Activity of 3-(Piperidin-4-yl)benzo[d]isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a vigorous search for novel chemical entities capable of combating multi-drug resistant pathogens. The benzisoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer effects.[1][2] Recent investigations have highlighted its potential as a source of new antimicrobial agents.[3][4][5] This document provides a detailed guide for researchers engaged in the evaluation of 3-(Piperidin-4-yl)benzo[d]isoxazole compounds, a promising subclass, outlining robust, validated methodologies for assessing their in vitro antimicrobial efficacy. Our focus is not merely on procedural steps but on the underlying principles that ensure data integrity and reproducibility, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Section 1: Foundational Assays for Antimicrobial Profiling

The initial characterization of a novel compound's antimicrobial properties hinges on two key parameters: its ability to inhibit microbial growth (bacteriostatic activity) and its capacity to kill the microorganism (bactericidal activity). We will detail the gold-standard methods for determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Quantitative Assessment: Broth Microdilution for MIC Determination

The broth microdilution method is the cornerstone of quantitative antimicrobial susceptibility testing.[9][10] It determines the lowest concentration of a drug that inhibits the visible growth of a microorganism in vitro.[11][12][13][14] This method is preferred over qualitative techniques like disk diffusion because it provides a precise numerical value (e.g., in µg/mL), which is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different analogs.[15]

This assay operates on the principle of exposing a standardized bacterial inoculum to a series of twofold serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the absence or presence of visible growth (turbidity) in the wells of a microtiter plate reveals the minimum concentration required to exert an inhibitory effect. Adherence to standardized protocols, such as those outlined in CLSI document M07, is paramount for ensuring inter-laboratory comparability and data validity.[7][8][9]

Materials:

  • This compound test compounds

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains like Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • DMSO (or other appropriate solvent for the test compound)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of the this compound compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay wells should not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[16]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Plate Setup (Serial Dilution):

    • Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.

    • Prepare an initial dilution of your compound stock in CAMHB. Add 100 µL of this starting concentration to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control.

    • Well 11 will contain the bacterial inoculum but no test compound (Positive Growth Control).

    • Well 12 will contain 100 µL of uninoculated CAMHB to serve as a sterility control (Negative Control).[17]

  • Inoculation: Add 50 µL of the final standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for visible turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12][14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_read Incubation & Readout Compound Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) AddCompound Add 100 µL Compound to Well 1 Compound->AddCompound Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) DiluteInoculum Dilute Inoculum in CAMHB (to ~1x10^6 CFU/mL) Inoculum->DiluteInoculum InoculatePlate Inoculate Wells 1-11 with 50 µL Diluted Inoculum DiluteInoculum->InoculatePlate AddBroth Add 50 µL CAMHB to Wells 2-11 SerialDilute Perform 2-fold Serial Dilutions (Well 1 to 10) AddBroth->SerialDilute AddCompound->SerialDilute SerialDilute->InoculatePlate Incubate Incubate Plate (35°C, 18-24h) InoculatePlate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth (turbidity) Incubate->ReadMIC

Caption: Workflow for MIC determination via broth microdilution.

Summarize results in a clear, tabular format. This allows for easy comparison of the activity of different compounds against a panel of microorganisms.

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)K. pneumoniae ATCC 700603 MIC (µg/mL)
BZ-Pip-00141632>64
BZ-Pip-002281632
BZ-Pip-003832>64>64
Ciprofloxacin0.250.0150.50.03

Section 2: Bacteriostatic vs. Bactericidal Activity

An MIC value reveals the concentration that inhibits growth but does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) mechanisms. To determine this, a subsequent assay, the Minimum Bactericidal Concentration (MBC) test, is essential.[15]

The Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[16][18][19] This assay is a direct extension of the MIC test.

Aliquots are taken from the clear wells of the completed MIC assay (i.e., the wells at and above the MIC) and are sub-cultured onto antibiotic-free agar plates. The rationale is that if the compound is bactericidal, the bacteria in the corresponding MIC well will have been killed and will not grow on the fresh medium. If the compound is merely bacteriostatic, the bacteria will recover and form colonies once removed from the inhibitory environment.

Materials:

  • Completed 96-well MIC plate

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

Step-by-Step Methodology:

  • Select Wells: Identify the well corresponding to the MIC and at least two wells with higher concentrations from the completed MIC assay.

  • Subculture: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and plate it onto a separate, clearly labeled MHA plate. Spread the aliquot evenly across a section of the plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each MHA plate.

    • Compare the colony counts to the count from a control plate inoculated with the pre-incubation inoculum to calculate the percentage of killing.

    • The MBC is the lowest concentration of the compound that produces a ≥99.9% kill rate.[18][19]

MBC_Workflow cluster_subculture Subculturing cluster_readout Incubation & Readout MIC_Plate Completed MIC Plate (Post-incubation) SelectWells Select clear wells: MIC, MICx2, MICx4, etc. MIC_Plate->SelectWells SpotPlate Spot 10 µL from each selected well onto Mueller-Hinton Agar SelectWells->SpotPlate IncubateAgar Incubate MHA Plates (35°C, 18-24h) SpotPlate->IncubateAgar CountCFU Count Colonies (CFU) on each plate IncubateAgar->CountCFU DetermineMBC Determine MBC: Lowest concentration with ≥99.9% kill rate CountCFU->DetermineMBC

Caption: Workflow for MBC determination following an MIC assay.

The relationship between MBC and MIC is a critical indicator. An MBC/MIC ratio of ≤ 4 is generally considered evidence of bactericidal activity.[16]

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BZ-Pip-002S. aureus ATCC 29213242Bactericidal
BZ-Pip-002E. coli ATCC 259228648Bacteriostatic
CiprofloxacinS. aureus ATCC 292130.250.52Bactericidal

Section 3: Alternative Screening - Agar Well Diffusion Assay

For high-throughput screening or preliminary assessment, the agar well diffusion method offers a simpler, albeit qualitative, alternative to broth microdilution.[20][21]

This method involves inoculating the surface of an agar plate with a lawn of bacteria. Wells are then created in the agar, and a solution of the test compound is added to the wells. During incubation, the compound diffuses outward from the well, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[20]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Test compound solutions at known concentrations

Step-by-Step Methodology:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer, create uniform wells in the agar.[22]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Include a negative control (solvent) and a positive control (known antibiotic).[23]

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: Measure the diameter (in mm) of the zone of inhibition around each well. A larger zone diameter generally indicates greater antimicrobial activity.

AgarWell_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Readout Inoculum Prepare Bacterial Inoculum (0.5 McFarland) LawnCulture Create Bacterial Lawn on MHA Plate Inoculum->LawnCulture PrepPlate Prepare MHA Plate PrepPlate->LawnCulture CreateWells Punch Wells in Agar (6-8 mm) LawnCulture->CreateWells AddCompound Add Compound Solution to Wells CreateWells->AddCompound Incubate Incubate Plate (35°C, 18-24h) AddCompound->Incubate MeasureZone Measure Diameter of Zone of Inhibition (mm) Incubate->MeasureZone MOA_Hypothesis Compound 3-(Piperidin-4-yl) benzo[d]isoxazole TargetEnzyme Bacterial Enzyme (e.g., Chorismate Pyruvate-Lyase, DNA Gyrase) Compound->TargetEnzyme Inhibition Pathway Essential Metabolic Pathway (e.g., Coenzyme Q Synthesis, DNA Replication) TargetEnzyme->Pathway Catalyzes Step in Product Essential Cellular Product Pathway->Product Growth Bacterial Growth & Proliferation Product->Growth Is Required for

References

"MTT assay protocol for 3-(Piperidin-4-yl)benzo[d]isoxazole cytotoxicity"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of 3-(Piperidin-4-yl)benzo[d]isoxazole

Introduction: A Gateway to Understanding Compound Cytotoxicity

In the landscape of drug discovery and development, the initial assessment of a novel compound's effect on cell viability is a critical first step. This document provides a detailed protocol for evaluating the cytotoxicity of this compound, a member of the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmaceutical agents, including the antipsychotic drug risperidone and the anticonvulsant zonisamide[1][2]. Derivatives of this scaffold have also been actively investigated for their potential as antiproliferative and anticancer agents[3][4].

To quantify the cytotoxic potential of this compound, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This robust and widely adopted colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5]. The core principle of the assay lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product[6][7]. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells[5][8]. The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically[9].

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the scientific rationale behind key procedural choices to ensure reliable and reproducible results.

The Biochemical Principle of the MTT Assay

The utility of the MTT assay is grounded in a fundamental biochemical process occurring within viable cells. The diagram below illustrates the conversion of the MTT tetrazolium salt to formazan, a reaction that is catalyzed by mitochondrial dehydrogenases and reflects the cell's metabolic state.

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Water-Soluble) Mitochondrion Mitochondrial NAD(P)H-dependent Oxidoreductases MTT->Mitochondrion Uptake Formazan Formazan (Purple, Insoluble Crystals) Mitochondrion->Formazan Reduction Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Spectrophotometric Measurement (OD at ~570 nm) Solubilization->Measurement Quantification

Caption: Biochemical conversion of MTT to formazan in viable cells.

Materials and Reagents

Ensure all reagents are of high purity and all equipment is properly calibrated.

  • Compound: this compound (or its hydrochloride salt)[10][11].

  • Cell Line: A cancer cell line relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, HeLa for cervical cancer)[4]. Ensure cells are healthy and in the logarithmic growth phase[12].

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder[6].

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4[6][13].

    • Dimethyl Sulfoxide (DMSO), cell culture grade[6].

    • Complete Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA solution (0.25%).

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)[14].

    • Laminar flow hood.

    • Inverted microscope.

    • Microplate reader capable of measuring absorbance at 570 nm and 630 nm.

    • Sterile 96-well flat-bottom tissue culture plates.

    • Multichannel pipette.

    • Sterile pipette tips and reagent reservoirs.

    • Hemocytometer or automated cell counter.

Experimental Design and Optimization

Thoughtful experimental design is paramount for generating high-quality, interpretable data.

Cell Seeding Density Optimization

The number of cells plated per well is a critical parameter. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic activity irrespective of the compound's effect[12][15].

  • Rationale: To ensure cells are in an exponential growth phase throughout the experiment and that the final absorbance values fall within the linear range of the microplate reader (typically 0.75-1.25 O.D. for untreated cells)[15].

  • Procedure:

    • Prepare a serial dilution of cells (e.g., from 1,000 to 100,000 cells/well) in a 96-well plate[12].

    • Incubate for the total duration of the planned cytotoxicity experiment (e.g., 72 hours).

    • Perform the MTT assay as described below.

    • Plot absorbance vs. cell number and select a seeding density that falls within the linear portion of the curve. For many cancer cell lines, a density between 5,000 and 15,000 cells/well is a good starting point[14].

Compound Preparation and Dilution Series
  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution of the compound in complete culture medium. It is crucial to ensure the final concentration of DMSO in the wells is non-toxic to the cells, typically ≤0.5%[12].

  • Rationale: A wide range of concentrations is necessary to generate a complete dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell viability is inhibited). A 1:3 or 1:4 serial dilution is often effective for initial experiments[14].

96-Well Plate Layout

A well-structured plate map is essential for minimizing variability and ensuring proper controls.

  • Rationale: The outer wells of a 96-well plate are prone to the "edge effect," where increased evaporation can concentrate media components and affect cell growth[12]. To mitigate this, these wells should not be used for experimental data.

  • Sample Plate Layout:

Well TypeDescription
Blank Complete medium only (no cells). Used to subtract background absorbance from media components like phenol red[12].
Untreated Control Cells + complete medium. Represents 100% cell viability.
Vehicle Control Cells + medium with the highest concentration of DMSO used in the experiment. Ensures the solvent is not causing cytotoxicity[12].
Test Compound Cells + medium with serial dilutions of this compound. Each concentration should be tested in triplicate.
Perimeter Wells Filled with sterile PBS or medium to reduce evaporation from inner wells[12].

Overall Experimental Workflow

The following diagram outlines the complete workflow for the MTT cytotoxicity assay, from initial cell culture to final data analysis.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

Day 1: Cell Seeding
  • Culture the selected cell line until it reaches approximately 80% confluency.

  • Aspirate the culture medium and wash the cells with sterile PBS.

  • Detach the cells using Trypsin-EDTA solution and neutralize with complete medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

  • Dilute the cell suspension to the pre-determined optimal seeding density.

  • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

  • Add 100 µL of sterile PBS or medium to the perimeter wells.

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂)[14].

Day 2: Compound Treatment
  • Prepare a 2X concentration working solution for each dilution of this compound in complete medium.

  • Carefully aspirate the medium from the wells containing cells.

  • Add 100 µL of the appropriate compound dilution, vehicle control, or untreated control medium to the designated wells in triplicate.

  • Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

Day 4 or 5: MTT Assay and Data Acquisition
  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light and filter-sterilize[6]. This solution can be stored at -20°C[6].

  • MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL)[16].

  • Incubation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Monitor the formation of the purple precipitate under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals[13].

    • Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader.

    • Set the measurement wavelength to 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance from cell debris and other factors.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average OD of the blank wells and subtract this value from all other OD readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot Dose-Response Curve: Create a scatter plot with the compound concentrations on the x-axis (logarithmic scale) and the corresponding % Viability on the y-axis.

  • Determine the IC50 Value: The IC50 is the concentration of the compound that reduces cell viability by 50%. This value is best determined by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve) using software such as GraphPad Prism[17][18].

Sample Data Presentation
Compound Concentration (µM)Mean Corrected OD (570nm)Standard Deviation% Viability
0 (Vehicle Control)1.1520.085100.0%
0.11.1350.07998.5%
10.9870.06185.7%
100.5990.04552.0%
500.2110.02318.3%
1000.0980.0158.5%
Calculated IC50 ~9.5 µM

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Absorbance Readings Cell seeding density is too low; Incubation time with MTT was too short[12].Optimize cell number with a titration experiment. Increase MTT incubation time, checking for crystal formation microscopically[15].
High Background Absorbance Microbial contamination of medium; Phenol red or serum interference[12].Use sterile technique. Consider using a phenol red-free or serum-free medium during the MTT incubation step[12].
High Variability Between Replicates Inconsistent cell seeding; Edge effects; Incomplete formazan solubilization[12].Ensure homogenous cell suspension before plating. Avoid using outer wells. Ensure crystals are fully dissolved by shaking before reading.
Compound Interference The test compound is colored or has reducing properties that can convert MTT non-enzymatically[19].Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance or reducing ability. If interference is significant, consider an alternative viability assay (e.g., Neutral Red)[19].

Discussion and Further Steps

The MTT assay serves as an excellent primary screen for assessing the cytotoxic effects of this compound. A low IC50 value suggests potent cytotoxic or antiproliferative activity. However, it is important to recognize that this assay measures metabolic activity and does not distinguish between different mechanisms of cell death (e.g., apoptosis vs. necrosis)[5].

Several studies have shown that benzimidazole and benzisoxazole derivatives can induce cell cycle arrest and apoptosis in cancer cells[20][21][22]. Should this compound demonstrate significant activity in the MTT assay, subsequent experiments could include:

  • Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to detect apoptotic and necrotic cell populations.

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M phase)[20].

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound, such as the inhibition of key enzymes or modulation of signaling cascades[3].

By following this comprehensive protocol, researchers can reliably determine the cytotoxic profile of this compound, providing a solid foundation for further preclinical development.

References

Application Note & Protocol: High-Throughput Screening of 3-(Piperidin-4-yl)benzo[d]isoxazole for Blood-Brain Barrier Permeability using the PAMPA Assay

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in central nervous system (CNS) drug discovery.

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for CNS disorders, selectively restricting the passage of most small molecules from the systemic circulation into the brain.[1][2] Early assessment of a compound's ability to cross this barrier is therefore critical for efficient drug discovery pipelines. The Parallel Artificial Membrane Permeability Assay (PAMPA) has emerged as a robust, high-throughput, and cost-effective in vitro tool for predicting the passive diffusion of compounds across the BBB.[3][4][5][6] This application note provides a detailed protocol and scientific rationale for determining the BBB permeability of 3-(Piperidin-4-yl)benzo[d]isoxazole, a heterocyclic scaffold of interest in CNS drug development, using the PAMPA-BBB method. We will delve into the principles of the assay, step-by-step experimental procedures, data analysis, and interpretation, establishing a self-validating system for reliable permeability classification.

Introduction: The Significance of BBB Permeability and the Role of PAMPA

The BBB is a highly specialized and selective barrier formed by the endothelial cells of brain capillaries, which are interconnected by complex tight junctions.[1][7] This barrier is crucial for maintaining brain homeostasis but also poses a major obstacle for the delivery of therapeutic agents to the CNS.[2][8] Consequently, a significant proportion of CNS drug candidates fail in later development stages due to insufficient brain penetration.

To mitigate this high attrition rate, early-stage screening of BBB permeability is paramount. While cell-based assays like Caco-2 and MDCK models provide valuable information on both passive and active transport mechanisms, they are often resource-intensive and have lower throughput.[9][10] The PAMPA-BBB assay offers a simplified, cell-free alternative that specifically models passive transcellular diffusion, which is the primary route of entry for many CNS drugs.[4][11][12] By employing an artificial membrane composed of lipids that mimic the brain's endothelial cell membrane, PAMPA provides a rapid and predictive measure of a compound's intrinsic ability to cross the BBB.[5][13] This makes it an ideal tool for high-throughput screening (HTS) to rank and prioritize compounds in the early phases of drug discovery.[14][15][16][17]

The compound of interest, this compound, and its derivatives are scaffolds found in various CNS-active agents, such as the atypical antipsychotic risperidone.[18] Therefore, understanding its BBB permeability is a critical step in evaluating its potential as a CNS drug candidate.

Principle of the PAMPA-BBB Assay

The PAMPA-BBB assay utilizes a 96-well filter plate (donor plate) and an acceptor plate. The porous filter of the donor plate is coated with a lipid solution, typically a porcine brain lipid extract dissolved in an organic solvent like dodecane, which forms an artificial membrane.[5]

A solution of the test compound, in this case, this compound, is added to the donor wells. This donor plate is then placed on top of the acceptor plate, which contains a buffer solution. The entire "sandwich" is incubated, during which the compound can diffuse from the donor compartment, through the artificial lipid membrane, into the acceptor compartment.[13]

After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS).[19] These concentrations are then used to calculate the effective permeability coefficient (Pe), which provides a quantitative measure of the compound's ability to cross the artificial membrane.[19]

PAMPA_Principle cluster_donor Donor Plate Well cluster_acceptor Acceptor Plate Well donor_well Donor Solution (pH 7.4) Test Compound (C_D) This compound membrane Artificial Lipid Membrane (Porcine Brain Lipid in Dodecane on PVDF filter) donor_well->membrane Diffusion Gradient label_diffusion Passive Diffusion acceptor_well Acceptor Solution (pH 7.4) (C_A) membrane->acceptor_well PAMPA_Workflow start Start prep_solutions Prepare Donor Solutions (Test & Control Compounds) start->prep_solutions add_donor_solution Add Donor Solutions to Donor Plate prep_solutions->add_donor_solution coat_membrane Coat Donor Plate Filter with Lipid Solution coat_membrane->add_donor_solution add_acceptor_buffer Add Buffer to Acceptor Plate assemble_sandwich Assemble PAMPA Sandwich (Donor on Acceptor) add_acceptor_buffer->assemble_sandwich add_donor_solution->assemble_sandwich incubate Incubate with Shaking (e.g., 4-18 hours at RT) assemble_sandwich->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration (UV-Vis or LC-MS/MS) disassemble->quantify calculate Calculate Permeability (Pe) quantify->calculate interpret Interpret Results (Classify as CNS+ or CNS-) calculate->interpret end End interpret->end

References

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of 3-(Piperidin-4-yl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the comprehensive structural characterization of 3-(Piperidin-4-yl)benzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry. Unambiguous confirmation of molecular structure is a cornerstone of drug development and chemical research, ensuring compound identity and purity. This note outlines a systematic workflow employing High-Resolution Mass Spectrometry (HRMS) for elemental composition analysis and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H, ¹³C, DEPT-135, ¹H-¹H COSY, and ¹H-¹³C HSQC, for complete constitutional assignment. The methodologies described herein are designed to be robust and self-validating, providing researchers with a reliable framework for the analysis of this and structurally related molecules.

Introduction

This compound is a bifunctional heterocyclic compound featuring a benzisoxazole core linked to a piperidine moiety. Scaffolds of this nature are prevalent in pharmacologically active agents, making their accurate characterization essential for structure-activity relationship (SAR) studies and intellectual property claims.[1] The benzisoxazole ring system is known for a wide range of biological activities, while the piperidine group can be crucial for modulating physicochemical properties such as solubility and receptor binding affinity.[2][3]

This application note serves as an in-depth guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the described protocols are not only followed but understood. By integrating High-Resolution Mass Spectrometry (HRMS) with one- and two-dimensional NMR techniques, we present a holistic approach to achieve definitive structural confirmation.

Molecular Structure and Atom Numbering Convention

For clarity in spectral assignments, a standardized atom numbering system is essential. The following diagram illustrates the convention used throughout this document for this compound.

Caption: Structure and numbering of this compound.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is the definitive technique for determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high precision, it provides an unambiguous molecular formula. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically yields the intact protonated molecule [M+H]⁺ with minimal fragmentation.[4]

Protocol: HRMS Data Acquisition (ESI-Q-TOF)
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the basic nitrogen atoms.

  • Instrument Setup: Use a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.[5]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • Ionization Parameters:

    • Ionization Mode: Positive. The basic piperidine nitrogen is readily protonated.[6]

    • Capillary Voltage: 3500 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 300 °C.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Utilize a lock mass calibrant (e.g., leucine enkephalin) to ensure high mass accuracy throughout the run.

Expected Results and Interpretation

For a molecular formula of C₁₂H₁₄N₂O, the expected HRMS data provides powerful confirmation.

Table 1: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₁₂H₁₄N₂O
Exact Mass (Monoisotopic) 202.11061 Da
Observed Ion [M+H]⁺ 203.11842 Da

The primary goal is to match the experimentally observed m/z of the [M+H]⁺ ion with the calculated value. A mass error of less than 5 ppm provides high confidence in the assigned elemental composition.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.[8]

Protocol: NMR Sample Preparation and Data Acquisition
  • Solvent Selection: The choice of a deuterated solvent is critical.[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures good solubility, and its ability to slow the exchange of the N-H proton, allowing for its observation.[10] The residual solvent peaks for DMSO-d₆ appear at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.[11]

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of DMSO-d₆. For optimal resolution, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.[12]

  • Instrument & Parameters: Acquire spectra on a 400 MHz (or higher) spectrometer.[13] Adherence to good laboratory practices for NMR acquisition is essential for data quality.[14][15]

Table 2: Recommended NMR Acquisition Parameters (400 MHz)

ExperimentKey ParametersPurpose
¹H NMR 16 scans, 32k data points, 2s relaxation delayProvides proton chemical shifts, multiplicities, and integrations.
¹³C NMR 1024 scans, 64k data points, 2s relaxation delayShows all carbon environments.
DEPT-135 256 scans, 64k data pointsDifferentiates CH/CH₃ (positive) from CH₂ (negative) carbons.[16]
¹H-¹H COSY 2 scans, 256 increments in F1Reveals proton-proton (J-coupling) correlations.[17]
¹H-¹³C HSQC 4 scans, 256 increments in F1Correlates protons directly to their attached carbons (one-bond).[18]
Logical Workflow for NMR Data Interpretation

A systematic approach ensures that all pieces of spectral data are used to build a cohesive and validated structure.

Caption: Systematic workflow for NMR-based structure elucidation.

Representative Spectral Data and Interpretation

(Note: The following data are representative and based on analysis of similar structures. Actual chemical shifts may vary slightly.)

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Region (δ 7.0-8.5 ppm): Four distinct signals corresponding to the protons on the benzisoxazole ring are expected. Their multiplicities (doublets, triplets) will reveal their relative positions.[12] For instance, H4 and H7 often appear as doublets, while H5 and H6 appear as multiplets.

  • Piperidine Region (δ 1.5-3.5 ppm): The piperidine protons will show complex splitting patterns. The methine proton (H4') will be a multiplet, significantly downfield due to its proximity to the benzisoxazole ring. The axial and equatorial protons at C2'/C6' and C3'/C5' will be diastereotopic, leading to separate signals.

  • N-H Proton: A broad singlet, typically around δ 2.0-3.0 ppm (exchangeable with D₂O), corresponding to the piperidine N1'-H.

¹³C NMR and DEPT-135 (100 MHz, DMSO-d₆):

  • Aromatic/Heterocyclic Carbons (δ 110-165 ppm): Expect seven signals for the benzisoxazole carbons. The quaternary carbons (C3, C3a, C7a) will be absent in the DEPT-135 spectrum.

  • Aliphatic Carbons (δ 25-50 ppm): Three signals are expected for the piperidine ring. The DEPT-135 experiment is crucial here: C4' (methine) will be a positive signal, while C2'/C6' and C3'/C5' (methylenes) will appear as negative signals.[19][20]

2D NMR Analysis:

  • ¹H-¹H COSY: This experiment is key to confirming connectivity. Cross-peaks will be observed between adjacent protons, allowing for the tracing of the spin systems. For example, a correlation will be seen from H4 to H5, H5 to H6, and H6 to H7, confirming the aromatic ring structure. Similarly, the entire piperidine spin system (H2'↔H3'↔H4'↔H5'↔H6') can be mapped out.

  • ¹H-¹³C HSQC: This spectrum definitively links each proton to the carbon it is attached to.[17] It provides the final piece of the puzzle, allowing the proton assignments from ¹H and COSY spectra to be transferred directly to the carbon skeleton identified by ¹³C and DEPT experiments.

Table 3: Consolidated NMR Assignments for this compound in DMSO-d₆

Positionδ ¹³C (ppm)Carbon Type (DEPT-135)δ ¹H (ppm)Multiplicity¹H-¹H COSY Correlations
C3 ~162.0C---
C3a ~121.5C---
C4 ~123.0CH~8.10dH5
C5 ~129.5CH~7.55tH4, H6
C6 ~125.0CH~7.75tH5, H7
C7 ~110.5CH~7.90dH6
C7a ~164.0C---
N1'-H --~2.80br s-
C2', C6' ~45.0CH₂~3.10 (eq), ~2.70 (ax)mH3', H5'
C3', C5' ~30.5CH₂~2.05 (eq), ~1.80 (ax)mH2', H4', H6'
C4' ~34.0CH~3.30mH3', H5'

Conclusion

The combined application of High-Resolution Mass Spectrometry and a comprehensive suite of NMR experiments provides an unequivocal structural characterization of this compound. HRMS confirms the correct elemental composition, while the logical application of ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments allows for the complete and unambiguous assignment of every atom within the molecular framework. This robust, multi-technique approach represents a gold standard in chemical analysis and is essential for advancing research and development in fields where molecular identity is paramount.

References

Application Note: HPLC and SFC Purification Strategies for 3-(Piperidin-4-yl)benzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing robust purification methods for 3-(Piperidin-4-yl)benzo[d]isoxazole derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the foundational principles and practical protocols for both achiral and chiral separations. Key topics include reverse-phase HPLC (RP-HPLC) with an emphasis on mobile phase optimization to overcome challenges associated with the basic piperidine moiety, mass-directed purification for enhanced efficiency, and a comparative overview of chiral HPLC and Supercritical Fluid Chromatography (SFC) for enantiomeric separations. The protocols and strategies outlined herein are designed to provide researchers, scientists, and drug development professionals with the technical insights required to achieve high-purity compounds for downstream applications.

Introduction: The Purification Challenge

The this compound core is a key structural motif found in numerous pharmacologically active agents, including the atypical antipsychotic risperidone.[1] The synthesis of derivatives based on this scaffold invariably produces complex crude mixtures containing starting materials, by-products, and the target compound. Achieving the high levels of purity (>95%) required for biological screening and subsequent development necessitates effective and efficient purification strategies.

The primary challenge in the chromatography of these molecules stems from their dual nature:

  • Aromatic Benzisoxazole Core: This portion of the molecule is hydrophobic and contains a strong chromophore, making it well-suited for reverse-phase chromatography and UV detection.

  • Basic Piperidine Moiety: The secondary amine in the piperidine ring (pKa ≈ 10-11) is basic and readily protonated. Under neutral pH conditions, this basic nitrogen can interact ionically with residual acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape, tailing, and low recovery.[2]

This guide will address these challenges by providing systematic approaches to method development for both achiral and chiral purification.

Achiral Purification by Reverse-Phase HPLC (RP-HPLC)

Reverse-phase HPLC, which separates molecules based on their hydrophobicity, is the workhorse for purifying most small-molecule drug candidates.[3][4] The key to success with this compound derivatives is the strategic use of mobile phase additives to control the ionization state of the analyte and minimize undesirable column interactions.

The Critical Role of the Mobile Phase Acidic Modifier

To achieve sharp, symmetrical peaks, the basic piperidine nitrogen must be consistently protonated, and its interaction with the stationary phase must be controlled. This is accomplished by adding an acidic modifier to the mobile phase.[2][5]

  • Formic Acid (FA): Typically used at 0.1%, formic acid is a weaker acid that effectively protonates the analyte. Its primary advantage is its volatility and compatibility with mass spectrometry (MS), making it the modifier of choice for mass-directed purification.[6][7]

  • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a much stronger acid and a potent ion-pairing agent.[8] It excels at masking silanol activity and provides excellent peak shapes, especially for UV-based purification. However, TFA is known to cause significant signal suppression in electrospray ionization MS and can permanently contaminate the system.[8]

Expert Recommendation: Begin method development with a formic acid-based mobile phase to ensure compatibility with MS-directed purification. If peak shape is poor and MS detection is not required for the final preparative run, switching to a TFA-based system can offer improved performance.

A Systematic Approach to Method Development

The following workflow provides a logical progression from initial screening to an optimized preparative method.

Caption: General workflow for RP-HPLC purification.

Generic Protocols for RP-HPLC Purification

Protocol 1: Mass-Directed Analytical Screening and Purification

This protocol is designed for the rapid purification of small-molecule libraries where confirmation of molecular weight is paramount.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 5-10 mg/mL.

  • Instrumentation & Columns:

    • HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (e.g., Single Quadrupole).[9]

    • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Analytical Screening Method:

    • Inject 1-5 µL of the sample.

    • Run a fast scouting gradient to determine the approximate elution conditions.

  • Focused Gradient Development:

    • Based on the scouting run, create a shallower, focused gradient around the target peak's elution point. For example, if the peak elutes at 60% B in the fast gradient, a new gradient of 45-75% B over 5-7 minutes may be appropriate.

  • Scale-Up and Purification:

    • Geometrically scale the focused gradient method to the preparative column and system.

    • Configure the fraction collector to trigger based on the target compound's m/z value(s) (e.g., [M+H]+).[10][11]

  • Post-Purification Analysis: Analyze the collected fractions using the analytical method to confirm purity and pool the appropriate fractions.

Table 1: Example RP-HPLC Method Parameters

ParameterAnalytical ScreeningPreparative Purification
Column C18, 2.1 x 50 mm, 1.8 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 0.6 mL/min25 mL/min
Gradient (Scouting) 5-95% B in 3 minN/A
Gradient (Focused) e.g., 45-75% B in 7 mine.g., 45-75% B in 10 min
Detection DAD (210-400 nm), MS (Scan for target m/z)DAD (monitor 254 nm), MS (trigger on target m/z)
Injection Volume 1-5 µL0.5-5 mL (depending on concentration and loading)
Column Temp. 40 °C40 °C

Chiral Purification: Resolving Enantiomers

For derivatives containing one or more stereocenters, separation of enantiomers is a regulatory and scientific necessity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[12] Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations, often providing faster and more efficient results.[13][14][15]

Chiral Method Development Logic

The selection of a chiral separation technique depends on available instrumentation and desired scale. SFC is often preferred for its speed and reduced solvent consumption, especially at the preparative scale.[3][15]

Caption: Decision tree for chiral method development.

Protocol 2: Chiral SFC Screening

SFC utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling rapid separations.[15] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds, including piperidine derivatives.[12][16]

  • Column Selection: Screen a set of immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC, etc.) in parallel if possible.

  • Sample Preparation: Dissolve the racemic mixture in an alcohol (e.g., Methanol or Ethanol) to a concentration of 1 mg/mL.

  • Instrumentation: An analytical SFC system with UV/DAD or Circular Dichroism (CD) detection.

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Co-solvent (typically Methanol or Ethanol)

    • Additive: A small amount of a basic additive like diethylamine (DEA) may be required to improve the peak shape of the basic piperidine moiety.

  • Screening Method:

    • Run a generic gradient to screen for enantioselectivity on each column.

Table 2: Example Chiral SFC Screening Conditions

ParameterValue
Columns Chiralpak IA, IB, IC, ID, IE, IF (3 x 100 mm, 3 µm)
Mobile Phase A CO2
Mobile Phase B Methanol
Gradient 5-40% B in 5 minutes
Flow Rate 4 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Detection DAD (220 nm & 254 nm)
Injection Volume 1 µL
  • Optimization: Once a "hit" (partial or full separation) is identified, optimize the separation by modifying the co-solvent (e.g., trying ethanol), adjusting the gradient slope, or changing the temperature and back pressure.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Broad, Tailing Peaks (RP-HPLC) 1. Secondary interaction with column silanols.2. Insufficient acid modifier.1. Increase acid modifier concentration (e.g., 0.1% FA or TFA).2. Use a modern, base-deactivated column.3. Add a basic modifier for chiral SFC.
Poor Resolution 1. Gradient is too steep.2. Inappropriate column chemistry.1. Decrease the gradient slope around the elution point.2. Screen different stationary phases (e.g., Phenyl-Hexyl, C8).
Low Recovery Analyte is irreversibly adsorbing to the column or precipitating.1. Ensure the sample is fully dissolved in the injection solvent.2. Check mobile phase pH compatibility with the analyte.
Split Peaks The analyte exists in two forms at the mobile phase pH (close to its pKa).Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.

References

Application Notes & Protocols: Development of Radiolabeled 3-(Piperidin-4-yl)benzo[d]isoxazoles for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-(Piperidin-4-yl)benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for targeting central nervous system (CNS) receptors. Its derivatives have shown high affinity for crucial targets such as the sigma-1 receptor (σ1R) and dopamine D2 receptors, both of which are implicated in a range of neuropsychiatric and neurodegenerative disorders[1][2][3]. Positron Emission Tomography (PET) imaging provides a non-invasive method to quantify the distribution and density of these receptors in vivo, offering invaluable insights for disease diagnosis and the development of novel therapeutics[4][5]. This document provides a comprehensive guide for researchers, outlining the rationale, synthesis, radiolabeling, quality control, and preclinical evaluation of novel PET radiotracers based on this versatile scaffold.

Rationale and Target Selection

The this compound core structure serves as an excellent starting point for PET radiotracer development due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier. The choice of target receptor dictates the subsequent chemical modifications and the ultimate clinical application.

  • Sigma-1 Receptor (σ1R): The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a key role in cellular stress responses and neuroprotection[2][6]. Altered σ1R density is associated with Alzheimer's disease, Parkinson's disease, and major depressive disorder, making it a high-value target for diagnostic imaging[2][7].

  • Dopamine D2 Receptor (D2R): D2 receptors are fundamental to motor control, motivation, and cognition. Imaging D2R is critical for understanding schizophrenia, Parkinson's disease, and addiction[3][8]. The development of agonist and antagonist radioligands allows for the study of different receptor states[3].

This guide will focus on developing a hypothetical tracer, [¹¹C]PBI-1, for imaging the sigma-1 receptor, leveraging the established affinity of this scaffold for σ1R.

Logical Framework for Tracer Development

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Radiolabeling & QC cluster_2 Phase 3: Preclinical Evaluation A Target Selection (e.g., Sigma-1 Receptor) B Lead Compound Identification (this compound) A->B C Precursor Synthesis (Desmethyl or other reactive precursor) B->C D Radiolabeling ([¹¹C] or [¹⁸F]) C->D E Purification (HPLC) D->E F Quality Control (Purity, Molar Activity) E->F G In Vitro Autoradiography F->G H In Vivo Small Animal PET/CT G->H I Biodistribution & Metabolite Analysis H->I J IND-Enabling Studies I->J Clinical Translation Candidate Selection G A Cyclotron Production ¹⁴N(p,α)¹¹C B [¹¹C]CO₂ A->B C Gas Phase Conversion LiAlH₄/H₂ B->C D [¹¹C]CH₃I C->D F ¹¹C-Methylation (Automated Synthesizer) D->F E Precursor (Secondary Amine) E->F G [¹¹C]PBI-1 (Crude Product) F->G H Semi-Prep HPLC Purification G->H I Formulation (Sterile Saline/Ethanol) H->I J Final Product for QC I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged scaffold, which forms the core of numerous pharmacologically active agents, including the antipsychotics risperidone and paliperidone.[1][2][3]

This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges, troubleshoot experimental hurdles, and offer robust protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: There are two main retrosynthetic approaches. The most common strategy involves first synthesizing the this compound intermediate, often with a protecting group on the piperidine nitrogen, followed by N-alkylation with a suitable electrophile (e.g., 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one for risperidone synthesis).[4] A second, less common approach involves coupling a pre-functionalized piperidine with a suitable benzisoxazole precursor. The choice of strategy depends on the availability of starting materials and the desired final derivative.

Q2: Why is the benzisoxazole scaffold so prevalent in medicinal chemistry?

A2: The benzisoxazole ring is considered a "privileged scaffold" due to its versatile binding properties and its presence in numerous compounds with a wide spectrum of biological activities.[1] It acts as a versatile template that can interact with various biological targets. Derivatives have shown antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties, making it a focal point in drug discovery.[1][5][6]

Q3: What is the most critical step in the synthesis of these derivatives?

A3: The formation of the benzisoxazole ring itself is often the most challenging step. This is typically achieved through the cyclization of an ortho-substituted aryl oxime.[7] This step is sensitive to reaction conditions, and side reactions, such as the Beckmann rearrangement, can significantly lower the yield of the desired product.[7] Careful optimization of the cyclization conditions is paramount for a successful synthesis.

Troubleshooting Guide: Experimental Challenges & Solutions

Challenge 1: Low Yield During Benzisoxazole Ring Formation

Q: I am attempting to synthesize a 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole intermediate via cyclization of a fluorinated hydroxy-aromatic ketone oxime, but my yields are consistently below 40%. What are the likely causes and how can I improve this?

A: Low yields in this intramolecular cyclization are a frequent issue. The primary causes are often incomplete reaction, improper activation of the oxime's hydroxyl group, or competing side reactions.

Causality & Explanation: The reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, which is then displaced by the phenolic oxygen. If this activation is inefficient, the starting material will remain. Conversely, harsh conditions can promote side reactions. A major competing pathway is the Beckmann rearrangement , which leads to the formation of an isomeric benzo[d]oxazole.[7]

Troubleshooting Workflow:

G start Low Yield in Cyclization check_sm Check for Starting Material (SM) in Crude NMR/TLC start->check_sm sm_present Problem: Incomplete Reaction or Poor Activation check_sm->sm_present SM Present sm_absent sm_absent check_sm->sm_absent SM Absent side_product Identify Major Side Product (e.g., Beckmann Rearrangement) beckmann Problem: Beckmann Rearrangement is Favored side_product->beckmann Benzoxazole Observed other_side_products Problem: Decomposition or Other Side Reactions side_product->other_side_products Other Impurities sol1 Solution: 1. Increase reaction time/temp moderately. 2. Switch to a more effective leaving group precursor (e.g., MsCl, TsCl). sm_present->sol1 sm_absent->side_product sol2 Solution: 1. Use milder cyclization conditions. 2. Switch from acid-catalyzed to base-promoted ring closure if applicable. beckmann->sol2 sol3 Solution: 1. Lower reaction temperature. 2. Screen alternative solvents. 3. Ensure inert atmosphere. other_side_products->sol3

Troubleshooting Decision Workflow for Cyclization

Recommended Solutions:

  • Reagent Selection: The choice of reagent to activate the oxime hydroxyl is critical. While phosphorus oxychloride (POCl₃) is sometimes used, it can be harsh.[4] Consider alternatives like methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. This forms a mesylate or tosylate in situ, which is an excellent leaving group.

  • Base-Promoted Cyclization: An alternative to activating the oxime is to deprotonate the phenolic hydroxyl group with a suitable base, allowing it to displace a leaving group on the carbon that will become C3 of the benzisoxazole. This is a common and effective strategy.[7]

Parameter Condition A (Acidic/Dehydrative) Condition B (Base-Promoted) Rationale & Comments
Reagents Polyphosphoric acid (PPA), POCl₃, or TsOHK₂CO₃, NaH, or KOH in DMF/DMSOCondition B is generally milder and often gives cleaner reactions, minimizing the Beckmann rearrangement.[7]
Temperature 80-120 °C60-100 °CHigher temperatures in Condition A can favor side products.
Common Issues Beckmann rearrangement, charringIncomplete reaction if base is too weakEnsure anhydrous conditions when using strong bases like NaH.
  • [3+2] Cycloaddition as an Alternative: For certain derivatives, a more modern and direct route is the [3+2] cycloaddition of an in situ generated aryne with a nitrile oxide. This method forms two bonds in one step under mild conditions, often providing access to functionalized benzisoxazoles that are difficult to prepare via traditional cyclization.[5]

Challenge 2: Inefficient N-Alkylation of the Piperidine Ring

Q: I am trying to couple my 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole intermediate with an alkyl halide, but the reaction is slow, and I see significant amounts of unreacted starting material even after 24 hours. How can I drive the reaction to completion?

A: This is a classic Sₙ2 reaction, and its efficiency is governed by the strength of the base, the nature of the solvent, the leaving group on the electrophile, and temperature. The secondary amine of the piperidine ring is a moderately good nucleophile, but the reaction often needs optimization.

Causality & Explanation: The reaction rate is dependent on the nucleophilicity of the piperidine nitrogen and the electrophilicity of the alkyl halide. The base plays a crucial role in scavenging the HX byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic. A phase-transfer catalyst can sometimes be beneficial if there are solubility issues between the organic substrate and an inorganic base.

Key Optimization Parameters:

  • Base Selection: A non-nucleophilic inorganic base is ideal. Potassium carbonate (K₂CO₃) is a common choice. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.

  • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is required to dissolve the reactants and facilitate the Sₙ2 mechanism.

  • Leaving Group: The leaving group on the electrophile should be effective. Iodides are better leaving groups than bromides, which are better than chlorides (I > Br > Cl). If you are using an alkyl chloride, consider adding a catalytic amount of potassium iodide (KI) to the reaction mixture. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.

  • Temperature: Increasing the temperature will increase the reaction rate. Most of these alkylations are run at elevated temperatures (e.g., 60-90 °C).

Detailed Protocol for Optimized N-Alkylation (Risperidone Synthesis Example):

  • To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq) in acetonitrile (10 volumes), add anhydrous potassium carbonate (3.0 eq) and potassium iodide (0.1 eq).

  • Add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq).

  • Heat the mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can then be purified.[4]

Challenge 3: Issues with Piperidine Protecting Groups

Q: My synthesis utilizes a Boc-protected piperidine. The final deprotection step using trifluoroacetic acid (TFA) is giving a complex mixture of products. What is going wrong?

A: While Boc (tert-butoxycarbonyl) is a robust protecting group, its removal under strong acidic conditions can sometimes lead to side reactions if other acid-sensitive functional groups are present in the molecule. The complexity of the product mixture suggests either incomplete deprotection or degradation.

Causality & Explanation: TFA is a very strong acid. While it efficiently cleaves the Boc group, prolonged exposure or elevated temperatures can cause undesired reactions elsewhere in the molecule. The benzisoxazole ring itself is generally stable, but other functionalities might not be. Furthermore, the carbocation (t-butyl cation) generated during deprotection can sometimes cause side reactions like alkylation of electron-rich aromatic rings, although this is less common.

Troubleshooting Steps:

  • Verify Deprotection Conditions: Boc deprotection should be conducted at a low temperature (0 °C to room temperature) and monitored closely. A typical procedure is to stir the Boc-protected compound in a mixture of TFA and dichloromethane (DCM) (e.g., 1:1 v/v) for 1-2 hours.

  • Use a Scavenger: To prevent side reactions from the t-butyl cation, include a scavenger like triisopropylsilane (TIS) or anisole in the reaction mixture.

  • Alternative Deprotection Reagents: If TFA is too harsh, consider using a milder acidic condition, such as 4M HCl in dioxane. This reagent is often sufficient to remove the Boc group without causing degradation.

Protecting Group Strategy Comparison:

Protecting Group Protection Condition Deprotection Condition Advantages/Disadvantages
Boc Boc₂O, Et₃N, DCMTFA/DCM or 4M HCl/DioxaneAdv: Very common, stable to many reagents. Disadv: Requires strong acid for removal, which may not be compatible with all substrates.[8]
Cbz (Z) Cbz-Cl, BaseH₂/Pd-C (Hydrogenolysis)Adv: Orthogonal to acid/base-labile groups. Disadv: Not suitable if other reducible groups (e.g., nitro, alkynes) are present.
Fmoc Fmoc-Cl, Base20% Piperidine in DMFAdv: Very mild, base-labile removal. Disadv: Not stable to basic reaction conditions.[8]
Challenge 4: Purification Difficulties

Q: My final this compound derivative is a polar, basic compound that is difficult to purify by standard silica gel chromatography. It streaks badly on the column. What purification strategies do you recommend?

A: This is a very common problem. The basic nitrogen on the piperidine ring interacts strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult separation.

Recommended Solutions:

  • Base-Treated Silica: Before running the column, pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%). This neutralizes the acidic sites on the silica and dramatically improves the chromatography of basic compounds.

  • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) is an excellent alternative. The typical eluents are mixtures of water and acetonitrile or methanol, often with a modifier like formic acid or TFA (0.1%) to ensure the basic nitrogen is protonated, which generally leads to sharper peaks.

  • Crystallization: Do not underestimate the power of crystallization. Many of these derivatives, especially after conversion to a salt (e.g., hydrochloride or oxalate salt), can be purified to a high degree by crystallization from a suitable solvent system (e.g., ethanol, isopropanol, or acetone). The synthesis of risperidone often includes a final crystallization step for purification.[4]

References

"optimization of reaction conditions for 3-(Piperidin-4-yl)benzo[d]isoxazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center is dedicated to the synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole, a key scaffold in medicinal chemistry, notably as the core of the antipsychotic drug Risperidone.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions and a deeper understanding of the reaction's intricacies. As Senior Application Scientists, our goal is to bridge the gap between protocol and practice, transforming common laboratory challenges into opportunities for optimization and discovery.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound, focusing on the foundational principles that govern reaction success.

Q1: What is the most common and industrially scalable synthetic route for this compound?

A1: The most prevalent and scalable approach involves a two-step process: first, the synthesis of a 3-(halogen-substituted)-benzo[d]isoxazole intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable piperidine derivative. A common precursor is 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, where the fluorine atom is displaced by the secondary amine of the piperidine ring. This SNAr reaction is favored due to the electron-withdrawing nature of the benzisoxazole ring system, which activates the aromatic ring for nucleophilic attack.

Q2: Why is the choice of base so critical in the SNAr coupling step?

A2: The base plays a multifaceted role in this synthesis. Its primary function is to act as a scavenger for the hydrofluoric acid (HF) or hydrochloric acid (HCl) generated during the SNAr reaction. This is crucial because the accumulation of strong acid would protonate the piperidine's nitrogen, rendering it non-nucleophilic and halting the reaction. Furthermore, the choice of base can influence reaction kinetics and side-product formation. Strong, non-nucleophilic bases are often preferred, but their solubility and strength must be carefully matched to the solvent and substrate to prevent degradation.[3] Insoluble inorganic bases like potassium carbonate (K₂CO₃) are common, as they are easily filtered off during workup.

Q3: How do I select the optimal solvent for the coupling reaction?

A3: Solvent selection is paramount for yield and reaction rate. The ideal solvent must fully dissolve the reactants, particularly at the reaction temperature, and facilitate the formation of the charged intermediate (Meisenheimer complex) characteristic of SNAr reactions.[4] Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices because they can stabilize charged intermediates without participating in hydrogen bonding that could deactivate the nucleophile.[5] The solvent's boiling point is also a key consideration, as it dictates the accessible temperature range for the reaction.

Q4: Is a protecting group on the piperidine nitrogen necessary?

A4: While the final product features a secondary amine on the piperidine ring, starting with a protected piperidine, such as N-Boc-4-aminopiperidine or a related derivative, is a common strategy to prevent undesired side reactions, especially if other reactive functional groups are present. However, for the direct coupling of piperidine itself, a protecting group is not used. If a more complex piperidine moiety is required, a protecting group strategy followed by a final deprotection step might be necessary. For instance, using N-Boc-piperazine allows for mono-arylation, with the Boc group removed in a subsequent acidic step.[3]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive or impure reagents.

    • Scientific Rationale: The SNAr reaction is sensitive to impurities. Water in the solvent can hydrolyze starting materials or interfere with the base.[6] The piperidine reagent can degrade over time through oxidation.

    • Solution:

      • Ensure all reagents are of high purity.

      • Use anhydrous solvents, freshly distilled or from a solvent purification system.

      • If the reaction is air-sensitive, employ proper inert atmosphere techniques (e.g., blanketing with nitrogen or argon).[6]

      • Verify the integrity of the piperidine derivative via NMR or LC-MS before use.

  • Possible Cause: Suboptimal reaction temperature.

    • Scientific Rationale: SNAr reactions have a significant activation energy barrier. Insufficient temperature will result in a sluggish or stalled reaction. Conversely, excessive heat can lead to the decomposition of starting materials or the desired product, often indicated by the formation of dark, tar-like substances.[7]

    • Solution:

      • Screen a range of temperatures. A good starting point is often 80-120 °C for solvents like DMF or DMSO.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal balance between reaction rate and decomposition.[6]

  • Possible Cause: Inappropriate choice or amount of base.

    • Scientific Rationale: The base must be strong enough to neutralize the generated acid but not so strong that it promotes unwanted side reactions. Its solubility is also key; an insoluble base may require more vigorous stirring and higher temperatures to be effective.

    • Solution:

      • Ensure at least one equivalent of base is used to scavenge the acid byproduct. Often, a slight excess (1.5-2.0 eq) is beneficial.

      • If a common base like K₂CO₃ is ineffective, consider screening other bases with different properties. See the table below for suggestions.

Problem 2: Significant Side Product Formation

  • Possible Cause: Product or starting material decomposition.

    • Scientific Rationale: The benzisoxazole ring, while generally stable, can be susceptible to cleavage under harsh basic or high-temperature conditions.

    • Solution:

      • Run the reaction at the lowest effective temperature.

      • Shorten the reaction time, accepting a slightly lower conversion to maximize the yield of the desired product.

      • Consider using a milder base (e.g., Cs₂CO₃ or DIPEA) if decomposition is suspected.

Problem 3: Reaction Stalls or Shows Incomplete Conversion

  • Possible Cause: Poor solubility of reactants.

    • Scientific Rationale: If reactants are not fully dissolved, the reaction becomes heterogeneous, leading to slow and inefficient conversion. This is often an issue with inorganic bases.

    • Solution:

      • Increase the reaction temperature, if stability permits.

      • Switch to a solvent with higher solubilizing power, such as DMSO or NMP.[5]

      • Ensure efficient stirring to maximize the interaction between dissolved and undissolved components.[6]

  • Possible Cause: Reversible reaction or product inhibition.

    • Scientific Rationale: The accumulation of the acid byproduct can protonate the nucleophile, effectively stopping the forward reaction. This underscores the importance of an effective acid scavenger.

    • Solution:

      • Ensure an adequate amount of a sufficiently strong base is present throughout the reaction.

      • In some cases, using a larger excess of the piperidine nucleophile can help drive the reaction to completion.

Problem 4: Difficult Purification

  • Possible Cause: Product is highly polar and shows poor behavior on silica gel.

    • Scientific Rationale: The presence of the secondary amine in the piperidine ring makes the final product basic. This can cause streaking and poor separation on standard, slightly acidic silica gel.

    • Solution:

      • Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column.[8]

      • Add a small percentage of triethylamine or ammonia in methanol to the mobile phase during chromatography.

      • Consider recrystallization as an alternative purification method if a suitable solvent system can be identified.[8]

Data Presentation & Optimization Protocols

Table 1: Screening of Reaction Conditions for SNAr Coupling
EntryBase (eq.)SolventTemperature (°C)Time (h)Conversion (%)Notes
1K₂CO₃ (1.5)DMF801265Standard starting point.
2K₂CO₃ (1.5)DMF110695Increased temperature improves rate.
3K₂CO₃ (1.5)DMSO1104>98DMSO often accelerates SNAr reactions.[4]
4Cs₂CO₃ (1.5)Dioxane1001280Milder, more soluble base option.
5DIPEA (2.0)MeCN80 (reflux)2450Organic base, may require longer times.
Experimental Protocol: General Procedure for Synthesis

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(6-fluoro)benzo[d]isoxazole (1.0 eq), the piperidine derivative (1.2 eq), and potassium carbonate (1.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (MeOH). To prevent streaking, add 0.5% triethylamine to the eluent system.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.

Visualizations

General Synthetic Pathway

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 3-(6-Fluoro)benzo[d]isoxazole Product This compound A->Product B Piperidine Derivative B->Product Base Base (e.g., K₂CO₃) Base->Product Acid Scavenger Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Product Reaction Medium Heat Heat (80-120 °C) Heat->Product Overcomes Ea Byproduct HF + Base-H⁺ Salt

Caption: SNAr pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Observed CheckReagents Verify Purity of Reagents & Solvents? Start->CheckReagents UseAnhydrous Use Fresh, Anhydrous Reagents & Inert Atmosphere CheckReagents->UseAnhydrous No CheckTemp Is Temperature Optimal? CheckReagents->CheckTemp Yes Reassess Re-evaluate Reaction & Analyze Byproducts UseAnhydrous->Reassess ScreenTemp Screen Temperatures (e.g., 80, 100, 120 °C) CheckTemp->ScreenTemp No CheckBase Is Base Choice & Amount Correct? CheckTemp->CheckBase Yes ScreenTemp->Reassess ScreenBases Screen Bases (K₂CO₃, Cs₂CO₃, etc.) CheckBase->ScreenBases No CheckBase->Reassess Yes ScreenBases->Reassess

Caption: Systematic troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this critical heterocyclic intermediate. Our focus is on providing practical, experience-driven advice to ensure the integrity and efficiency of your synthetic protocols.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block for various pharmacologically active compounds, including the antipsychotic drug risperidone, typically involves the cyclization of an oxime precursor.[1][2] While the synthetic route appears straightforward, the formation of specific byproducts can complicate purification, reduce yields, and impact the quality of the final compound. This guide will address the most common issues encountered in our experience: the formation of piperidine N-oxides and the Beckmann rearrangement byproduct, benzo[d]oxazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and I observe multiple spots on my TLC. What are the likely culprits?

Low yields and the presence of multiple byproducts are common challenges in heterocyclic synthesis.[3] The primary suspects in the synthesis of this compound are incomplete cyclization, formation of the piperidine N-oxide, and the Beckmann rearrangement product. A systematic approach to troubleshooting is crucial.[4]

Initial Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in your starting materials, such as the (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride, can significantly impact the reaction outcome.[4] Ensure the purity of your starting materials using appropriate analytical techniques like NMR or HPLC.

  • Ensure Anhydrous Conditions: Moisture can promote side reactions, particularly the Beckmann rearrangement.[5] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Optimize Reaction Temperature: The cyclization reaction is temperature-sensitive. Too low a temperature may lead to incomplete reaction, while excessive heat can promote byproduct formation. A controlled reflux is generally recommended.[6]

Q2: I have identified a byproduct with a mass of M+16. What is it and how can I prevent its formation?

A mass increase of 16 amu strongly suggests the formation of a piperidine N-oxide.[7] The tertiary amine of the piperidine ring is susceptible to oxidation, which can occur during the synthesis or workup.

Mechanism of N-Oxide Formation:

Oxidizing agents, which can be present as impurities or formed during the reaction, can lead to the oxidation of the piperidine nitrogen. This is a common metabolic pathway for piperidine-containing drugs and can also occur synthetically.[8][9]

Troubleshooting N-Oxide Formation:

  • Deoxygenate Solvents: Purge your reaction solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Scrutinize your reagents for potential oxidizing impurities.

  • Mild Workup Conditions: During the workup, avoid prolonged exposure to air and strong oxidizing conditions.

  • Reduction of N-Oxide: If the N-oxide has already formed, it can often be reduced back to the parent piperidine. A mild reduction using ammonium formate and palladium on carbon has been shown to be effective for reducing pyridine N-oxides to piperidines and can be adapted for this purpose.[10][11]

Q3: My product contains an isomer that is difficult to separate. How can I identify and minimize this byproduct?

The most common isomeric byproduct in benzisoxazole synthesis from an oxime precursor is the corresponding benzo[d]oxazole, formed via a Beckmann rearrangement.[12]

Mechanism of Beckmann Rearrangement:

The Beckmann rearrangement is a reaction of an oxime that results in the formation of an amide.[13] In the synthesis of this compound, the oxime intermediate can undergo this rearrangement, leading to the formation of an isomeric lactam, which can then cyclize to the benzo[d]oxazole. This side reaction is often promoted by strong acids and protic solvents.[14][15] The stereochemistry (E/Z) of the oxime is a critical factor, as the group anti-periplanar to the hydroxyl group is the one that migrates.[12]

Troubleshooting Beckmann Rearrangement:

  • Control of Reaction Conditions: Use milder reaction conditions to disfavor the rearrangement. This includes using weaker bases and aprotic solvents.

  • Use of Milder Catalysts: Instead of strong acids, consider using milder reagents like cyanuric chloride to promote the desired cyclization.[16]

  • Anhydrous Conditions: As mentioned, strictly anhydrous conditions are crucial to suppress the Beckmann rearrangement.[5]

  • Stereocontrol of the Oxime: If possible, ensure the formation of the oxime isomer where the aryl group is syn to the hydroxyl group, as this will prevent its migration.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This protocol is adapted from established procedures and optimized to minimize byproduct formation.[2][6]

Materials:

  • (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

  • Potassium hydroxide

  • Methanol (anhydrous)

  • Anhydrous magnesium sulfate

  • Acetone

  • Hydrochloric acid

Procedure:

  • Dissolve potassium hydroxide (27 g) in anhydrous methanol (600 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g) to the solution.

  • Heat the reaction mixture to reflux for approximately 2.5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Add anhydrous magnesium sulfate and stir for 1 hour to remove any residual water.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • To the resulting residue, add acetone (500 mL) and stir at room temperature for 30 minutes.

  • Filter to remove any insoluble materials.

  • Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.

  • Collect the solid by filtration and dry under vacuum to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Protocol 2: Analytical Method for Byproduct Detection by HPLC

This method provides a baseline for the separation and detection of this compound and its common byproducts. Method optimization may be required based on your specific instrumentation.[3][4]

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Expected Elution Order:

  • Piperidine N-oxide byproduct (most polar)

  • This compound (main product)

  • Benzo[d]oxazole byproduct (less polar)

Visualizing Byproduct Formation

To better understand the competing reaction pathways, the following diagrams illustrate the desired synthesis and the formation of the primary byproducts.

Synthesis_and_Byproducts cluster_main Desired Synthesis cluster_side1 N-Oxide Formation cluster_side2 Beckmann Rearrangement Start Oxime Precursor Product This compound Start->Product Base-catalyzed cyclization Beckmann_Product Benzo[d]oxazole Isomer Start->Beckmann_Product Acid/Heat catalysis Product_N_Oxide Piperidine N-Oxide Product->Product_N_Oxide Oxidation

Caption: Competing reaction pathways in the synthesis.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Check_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Pure Identify_Byproduct Identify Byproduct (LC-MS, NMR) Check_Conditions->Identify_Byproduct Optimized N_Oxide N-Oxide Detected (M+16) Identify_Byproduct->N_Oxide M+16 Beckmann Isomer Detected Identify_Byproduct->Beckmann Isomer Troubleshoot_N_Oxide Deoxygenate Solvents Mild Workup Reduce N-Oxide N_Oxide->Troubleshoot_N_Oxide Troubleshoot_Beckmann Strictly Anhydrous Milder Catalyst Control Oxime Isomer Beckmann->Troubleshoot_Beckmann End Improved Synthesis Troubleshoot_N_Oxide->End Troubleshoot_Beckmann->End

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: A Guide to Overcoming Low Yields in 3-(Piperidin-4-yl)benzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole and its derivatives, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Risperidone.[1] This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this critical synthesis, focusing on common challenges that lead to low yields.

The synthesis of this heterocyclic scaffold, while well-established, is nuanced. Success hinges on the careful control of reaction parameters to favor the desired intramolecular cyclization while minimizing competing side reactions. This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis, which typically proceeds via the oximation of a piperidinyl ketone followed by a base-mediated intramolecular cyclization.

Q1: My overall yield is consistently low after the cyclization step. Where should I start my investigation?

Low overall yield is a common complaint. The root cause often lies in one of two key areas: the preceding oximation step or the cyclization conditions themselves. A logical, stepwise investigation is crucial.

Initial Diagnostic Workflow:

G cluster_oxime_troubleshooting Oximation Troubleshooting cluster_cyclization_troubleshooting Cyclization Troubleshooting start Low Overall Yield Detected check_oxime Step 1: Analyze Oxime Intermediate (LC-MS, NMR) start->check_oxime oxime_ok Is Oxime Formation Clean & Complete (>95%)? check_oxime->oxime_ok Evaluate Purity & Isomer Ratio oxime_issue Problem: Incomplete reaction or poor Z:E isomer ratio. oxime_ok->oxime_issue No cyclization_issue Problem: Inefficient cyclization or side product formation. oxime_ok->cyclization_issue Yes oxime_solution Action: Optimize oximation. - Adjust base stoichiometry. - Modify reaction time/temp. - Re-evaluate solvent. oxime_issue->oxime_solution cyclization_solution Action: Optimize cyclization. - Screen bases & solvents. - Control temperature strictly. - Ensure anhydrous conditions. cyclization_issue->cyclization_solution

Caption: Initial troubleshooting workflow for low yield.

First, isolate and thoroughly characterize the oxime intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, before proceeding to cyclization. If the oximation is inefficient or produces an unfavorable mixture of isomers, your overall yield will be inherently limited.[2]

Q2: I'm seeing a significant amount of unreacted oxime starting material after the cyclization reaction. How can I drive the reaction to completion?

This indicates a stalled reaction, which can be attributed to several factors related to reaction kinetics and equilibrium.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action Reference
Insufficient Base Strength or Stoichiometry The cyclization is a nucleophilic aromatic substitution (SNAr) that requires deprotonation of the oxime hydroxyl group to generate the nucleophile. An inadequate amount or strength of the base will result in a low concentration of the active nucleophile.Use a stronger base (e.g., Potassium tert-butoxide instead of KOH) or increase the molar equivalents of the base (e.g., from 3 to 5 equivalents). A patent suggests using potassium tert-butoxide in a toluene/water biphasic system for high yield.[3][3]
Low Reaction Temperature The activation energy for the intramolecular SNAr reaction may not be met at lower temperatures, leading to a slow reaction rate.Gradually increase the reaction temperature. For instance, many procedures call for refluxing in methanol or a similar solvent for several hours. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.[4][4]
Inappropriate Solvent The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Aprotic polar solvents are often preferred for SNAr reactions.Screen alternative solvents. While alcohols like methanol are common, consider solvents like DMF or DMSO, which can accelerate SNAr reactions. However, be mindful that harsher conditions can also promote side reactions.[5]
Presence of Z/E Isomers The (Z)-isomer of the oxime is conformationally primed for cyclization. The (E)-isomer, however, cannot cyclize directly and may be unreactive under the reaction conditions. A high proportion of the (E)-isomer will appear as unreacted starting material.Isomer enrichment of the (Z)-oxime prior to cyclization can significantly improve yields. This can sometimes be achieved through crystallization or by forming an acetic acid salt, which allows for separation.[2][2]
Q3: My main impurity has a similar mass to my product, and I suspect it's an isomer. What is the most likely side reaction?

The most common isomeric byproduct in benzisoxazole synthesis from an o-hydroxyaryl oxime is the corresponding benzo[d]oxazole . This is the result of a competitive Beckmann rearrangement .[6]

Mechanism Overview:

G cluster_main Competing Pathways for Oxime Intermediate cluster_desired Desired Cyclization (SNAr) cluster_side Side Reaction (Beckmann) Oxime Oxime Intermediate Intramolecular Intramolecular Nucleophilic Attack Oxime->Intramolecular Base, Anhydrous Conditions Rearrangement Beckmann Rearrangement Oxime->Rearrangement Protic Acid or Moisture Benzisoxazole This compound (Product) Intramolecular->Benzisoxazole Benzoxazole Benzo[d]oxazole Byproduct (Impurity) Rearrangement->Benzoxazole

Caption: Desired cyclization vs. Beckmann rearrangement.

Troubleshooting Beckmann Rearrangement:

  • Ensure Anhydrous Conditions: The Beckmann rearrangement is often facilitated by protic acids or even trace amounts of water. Ensure all solvents and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Choice of Base: Use of a non-nucleophilic, strong base in an aprotic solvent can favor the desired cyclization over the rearrangement.

  • Milder Activating Agents: If you are using an activating agent for the oxime hydroxyl group, strong acids should be avoided. Milder agents like 1,1'-carbonyldiimidazole (CDI) or a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been shown to be effective in promoting direct cyclization under neutral conditions.[6]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal base for the cyclization step? A: While various bases can be used, potassium hydroxide (KOH) and potassium tert-butoxide are commonly cited. A "one-pot" method described in a patent uses an excess of an inorganic base like KOH to both facilitate the initial oximation and then drive the subsequent cyclization, simplifying the process and reducing environmental impact from organic bases like triethylamine.[7] For difficult cyclizations, the stronger, non-nucleophilic base potassium tert-butoxide may provide higher yields.[3]

Q: Does the piperidine nitrogen need to be protected during this synthesis? A: Generally, no. The synthesis is typically performed on the unprotected piperidine. The piperidine nitrogen is basic, but under the strongly basic conditions required for cyclization, the oxime hydroxyl is more acidic and is deprotonated preferentially. The final product is often isolated as a hydrochloride salt, which protonates the piperidine nitrogen, aiding in purification and handling.

Q: I am having difficulty with the purification and isolation of the final product. Any suggestions? A: Purification can indeed be challenging due to the presence of unreacted starting materials or side products.

  • Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. After the reaction, a standard workup can involve neutralizing the excess base and extracting the product into an organic solvent. Subsequently, washing the organic layer with a dilute acid (like HCl) will protonate the product, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product re-extracted.

  • Crystallization as a Salt: The most common method for purification is the formation of the hydrochloride salt. After workup, the crude free base is dissolved in a suitable solvent (e.g., acetone, isopropanol), and hydrochloric acid is added to precipitate the product as the HCl salt, which is often a well-defined, crystalline solid.[4] This process is highly effective at removing many impurities.

Q: Can high temperatures during the reaction cause degradation? A: Yes. While heating is necessary to drive the cyclization, excessive temperatures or prolonged reaction times can lead to degradation and the formation of colored impurities. The benzisoxazole ring system can undergo rearrangements or cleavage under harsh conditions.[5] It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to avoid over-cooking the mixture. A patent for the synthesis of Risperidone, which involves a similar core structure, describes a rearrangement (the Boulton-Katritzky rearrangement) occurring at 120°C in DMF, highlighting the potential for thermal instability.[5]

Part 3: Experimental Protocols

Protocol 1: One-Pot Oximation and Cyclization

This protocol is adapted from a patented, streamlined procedure for producing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[7]

  • Reaction Setup: To a suitable reaction vessel, add 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1 equivalent) and methanol as the solvent.

  • Reagent Addition: Add hydroxylamine hydrochloride (1-2 equivalents) to the solution.

  • Base Addition: Slowly add a solution of potassium hydroxide (3-5 equivalents) in methanol.

  • Reaction: Heat the mixture to 40-45 °C and maintain for 5-72 hours, monitoring by TLC or LC-MS for the disappearance of the ketone and oxime intermediates.

  • Workup and Isolation: Once the reaction is complete, cool the mixture. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to acidic (pH ~2-3).

  • Crystallization: Cool the acidified mixture to 0-5 °C and hold for 1-3 hours to allow for complete precipitation of the hydrochloride salt.

  • Purification: Filter the solid product. Wash the filter cake with cold water or another suitable solvent to remove inorganic salts. Dry the product under vacuum.

References

"purification strategies for removing impurities from 3-(Piperidin-4-yl)benzo[d]isoxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Piperidin-4-yl)benzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile heterocyclic compound. My aim is to move beyond generic protocols and offer insights grounded in chemical principles and extensive laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 202.25 g/mol [1]Moderate molecular weight, generally well-behaved in chromatography and extraction.
Appearance Typically a solid at room temperature.Amenable to recrystallization techniques.
pKa (Piperidine nitrogen) Estimated to be in the range of 8-10.The basic piperidine nitrogen allows for purification via acid-base extraction.[2][3][4][5] It can also lead to strong interactions with acidic stationary phases like silica gel.[6][7]
Solubility Generally soluble in organic solvents like dichloromethane (DCM), chloroform, and methanol. Its salts (e.g., hydrochloride) are water-soluble.[2][3][4][5]Dictates the choice of solvents for extraction, chromatography, and recrystallization.
Stability The benzisoxazole ring can be susceptible to base-catalyzed ring-opening to form a salicylonitrile derivative, especially at elevated temperatures.[8] It is generally stable under acidic conditions.[8]Harsh basic conditions should be avoided during purification, particularly when heating.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I'm performing a silica gel flash column to purify my compound, but I'm seeing significant streaking on the TLC plate. How can I resolve this?

Answer:

Streaking of amines on silica gel TLC plates is a classic problem that arises from the interaction of the basic piperidine nitrogen with the acidic silanol groups (Si-OH) on the surface of the silica.[6][7] This strong interaction can lead to poor separation and low recovery during column chromatography.

Here’s a systematic approach to troubleshoot and resolve this issue:

  • Mobile Phase Modification:

    • For Basic Compounds: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This deprotonates the acidic silanol groups on the silica, minimizing their interaction with your basic compound.[9][10]

      • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. A common starting point is a hexane/ethyl acetate system with 1% TEA.

      • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase (e.g., DCM/NH3-MeOH).[10]

  • Stationary Phase Alternatives:

    • Deactivated Silica: You can "deactivate" the silica gel by pre-treating it with a TEA-containing solvent system before running your column.[11]

    • Alumina (Basic): Basic alumina is an excellent alternative to silica gel for purifying basic compounds, as it lacks the acidic character of silica.[12]

    • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., with a C18 column) using an acidic mobile phase modifier (like formic acid or TFA) can be a very effective alternative.[13]

Question 2: My acid-base extraction is giving me a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in acid-base extractions of amines are often due to incomplete protonation/deprotonation, emulsion formation, or premature precipitation. Here’s a detailed troubleshooting protocol:

  • Ensure Complete Protonation:

    • pH Check: After adding the aqueous acid (e.g., 1M HCl) to your organic solution, ensure the aqueous layer is sufficiently acidic (pH 1-2) using pH paper. If not, add more acid. This is crucial for driving the equilibrium towards the water-soluble ammonium salt.[2][4][14]

  • Breaking Emulsions:

    • Cause: Emulsions are common when dealing with complex mixtures or when shaking the separatory funnel too vigorously.

    • Solution: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion. Gently swirling instead of vigorous shaking can also prevent emulsion formation.

  • Efficient Back-Extraction:

    • pH for Re-isolation: When you basify the aqueous layer containing your ammonium salt to regenerate the free amine, ensure the pH is sufficiently basic (pH 10-12).[4][14] Use a base like 2M NaOH.

    • Complete Precipitation/Extraction: Once basified, the free amine may precipitate out if it's not very soluble in water. If it oils out or remains in solution, you will need to extract it back into an organic solvent like DCM or ethyl acetate. Perform multiple extractions (at least 3) with fresh solvent to ensure complete recovery.[2][14]

Here is a workflow to visualize the decision-making process for an acid-base extraction:

AcidBaseExtraction start Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral & Acidic Impurities separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: Protonated Product separate1->aqueous_layer1 Aqueous basify Add Aqueous Base (e.g., 2M NaOH) to pH 10-12 aqueous_layer1->basify isolate Isolate Product basify->isolate filter Filter Precipitate isolate->filter Solid Precipitates extract Extract with Organic Solvent isolate->extract Oils Out or Stays in Solution pure_product Pure Product filter->pure_product extract->pure_product

Caption: Decision workflow for acid-base extraction.

Question 3: I suspect my product is decomposing during purification. What are the signs and how can I prevent this?

Answer:

The primary stability concern for this compound is the base-catalyzed opening of the benzisoxazole ring to form a salicylonitrile derivative.[8] This is more likely to occur under strong basic conditions, especially with heating.

  • Signs of Decomposition:

    • New Spots on TLC: The appearance of a new, often more polar, spot on your TLC plate during workup or chromatography.

    • NMR Spectroscopy: The appearance of a nitrile peak (around 2220-2260 cm⁻¹) in the IR spectrum, and characteristic aromatic proton signals for a salicylonitrile in the ¹H NMR spectrum. The exact chemical shifts will depend on the substitution pattern, but you would see a significant change in the aromatic region compared to your starting material.

  • Prevention Strategies:

    • Avoid Strong Bases: Use milder bases like sodium bicarbonate or potassium carbonate for extractions when possible. If a stronger base like NaOH is necessary, perform the extraction at room temperature or below and minimize the contact time.[4]

    • Temperature Control: Avoid heating solutions of your compound in the presence of base. If a reaction requires basic conditions at elevated temperatures, the purification should be designed to neutralize the base as soon as the reaction is complete.

    • Chromatography: When using basic modifiers like TEA in your chromatography solvent, it is generally safe as the concentration is low and it is not a strong base. However, if you are still concerned, consider using basic alumina as your stationary phase.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent system for this compound?

A1: For the free base, a good starting point is a solvent system where the compound is soluble in a boiling solvent and insoluble in a cold one.[15] Common choices for compounds with similar polarity include:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Then, add a drop or two of hot ethanol to redissolve the solid and allow it to cool slowly.[16]

  • Isopropanol (IPA): IPA can be a good single-solvent system for recrystallization.

  • Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[17]

For the hydrochloride salt, which is more polar, consider solvents like methanol or ethanol, potentially with a less polar anti-solvent.

Q2: How can I identify common impurities in my sample by ¹H NMR?

A2: Besides unreacted starting materials, common impurities can include:

  • Residual Solvents: These are often easily identifiable by their characteristic chemical shifts. You can refer to standard tables of NMR solvent impurities.[18][19][20][21]

  • N-Oxide Impurity: If oxidizing conditions were present during synthesis or workup, the piperidine nitrogen can be oxidized to the N-oxide. This can often be identified by a downfield shift of the protons on the carbons adjacent to the nitrogen. N-oxides can sometimes be reduced back to the amine using reagents like titanium(III) chloride.[22][23]

  • Salicylonitrile from Ring Opening: As mentioned in the troubleshooting section, this will result in a different set of aromatic signals and the disappearance of the characteristic benzisoxazole protons.

Q3: Can I use a "plug" of silica to quickly purify my compound?

A3: Yes, if your compound is the major component and the impurities are of very different polarity (either much more polar or much less polar), a silica plug can be a very effective and fast purification method.[11] The goal is not to achieve a fine separation of closely related compounds, but rather to remove gross impurities.

Step-by-Step Protocol for a Silica Plug:

  • Place a piece of cotton or glass wool at the bottom of a column or a fritted funnel.

  • Add a layer of sand.

  • Add a short, wide layer of silica gel (e.g., 3-5 cm).

  • Add another layer of sand on top.

  • Pre-elute the plug with your chosen solvent system.

  • Dissolve your crude product in a minimal amount of solvent and load it onto the plug.

  • Elute with your solvent system and collect the fraction containing your product.

IV. References

  • Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Brainly.com.

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.

  • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1972). The Physical Organic Chemistry of Benzisoxazoles. I. The Mechanism of the Base-Catalyzed Decomposition of Benzisoxazoles. The Journal of Organic Chemistry, 37(25), 4189–4195.

  • ChemBAM. (n.d.). TLC troubleshooting.

  • Kulanthaivel, P., et al. (2004). Selective reduction of N-oxides to amines: Application to drug metabolism. Rapid Communications in Mass Spectrometry, 18(18), 2154-2160.

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp.

  • Wikipedia. (2023, October 27). Acid–base extraction.

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.

  • Liquid/liquid Extraction. (n.d.). LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.

  • Reddy, B. V. S., et al. (2008). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 73(19), 7624–7627.

  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • ECHEMI. (n.d.). Why does adding acetic acid eliminate streaks in TLC.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.

  • Scribd. (n.d.). Acid Base Extraction.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization 2.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.

  • University of Rochester, Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.

  • ResearchGate. (n.d.). RECRYSTALLIZATION.

  • Fisher Scientific. (n.d.). 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester, TRC.

  • ACS Publications. (2001). Method for Determining Nitrogenous Heterocycle Compounds in Wine.

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.

  • ResearchGate. (2015). Absorption of Nitrogen Oxides in Aqueous Amines.

  • BLDpharm. (n.d.). 84163-22-4|this compound hydrochloride.

  • Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

  • PubChem. (n.d.). This compound.

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.

  • IUCr Journals. (2008). N—H⋯Cl and C—H⋯O interactions in 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride.

  • Frontiers. (2023, October 29). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.

  • PubMed. (2023). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery.

  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.

References

Technical Support Center: Solubility Enhancement for 3-(Piperidin-4-yl)benzo[d]isoxazole Analogs in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Piperidin-4-yl)benzo[d]isoxazole analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of these compounds in in vitro assays. Our goal is to equip you with the knowledge and practical protocols to ensure the accuracy and reliability of your experimental data.

Understanding the Challenge: The Physicochemical Properties of this compound Analogs

The core structure of this compound, with a molecular formula of C12H14N2O and a molecular weight of approximately 202.25 g/mol , presents inherent solubility challenges.[1] The calculated XLogP3 value of 1.9 indicates a degree of lipophilicity, suggesting that while it may be soluble in organic solvents, its aqueous solubility is likely to be low.[1] This is a common characteristic of many heterocyclic compounds used in drug discovery. Poor aqueous solubility can lead to a host of problems in in vitro assays, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.[2]

Troubleshooting & FAQs

This section addresses common questions and issues encountered when working with poorly soluble this compound analogs.

Q1: I've dissolved my this compound analog in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how can I fix it?

A1: This phenomenon is commonly referred to as "crashing out" and occurs when a compound that is soluble in a concentrated organic solvent stock is rapidly introduced into an aqueous environment where its solubility is much lower.[2] The abrupt change in solvent polarity causes the compound to come out of solution.

Here are several strategies to mitigate this issue:

  • Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically well below 1%, as higher concentrations can be cytotoxic.[3] It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[4]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual introduction to the aqueous environment can help keep the compound in solution.[2]

  • Pre-warm the Medium: Adding your compound to pre-warmed (e.g., 37°C) cell culture medium can increase its solubility.[2]

  • Slow Addition with Agitation: Add the compound stock solution dropwise to the aqueous medium while gently vortexing or swirling. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.[2]

Q2: My compound appears to be soluble initially, but I see a precipitate in my culture plates after a few hours or a day of incubation. What causes this delayed precipitation?

A2: Delayed precipitation can be due to several factors:

  • Thermodynamic vs. Kinetic Solubility: What you initially observed was likely the kinetic solubility, which is a supersaturated, thermodynamically unstable state.[5][6] Over time, the compound equilibrates to its lower, true thermodynamic solubility, resulting in precipitation.[5][7]

  • Media pH Changes: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. For a basic compound like a piperidine derivative, a decrease in pH (increase in acidity) can actually increase solubility. However, if the initial pH of the media is not optimal, precipitation can still occur.[8]

  • Compound Instability: The compound may be degrading over time at 37°C, and the degradation products could be less soluble.

  • Media Evaporation: In long-term experiments, evaporation from culture plates can concentrate the compound, pushing it beyond its solubility limit.[2]

Solutions:

  • Determine the thermodynamic solubility of your compound in the assay medium to identify the true upper concentration limit for your experiments.

  • Monitor the pH of your culture medium during long-term assays.

  • Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[2]

Q3: What are some alternative solvents to DMSO if it's not working or is incompatible with my assay?

A3: While DMSO is a common first choice, other water-miscible organic solvents can be considered. These include ethanol, methanol, and dimethylformamide (DMF).[9] The choice of solvent depends on the specific analog and the tolerance of your biological system. Always perform a vehicle control to assess the effect of the solvent on your assay.[4]

Q4: Can I use pH modification to improve the solubility of my this compound analog?

A4: Yes, this can be a very effective strategy. The piperidine moiety in your compound is basic, meaning it can be protonated at acidic pH. This ionization generally leads to a significant increase in aqueous solubility.[8][10]

Considerations:

  • Determine the pKa: Knowing the pKa of your compound will help you predict the pH range where it will be ionized and more soluble.

  • Assay Compatibility: Ensure that the required pH for solubility is compatible with the health and function of the cells or the activity of the enzyme in your assay.

  • Buffering Capacity: The buffer in your assay medium will resist pH changes, so direct addition of an acid might not be effective and could harm your cells. It's often better to prepare a stock solution in a mildly acidic buffer before further dilution.

Advanced Solubilization Strategies & Protocols

For particularly challenging compounds, more advanced techniques may be necessary.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes with enhanced aqueous solubility.[11][12]

  • Prepare Cyclodextrin Stock Solutions: Prepare stock solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your aqueous assay buffer at a high concentration (e.g., 100 mM).

  • Compound Addition: Add your this compound analog (either as a solid or from a concentrated organic stock) to a series of tubes containing different concentrations of the cyclodextrin solutions.

  • Equilibration: Incubate the mixtures with shaking or stirring for 24-48 hours at a controlled temperature to allow for complex formation and equilibration.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of your compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.

Strategy 2: Salt Form Selection

For basic compounds like your this compound analog, forming a salt with an acidic counter-ion can dramatically improve aqueous solubility and dissolution rate.[13][14]

  • Counter-ion Selection: Choose a panel of pharmaceutically acceptable acids with a pKa at least 2 units lower than the pKa of your basic compound (the "rule of two").[15] Common choices include hydrochloric, sulfuric, methanesulfonic, and tartaric acids.

  • Solvent Selection: Choose a solvent in which your free base is soluble and the expected salt is likely to be insoluble (to allow for precipitation and isolation). Common solvents for this include isopropanol, ethanol, and acetone.

  • Salt Formation: Dissolve a small amount of your free base in the chosen solvent. In a separate vial, dissolve an equimolar amount of the selected acid in the same solvent.

  • Mixing and Crystallization: Add the acid solution to the free base solution dropwise while stirring. If a precipitate forms, this is likely the salt. If not, you can try cooling the solution or adding an anti-solvent (a solvent in which the salt is expected to be poorly soluble) to induce crystallization.

  • Isolation and Characterization: Isolate the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Solubility Testing: Determine the aqueous solubility of each salt form and compare it to the free base.

Data Presentation: Comparison of Solubilization Strategies
StrategyPrinciple of ActionProsCons
Co-solvents (e.g., DMSO, Ethanol) Reduce the polarity of the aqueous medium.Simple to implement; effective for creating stock solutions.Potential for cytotoxicity; compound may precipitate upon dilution.[3]
pH Adjustment Ionization of the basic piperidine group increases aqueous solubility.Can lead to a significant increase in solubility.Required pH may not be compatible with the biological assay.[8]
Cyclodextrins Encapsulation of the hydrophobic compound within the cyclodextrin cavity.Generally low toxicity; can significantly increase apparent solubility.[11]Can be expensive; may affect compound-target binding.
Salt Formation Creates a more polar, crystalline solid with improved dissolution properties.Can dramatically improve both solubility and dissolution rate; results in a stable solid form.[13]Requires additional chemical synthesis steps; not all salts will have improved properties.

Experimental Workflows and Diagrams

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to addressing the solubility of your this compound analog.

Solubility_Workflow start Start: Poorly Soluble This compound Analog prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock test_kinetic Test Kinetic Solubility in Assay Medium (Serial Dilution) prep_stock->test_kinetic precipitate Precipitation Observed? test_kinetic->precipitate no_precipitate No Precipitation: Proceed with Assay (Maintain Low Final DMSO %) precipitate->no_precipitate No troubleshoot Troubleshooting: - Slower addition - Pre-warm medium - Lower final concentration precipitate->troubleshoot Yes delayed_precipitate Delayed Precipitation? no_precipitate->delayed_precipitate troubleshoot->test_kinetic advanced_strategies Advanced Strategies Needed delayed_precipitate->advanced_strategies Yes ph_adjust pH Modification: Test solubility at lower pH advanced_strategies->ph_adjust cyclodextrin Cyclodextrin Complexation: Screen various cyclodextrins advanced_strategies->cyclodextrin salt_form Salt Formation: Screen pharmaceutically acceptable salts advanced_strategies->salt_form ph_compatible pH Compatible with Assay? ph_adjust->ph_compatible cyclo_success Proceed with optimal cyclodextrin cyclodextrin->cyclo_success salt_success Synthesize and use soluble salt form salt_form->salt_success ph_success Proceed with pH-adjusted buffer ph_compatible->ph_success Yes

Caption: A decision-making workflow for improving the solubility of this compound analogs.

Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_insoluble Poorly Soluble Drug Analog water Water (Aqueous Medium) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) drug_insoluble->cyclodextrin Interaction complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation

Caption: Diagram illustrating the encapsulation of a poorly soluble drug by a cyclodextrin to form a soluble inclusion complex.

References

"addressing resinification during 3-(Piperidin-4-yl)benzo[d]isoxazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically resinification, during the synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole. Our goal is to provide a scientifically grounded, experience-driven resource to help you troubleshoot and optimize your synthetic route.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding resinification in this synthesis.

Q1: What is "resinification" and why is it happening in my reaction?

A: Resinification refers to the formation of a significant amount of insoluble, often dark-colored, polymeric or tar-like material in your reaction flask instead of your desired crystalline product. In the context of this compound synthesis, this is typically caused by one or more of the following:

  • Uncontrolled Polymerization: The secondary amine of the piperidine ring is nucleophilic and can react with starting materials or intermediates, leading to unwanted polymer chains.

  • Thermal Decomposition: High reaction temperatures can cause the breakdown of starting materials, intermediates, or even the isoxazole product itself, generating reactive species that polymerize. Several studies on isoxazole synthesis note that increasing temperature, while reducing reaction time, can lead to significant resinification of the reaction mixture[1][2].

  • Side Reactions: The formation of the benzo[d]isoxazole ring often proceeds via an oxime intermediate. Under harsh acidic or basic conditions, this intermediate can undergo undesired side reactions or rearrangements.

Q2: My reaction turns dark brown/black upon heating. Is this always a sign of resinification?

A: While a color change is common, a dark, tar-like consistency that complicates stirring and workup is the classic sign of problematic resinification. Many organic reactions produce some colored impurities (baseline "gunk"). However, if this material constitutes a major portion of your crude product and you are experiencing significantly reduced yields, you are likely dealing with a resinification issue that needs to be addressed.

Q3: Can I just "crash out" my product from the resin?

A: Sometimes, it is possible to salvage some product by triturating the crude resin with a solvent in which the product is sparingly soluble but the resin is not. However, this is often inefficient and leads to low yields and purity. It is far more effective to prevent the formation of the resin in the first place.

Q4: Is the piperidine nitrogen the main culprit? Should I protect it?

A: Yes, the unprotected piperidine nitrogen is a primary suspect. Protecting this amine is one of the most effective strategies to prevent resinification. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is robust enough to survive many reaction conditions used for isoxazole formation and can be cleanly removed later under acidic conditions.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving resinification issues.

Issue 1: Resinification Observed During Isoxazole Ring Formation

The key step in many syntheses of this scaffold is the cyclization of a precursor, such as a 2-hydroxy-substituted benzoylpiperidine derivative with hydroxylamine or a related reagent. A common route involves the reaction of a ketone precursor with hydroxylamine hydrochloride in the presence of a base[3].

The diagram below outlines a logical workflow for troubleshooting resinification at this critical stage.

G cluster_0 Troubleshooting Workflow start Resinification Observed temp_check Is Reaction Temperature > 80°C? start->temp_check protect_check Is Piperidine-N Unprotected? temp_check->protect_check No sol_temp Action: Reduce Temperature (e.g., to 40-60°C) & Increase Time temp_check->sol_temp Yes base_check Assess Base Strength & Stoichiometry protect_check->base_check No sol_protect Action: Protect Piperidine-N (e.g., with Boc-anhydride) protect_check->sol_protect Yes sol_base Action: Use Milder Base (e.g., K2CO3, DIPEA) or Optimize Stoichiometry base_check->sol_base sol_temp->protect_check sol_protect->base_check outcome Improved Yield & Reduced Resinification sol_base->outcome

Caption: Troubleshooting workflow for resinification.

Solution A: Reaction Parameter Optimization

Before resorting to modifying the synthetic route (e.g., adding protection steps), always optimize the reaction parameters.

1. Temperature Control: As established, excessive heat is a primary driver of resinification[1][2]. Many isoxazole formations can proceed at lower temperatures if the reaction time is extended.

ParameterCondition 1 (High Temp)Condition 2 (Optimized)Expected Outcome
Temperature 80 - 100 °C (Reflux)40 - 60 °CReduced side reactions and decomposition.
Time 2 - 4 hours12 - 24 hoursSlower, more controlled reaction.
Observation Rapid color darkening, formation of insolubles.Gradual color change, homogenous solution.Minimized resinification, improved crude purity.

2. Choice of Base and Solvent: Strong bases (e.g., NaH, t-BuOK) can promote side reactions. Consider using milder inorganic bases like K₂CO₃ or organic bases like DIPEA. The solvent can also play a role; polar aprotic solvents like DMF or THF are common, but exploring alcoholic solvents like methanol or ethanol, as used in some preparations, may be beneficial[3].

Solution B: Employing a Protecting Group Strategy

If optimizing reaction parameters is insufficient, protecting the piperidine nitrogen is the most robust solution.

The diagram below illustrates the addition and subsequent removal of the Boc protecting group, isolating the reactive piperidine nitrogen during the critical ring-forming step.

G cluster_workflow Protecting Group Strategy start_mol Unprotected Precursor (Piperidin-4-yl)ketone boc_protected Boc-Protected Precursor N-Boc-(Piperidin-4-yl)ketone start_mol->boc_protected Step 1: Protection (Boc)₂O, Base (e.g., Et₃N) DCM or THF, rt isoxazole_boc Boc-Protected Product 3-(N-Boc-Piperidin-4-yl)benzo[d]isoxazole boc_protected->isoxazole_boc Step 2: Isoxazole Formation Hydroxylamine HCl, Base Optimized Temp. final_product Final Product This compound isoxazole_boc->final_product Step 3: Deprotection Acid (e.g., TFA in DCM, or HCl in Dioxane)

Caption: Boc-protection experimental workflow.

Protocol 1: Boc-Protection of the Piperidine Precursor (This protocol assumes you are starting with a ketone precursor, e.g., 4-acetylpiperidine, for subsequent reaction to form the benzoisoxazole).

  • Dissolution: Dissolve the piperidine precursor (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Boc-Deprotection of the Final Product

  • Dissolution: Dissolve the purified Boc-protected this compound (1.0 eq) in DCM (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize residual acid. Dry the organic layer over Na₂SO₄ and concentrate to yield the final product. Alternatively, for the hydrochloride salt, use a solution of HCl in 1,4-dioxane.

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. As a key intermediate in the manufacturing of the atypical antipsychotic agent Risperidone, a robust and scalable synthetic process is crucial.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Synthetic Pathway Overview

The most common and industrially viable route to this compound involves a multi-step synthesis. The general workflow is depicted below. Each stage presents unique challenges during scale-up, which will be addressed in the subsequent sections.

Synthetic_Pathway A 1,3-Difluorobenzene C N-Boc-4-(2,4-difluorobenzoyl)piperidine A->C Friedel-Crafts Acylation (AlCl3) Step 1 B N-Boc-piperidine-4-carbonyl chloride B->C E Oxime Intermediate C->E Oximation Step 2 D Hydroxylamine D->E F N-Boc-3-(piperidin-4-yl)benzo[d]isoxazole E->F Cyclization (Base-mediated) Step 3 G This compound F->G N-Boc Deprotection (Acidic Conditions) Step 4

Caption: Common synthetic route for this compound.

Troubleshooting Guide

This section is structured to address specific problems that may arise during the scale-up of each synthetic step.

Step 1: Friedel-Crafts Acylation

Problem: Low yield and formation of impurities in the Friedel-Crafts acylation of 1,3-difluorobenzene with N-Boc-piperidine-4-carbonyl chloride.

  • Potential Causes:

    • Inadequate Mixing: In large reactors, poor agitation can lead to localized "hot spots" and concentration gradients, promoting side reactions.[4][5]

    • Moisture Contamination: Anhydrous aluminum chloride (AlCl₃) is extremely sensitive to moisture and will decompose, reducing its catalytic activity and generating HCl gas, which can lead to unwanted side reactions.[6]

    • Sub-optimal Reaction Temperature: The reaction is exothermic, and poor temperature control can lead to by-product formation.[7]

    • Incorrect Stoichiometry: An excess or deficit of AlCl₃ can negatively impact the reaction yield and purity.

  • Recommended Solutions:

    • Ensure Efficient Mixing: Utilize a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good vortexing and homogenization of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.[5]

    • Strict Anhydrous Conditions: All glassware, solvents, and reagents must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Reagent Addition: Add the AlCl₃ portion-wise to the solvent at a low temperature (0-5 °C) to manage the initial exotherm. The acyl chloride should then be added dropwise, maintaining a consistent internal temperature.

    • Process Analytical Technology (PAT): Employ in-situ monitoring tools, such as a ReactIR™, to track the consumption of starting materials and the formation of the product in real-time, allowing for precise determination of the reaction endpoint.

    • Quenching Procedure: The reaction quench with water or dilute acid is highly exothermic and generates significant amounts of HCl gas. Ensure the quench is performed slowly at a low temperature with vigorous stirring and adequate venting.

Step 2: Oximation

Problem: Incomplete conversion of the ketone to the oxime and the formation of dimeric impurities.

  • Potential Causes:

    • pH Control: The rate and completeness of oxime formation are highly dependent on the pH of the reaction medium.[8]

    • Suboptimal Temperature: While heating is generally required, excessive temperatures can lead to the degradation of hydroxylamine or the product.

    • Stoichiometry of Hydroxylamine: An insufficient amount of hydroxylamine will result in incomplete conversion.

  • Recommended Solutions:

    • Maintain Optimal pH: The reaction is typically carried out in the presence of a base (e.g., sodium acetate, pyridine) to neutralize the HCl salt of hydroxylamine and maintain a pH between 4 and 5. Implement regular in-process pH checks.

    • Temperature Control: Maintain a consistent reaction temperature, typically between 60-80 °C. Utilize a well-calibrated temperature probe and a reactor with a reliable heating/cooling jacket.[9]

    • Molar Excess of Hydroxylamine: Use a slight molar excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion.

    • Reaction Monitoring: Track the disappearance of the ketone starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Base-Mediated Cyclization

Problem: Low yield during the cyclization of the oxime to the benzisoxazole ring and the formation of process-related impurities. [10]

  • Potential Causes:

    • Base Strength and Stoichiometry: The choice and amount of base are critical for the intramolecular nucleophilic aromatic substitution. An inappropriate base or insufficient amount can lead to an incomplete reaction.

    • Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity.

    • High Reaction Temperature: While heat is necessary, excessive temperatures can lead to decomposition and the formation of colored impurities.

  • Recommended Solutions:

    • Optimize Base and Solvent System: Potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is commonly used.[11] Conduct small-scale trials to determine the optimal base and solvent for your specific scale.

    • Controlled Heating: Heat the reaction mixture to the target temperature (typically 120-140 °C) at a controlled rate. Use a robust heat transfer system to maintain a uniform temperature throughout the reactor.[12]

    • In-Process Monitoring: Use HPLC to monitor the progress of the cyclization. The reaction is complete when the oxime intermediate is no longer detected.

    • Work-up Procedure: Upon completion, the reaction mixture is typically quenched with water. This can be an exothermic process. Ensure the quench is performed in a controlled manner to avoid temperature spikes.

Step 4: N-Boc Deprotection

Problem: Incomplete removal of the N-Boc protecting group or degradation of the final product.

  • Potential Causes:

    • Acid Strength and Concentration: The efficiency of Boc deprotection is dependent on the strength and concentration of the acid used.[13]

    • Reaction Temperature: While some heating may be necessary, excessive temperatures can lead to side reactions and degradation of the desired product.

    • Presence of Acid-Sensitive Functional Groups: Although not a major concern for this specific molecule, in general, other acid-labile groups in a molecule could be affected.[13]

  • Recommended Solutions:

    • Choice of Acid and Solvent: A solution of HCl in an organic solvent like isopropanol, dioxane, or ethyl acetate is a common and effective choice for large-scale Boc deprotection.[14][15] Trifluoroacetic acid (TFA) is also effective but can be more corrosive and expensive at scale.

    • Temperature Management: The deprotection is often exothermic. Add the acidic solution portion-wise or via a dropping funnel to control the internal temperature, typically at room temperature or slightly elevated (30-40 °C).

    • Monitoring the Reaction: The reaction can be monitored by TLC (staining with ninhydrin to detect the free amine) or by the cessation of off-gassing (isobutylene and carbon dioxide).[13]

    • Product Isolation: The product is typically isolated as the hydrochloride salt, which often has good crystallinity, facilitating purification.[16][17] The salt can be precipitated by the addition of a non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when handling anhydrous aluminum chloride at an industrial scale?

A1: Anhydrous aluminum chloride is a highly reactive and hazardous substance that requires strict handling protocols.[6]

  • Moisture Sensitivity: It reacts violently with water, releasing large amounts of corrosive hydrogen chloride (HCl) gas and heat. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.[6][18]

  • Corrosivity: Both the solid and the HCl gas produced are highly corrosive to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection, is mandatory.[19]

  • Dispensing: For large-scale operations, use a closed-system transfer method to add the AlCl₃ to the reactor to minimize dust exposure.

  • Spill Management: In case of a spill, do NOT use water. Cover the spill with a dry, inert absorbent like sand, and then carefully collect it in a designated waste container.[6] A Class D fire extinguisher should be available for fires involving reactive metals.[6]

Q2: How can I control the impurity profile during the synthesis of this compound?

A2: Impurity control is a critical aspect of pharmaceutical manufacturing.[1]

  • Starting Material Quality: Ensure the purity of all starting materials and reagents, as impurities can be carried through the synthesis and may even act as catalysts for side reactions.

  • Process Control: As detailed in the troubleshooting guide, strict control over reaction parameters (temperature, pH, reaction time, etc.) is essential to minimize the formation of by-products.

  • Impurity Identification: Utilize analytical techniques like LC-MS to identify the structure of key impurities.[20] This will provide insights into their formation mechanism and help in developing strategies to prevent their formation. Common impurities in the synthesis of the related drug, Risperidone, include oxidative degradation products and by-products from side reactions.[2][20]

  • Purification: Develop a robust purification strategy for the final product and key intermediates. Crystallization is often the most effective method for removing impurities at a large scale.[21][22]

Q3: What are the key considerations for the crystallization and purification of the final product at scale?

A3: Crystallization is a critical unit operation for achieving the desired purity and physical properties of the final product.[21][22]

  • Solvent Selection: The choice of solvent or solvent system is paramount. An ideal solvent should provide good solubility at elevated temperatures and poor solubility at lower temperatures to ensure a high recovery yield.[22] For this compound hydrochloride, alcoholic solvents or mixtures with anti-solvents are often effective.

  • Cooling Profile: A controlled and slow cooling rate is crucial for the growth of large, well-defined crystals, which are easier to filter and wash. Rapid cooling can lead to the formation of small, impure crystals or even an oil.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystal size and morphology and prevent oiling out.

  • Filtration and Drying: Use appropriate filtration equipment (e.g., a Nutsche filter-dryer) for large-scale solid-liquid separation. The isolated solid should be washed with a cold, fresh solvent to remove any residual mother liquor. Drying should be performed under vacuum at a temperature that does not cause product degradation.

Detailed Experimental Protocols

Illustrative Scale-Up Protocol for N-Boc Deprotection

This protocol is for illustrative purposes and should be optimized for specific equipment and scale.

Objective: To deprotect N-Boc-3-(piperidin-4-yl)benzo[d]isoxazole to yield this compound hydrochloride.

Materials:

Reagent/SolventQuantity (Example)Molar Equivalents
N-Boc-3-(piperidin-4-yl)benzo[d]isoxazole1.0 kg1.0
Isopropanol (IPA)5.0 L-
Concentrated HCl (37%)0.5 L~2.0
Methyl tert-butyl ether (MTBE)5.0 L-

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the N-Boc-protected starting material (1.0 kg) and isopropanol (5.0 L) to the reactor.

  • Stirring: Begin agitation to ensure a homogenous slurry or solution.

  • Acid Addition: Slowly add the concentrated HCl (0.5 L) to the reactor over a period of 30-60 minutes, maintaining the internal temperature below 40 °C. The reaction is exothermic.

  • Reaction: Stir the mixture at 30-35 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Crystallization: Cool the reaction mixture to 0-5 °C. Slowly add MTBE (5.0 L) as an anti-solvent to precipitate the hydrochloride salt.

  • Isolation: Filter the solid product and wash the filter cake with cold MTBE (2 x 1.0 L).

  • Drying: Dry the product under vacuum at 45-50 °C until a constant weight is achieved.

References

Technical Support Center: Alternative Catalysts for 3-(Piperidin-4-yl)benzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring catalytic systems beyond traditional palladium-based methods. We will address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions related to the use of copper, nickel, and photoredox catalysts.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issues in Copper-Catalyzed Synthesis

Copper catalysis, often a more cost-effective alternative to palladium for C-N, C-O, and C-C bond formations, presents its own unique set of challenges.[1][2] These reactions are pivotal for either forming the benzo[d]isoxazole ring via intramolecular cyclization or for coupling the piperidine moiety.

Question: My copper-catalyzed intramolecular cyclization to form the benzo[d]isoxazole ring is suffering from low yields and starting material decomposition. What are the likely causes?

Answer: This is a common issue often rooted in catalyst deactivation or suboptimal reaction conditions. Let's break down the potential culprits:

  • Cause 1: Catalyst Oxidation. Copper(I) is the active catalytic species in many cross-coupling and cyclization reactions.[3] It is highly susceptible to oxidation to the less active Copper(II) state, especially in the presence of atmospheric oxygen.

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents by sparging with an inert gas or using a freeze-pump-thaw technique. Using a slight excess of a mild reducing agent or a ligand that stabilizes Cu(I) can also be beneficial.

  • Cause 2: Inappropriate Ligand or Base. The choice of ligand and base is critical and interdependent. The ligand modulates the catalyst's electronic properties and stability, while the base is required for substrate deprotonation. A base that is too strong can lead to side reactions or decomposition, while one that is too weak will result in an incomplete reaction.

    • Solution: Screen a panel of ligands and bases. For Ullmann-type couplings, phenanthroline or phosphine-based ligands are common.[2] Pair them with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong organic bases like DBU unless specifically required by the protocol, as they can lead to undesired side reactions.

  • Cause 3: High Reaction Temperature. While many copper-catalyzed reactions require heat, excessive temperatures can accelerate catalyst decomposition and promote undesired pathways, such as protodehalogenation of the starting material.

    • Solution: Optimize the temperature carefully. Start at a lower temperature (e.g., 80-90 °C) and incrementally increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and stability of reactants and catalyst.

Issues in Nickel-Catalyzed Synthesis

Nickel is an attractive, earth-abundant alternative to palladium for cross-coupling reactions, such as attaching the piperidine ring to a pre-formed benzo[d]isoxazole core.[4][5] However, nickel's unique chemistry requires careful handling.[6]

Question: My nickel-catalyzed Suzuki or Buchwald-Hartwig coupling is sluggish and gives inconsistent yields. What should I investigate?

Answer: Inconsistency in nickel-catalyzed reactions often points to catalyst deactivation or sensitivity to impurities.

  • Cause 1: Catalyst Deactivation via CO Poisoning or Oxidation. Nickel catalysts are notoriously sensitive. They can be poisoned by carbon monoxide, which can form stable and unreactive nickel carbonyl complexes.[6] Like copper, the active Ni(0) species is also highly sensitive to oxygen.

    • Solution: Use high-purity reagents and solvents. Ensure all glassware is oven-dried and the reaction is maintained under a strict inert atmosphere. If using a CO-releasing molecule (CORM) for a carbonylation reaction, ensure the release rate is slow and controlled to avoid high local concentrations of CO.[7]

  • Cause 2: Ligand Selection. The ligand's role is paramount in stabilizing the nickel catalyst and facilitating the catalytic cycle. An improper ligand can lead to rapid catalyst decomposition or failure to promote reductive elimination.

    • Solution: For C-N cross-coupling, bidentate phosphine ligands (e.g., dppf, Xantphos) or N-heterocyclic carbene (NHC) ligands are often effective.[5] The choice depends on the specific substrates. A preliminary screen of 3-4 different ligand types is highly recommended during methods development.

  • Cause 3: Substrate Purity. Acidic or coordinating impurities in your starting materials can sequester or deactivate the nickel catalyst.

    • Solution: Purify your starting materials meticulously. For example, if using a piperidine salt, ensure it is fully neutralized to the free base before addition, as the excess acid can interfere with the reaction.

Issues in Photoredox-Catalyzed Synthesis

Visible-light photoredox catalysis offers an exceptionally mild and powerful method for generating reactive intermediates for isoxazole synthesis, often from simple starting materials under ambient temperature.[8][9]

Question: My photoredox reaction to generate a nitrile oxide for cycloaddition is not proceeding. The solution color doesn't change, and I only recover starting material. What's wrong?

Answer: This is a classic initiation failure problem. The issue lies in the photon-to-chemical energy transfer process.

  • Cause 1: Mismatch between Light Source and Photocatalyst. Every photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) has a specific absorption maximum.[8][10] If the wavelength of your light source does not overlap significantly with the catalyst's absorption spectrum, the catalyst will not be excited, and the reaction will not start.

    • Solution: Verify the emission spectrum of your LED light source. Blue LEDs (~450 nm) are common and effective for many ruthenium and iridium catalysts. Ensure the light is positioned close to the reaction vessel to maximize photon flux.

  • Cause 2: Presence of Quenchers. Oxygen is a notorious quencher of excited-state photocatalysts. Other impurities in your solvent or reagents can also act as quenchers.

    • Solution: Thoroughly degas your reaction mixture. A minimum of 3-4 freeze-pump-thaw cycles is recommended for optimal results. Use high-purity, anhydrous solvents.

  • Cause 3: Incorrect Redox Potential. The photoredox cycle relies on a series of single-electron transfer (SET) events. The excited photocatalyst must have a suitable redox potential to oxidize or reduce your substrate.

    • Solution: If the reaction is not working, consult the literature for the redox potentials of your substrate and photocatalyst. You may need a more strongly oxidizing or reducing catalyst to initiate the desired transformation. For example, some organic dyes offer different redox windows compared to standard iridium complexes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of considering a nickel catalyst over a palladium catalyst for C-C or C-N coupling reactions?

A1: The primary advantages are cost and reactivity. Nickel is significantly more earth-abundant and less expensive than palladium.[6] From a reactivity standpoint, nickel can sometimes catalyze transformations that are difficult for palladium, such as coupling with aryl chlorides or other less reactive electrophiles, due to its different redox properties and mechanistic pathways.[5][7]

Q2: Copper catalysts are much cheaper than palladium, but what are their main limitations?

A2: The main limitations of copper catalysts include generally lower turnover numbers (requiring higher catalyst loading), a narrower substrate scope for certain transformations compared to palladium's versatility, and a higher sensitivity to ligand and reaction conditions.[1][2] Reproducibility can sometimes be a challenge without rigorous control over atmospheric conditions.

Q3: How do I choose between a metal-based (Ru, Ir) and an organic dye photocatalyst?

A3: The choice depends on cost, redox potential, and solubility.

  • Metal-based photocatalysts (Ru, Ir): Generally offer high quantum yields, photostability, and well-characterized redox properties.[8] However, they are expensive and can introduce trace metal contamination.

  • Organic Dye Photocatalysts (Eosin Y, Rose Bengal): Are significantly cheaper, metal-free, and can be ideal for large-scale synthesis.[11][12] However, they may have lower photostability (bleaching) and their redox potentials may not be suitable for all transformations.

Q4: My reaction requires a base. How does the choice of base impact a cross-coupling reaction?

A4: The base plays multiple critical roles. In Suzuki couplings, it facilitates the transmetalation step.[13][14] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. The strength and solubility of the base are key. Strong, soluble bases (e.g., NaOtBu, LiHMDS) can accelerate reactions but may also promote side reactions. Weaker, inorganic bases (e.g., K₂CO₃, K₃PO₄) are often milder and can improve selectivity, but may require higher temperatures or longer reaction times.[13]

Experimental Protocols & Data

Protocol 1: Copper-Catalyzed Intramolecular Cyclization for Benzo[d]isoxazole Formation

This protocol describes a general procedure for the synthesis of a 3-substituted benzo[d]isoxazole from a 2-halobenzaldoxime precursor.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-halobenzaldoxime (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with high-purity argon three times.

  • Solvent Addition: Add anhydrous, degassed DMSO (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparative Overview of Alternative Catalytic Systems
FeatureCopper-CatalyzedNickel-CatalyzedPhotoredox-Catalyzed
Primary Advantage Low cost, good for C-N/C-O bondsLow cost, high reactivity with chloridesExtremely mild conditions, novel reactivity
Typical Catalyst Loading 5-20 mol%1-10 mol%0.5-2 mol%
Common Ligands L-proline, PhenanthrolinePhosphines (e.g., PCy₃), NHCsBipyridine (bpy), Phenylpyridine (ppy)
Reaction Temperature 80-140 °C60-120 °C20-40 °C
Key Sensitivity Oxygen (Cu(I) -> Cu(II))Oxygen, CO, substrate purityLight, Oxygen (quenching)
Reference [2][3][5][6][8][10]

Visual Guides & Workflows

Troubleshooting a Failing Cross-Coupling Reaction

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Conversion) Inert_Check Is the inert atmosphere rigorously maintained? Start->Inert_Check Inert_Check->Start No, Fix Setup Reagent_Check Are reagents & solvents pure and anhydrous? Inert_Check->Reagent_Check Yes Reagent_Check->Start No, Purify/Dry Conditions_Check Optimize Conditions: Temp, Concentration, Base Reagent_Check->Conditions_Check Yes Ligand_Check Screen Alternative Ligands Conditions_Check->Ligand_Check Still Failing Success Reaction Successful Conditions_Check->Success Improved Catalyst_Check Consider Alternative Catalyst System (e.g., Cu, Ni, Pd) Ligand_Check->Catalyst_Check Still Failing Ligand_Check->Success Improved Catalyst_Check->Success Improved

Caption: A decision tree for troubleshooting cross-coupling reactions.

Simplified Photoredox Catalytic Cycle

Photoredox_Cycle PC PC PC_star [PC]* PC->PC_star hν (Light) PC_star->PC SET Sub_red Substrate(red) Sub_ox Substrate(ox) Sub_ox->Sub_red e- Product Product Sub_red->Product

References

Technical Support Center: Column Chromatography Optimization for 3-(Piperidin-4-yl)benzo[d]isoxazole Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(Piperidin-4-yl)benzo[d]isoxazole via column chromatography. We will move beyond basic protocols to address the specific chemical properties of this molecule and provide a framework for logical troubleshooting and optimization.

Section 1: Understanding the Analyte: Physicochemical Properties

The successful purification of any compound begins with understanding its structure and properties. This compound is a heterocyclic compound with distinct features that dictate its chromatographic behavior.

The key to its purification is recognizing the influence of the basic piperidine nitrogen. On a standard silica gel stationary phase, which is weakly acidic due to surface silanol groups (Si-OH), this basic nitrogen will form strong acid-base interactions. This leads to common purification issues like poor peak shape (tailing), irreversible adsorption, and low recovery.[1] Our entire optimization strategy will revolve around mitigating this interaction.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₂H₁₄N₂O-
Molecular Weight 202.25 g/mol [2]Affects diffusion rates, but polarity is more critical for separation.
Structure A polar benzisoxazole core linked to a basic piperidine ring.The basic nitrogen is the primary site for strong, undesirable interactions with acidic silica gel.
Predicted pKa ~8.5-9.5 (for the piperidinyl conjugate acid)The compound will be protonated and highly charged in acidic conditions, and neutral (free base) in basic conditions. This is key to controlling its interaction with the stationary phase.
Polarity Polar, basic compoundRequires a relatively polar mobile phase for elution from a normal-phase column.[3]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during method development.

Q1: What is the best stationary phase for purifying this compound?

A: Standard flash-grade silica gel (SiO₂, 40-63 µm) is the most common and cost-effective choice. However, due to the basic nature of the analyte, the mobile phase must be modified to prevent peak tailing.[1] If issues persist, consider using deactivated silica (treated to reduce surface acidity) or basic alumina, although developing a solvent system for alumina can be less straightforward.[4]

Q2: Why is my compound streaking or "tailing" on the TLC plate and column?

A: Tailing is the classic sign of strong, non-ideal interactions between your basic compound and the acidic silanol groups on the silica surface. As the band of your compound moves, a fraction of it is strongly retained, "tailing" behind the main band. To solve this, you must add a small amount of a basic modifier to your mobile phase to neutralize these active sites. A common choice is triethylamine (TEA) or ammonium hydroxide (NH₄OH) at a concentration of 0.5-1% (v/v).[1]

Q3: What is a good starting solvent system (mobile phase)?

A: Given the compound's polarity, a simple hexane/ethyl acetate system is unlikely to be effective. A stronger, more polar system is required.

  • Good Starting Point: Dichloromethane (DCM) with Methanol (MeOH). Start with a low percentage of MeOH (e.g., 98:2 DCM:MeOH) and gradually increase the MeOH concentration.

  • Crucial Additive: Always include 0.5-1% triethylamine (TEA) or ammonium hydroxide in your mobile phase mixture to ensure sharp peaks. For example: 95:4:1 DCM:MeOH:TEA.

Q4: How do I choose the optimal solvent system using Thin Layer Chromatography (TLC)?

A: The goal of TLC is to find a solvent system that provides a good retention factor (Rƒ) for your target compound and good separation from its impurities.

  • Spot your crude reaction mixture on a silica TLC plate.

  • Develop the plate in a chamber with your chosen solvent system (e.g., varying ratios of DCM/MeOH with 1% TEA).

  • Aim for an Rƒ value between 0.25 and 0.4 for your desired compound.[5] An Rƒ in this range generally translates well to a column separation, allowing impurities to elute before your compound while not requiring excessively large volumes of solvent.

  • Ensure there is a clear separation (ΔRƒ) between your product spot and any major impurity spots.[5]

Q5: My compound is not eluting from the column, even with a high concentration of methanol.

A: This indicates very strong adsorption to the stationary phase.

  • Check for a Basic Additive: First, confirm you have added a basic modifier like TEA or NH₄OH. Without it, your compound may be irreversibly bound.

  • Increase Modifier Concentration: Try increasing the concentration of the basic additive to 2%.

  • Flush the Column: If the compound is still retained, you can attempt to flush it out with a 5-10% solution of ammonium hydroxide in methanol. Note that this is a recovery step, not a purification one, and may co-elute other polar impurities.

  • Assess Stability: It is also possible the compound has decomposed on the acidic silica.[4] You can test this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[4]

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve specific problems during your column chromatography experiment.

Troubleshooting Workflow Diagram

G cluster_start cluster_problems cluster_causes cluster_solutions start Problem Observed p1 Poor Separation start->p1 p2 Severe Tailing start->p2 p3 Low or No Recovery start->p3 c1 Incorrect Solvent Polarity (High Rƒ) p1->c1 c2 Column Overload p1->c2 c3 No Basic Modifier p2->c3 p3->c3 c4 Irreversible Adsorption or Decomposition p3->c4 s1 Decrease Polarity (Lower % MeOH) c1->s1 s2 Use Less Sample (Wider Column) c2->s2 s3 Add 0.5-1% TEA or NH₄OH c3->s3 s4 Test Compound Stability on Silica (TLC) c4->s4 s5 Use Deactivated Silica or Alumina s4->s5 If Unstable

Caption: A flowchart for troubleshooting common column chromatography issues.

Troubleshooting Table
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping fractions)1. Incorrect Mobile Phase: The eluent is too polar, causing all compounds to elute quickly near the solvent front (high Rƒ on TLC).[5]2. Column Overloading: Too much sample was loaded for the column diameter, exceeding the binding capacity and preventing proper band separation.3. Poor Column Packing: Channeling in the stationary phase leads to a non-uniform solvent front.1. Re-optimize on TLC: Find a solvent system that gives your product an Rƒ of 0.25-0.4 and maximizes separation from impurities. Decrease the percentage of the polar solvent (e.g., MeOH).2. Reduce Sample Load: A general rule is to load 1g of crude material per 10-20g of silica. If separation is difficult, increase the silica-to-sample ratio.3. Repack the Column: Ensure a homogenous slurry and careful packing to create a level, stable bed.
Severe Peak Tailing 1. Acid-Base Interaction: The basic piperidine nitrogen is interacting strongly with acidic silanol groups.[1]2. Sample Solvent Effect: The sample was dissolved in a solvent much stronger than the mobile phase, causing it to spread at the origin.1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or ammonium hydroxide into your eluent. This is the most effective solution.[1]2. Use a Weaker Loading Solvent: Dissolve the crude sample in a minimal amount of a solvent in which it is soluble but that is weaker than your mobile phase (e.g., DCM). Alternatively, adsorb the sample onto a small amount of silica ("dry loading").
Low or No Recovery 1. Irreversible Adsorption: The compound has bound so strongly to the silica that the mobile phase cannot elute it (often due to a lack of basic modifier).2. Compound Decomposition: The acidic silica gel has catalyzed the degradation of your product.[4]3. Compound is Highly Soluble: The compound is eluting, but is too dilute to be detected by TLC.1. Flush with a Stronger, Basic Eluent: Try flushing the column with 5-10% NH₄OH in methanol. This will likely strip everything from the column.2. Test for Stability: Spot the compound on a silica TLC plate and let it sit for 30-60 minutes before developing. If a new spot or streak appears, the compound is not stable on silica. Consider using alumina or deactivated silica.[4]3. Combine and Concentrate: Combine and concentrate the fractions you expect the compound to be in and re-run TLC on the concentrated sample.
Section 4: Experimental Protocols

This section provides validated, step-by-step procedures for the purification workflow.

Purification Workflow Diagram

Caption: A standard workflow for purifying a compound by column chromatography.

Protocol 1: TLC Method Development

This protocol is the essential first step to determine the appropriate mobile phase.

  • Prepare a stock solution of your crude material in a suitable solvent like DCM or methanol (~10 mg/mL).

  • Prepare several developing chambers (e.g., covered beakers with filter paper) with different solvent systems. Start with:

    • Chamber 1: 95:5 DCM/MeOH + 1% TEA

    • Chamber 2: 90:10 DCM/MeOH + 1% TEA

    • Chamber 3: 85:15 DCM/MeOH + 1% TEA

  • Spot the crude mixture on three separate TLC plates, keeping the spots small.

  • Place one plate in each chamber and allow the solvent front to travel to about 1 cm from the top.

  • Remove the plates , mark the solvent front, and allow them to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rƒ value for each spot (Rƒ = distance spot traveled / distance solvent traveled).

  • Select the system where the desired product has an Rƒ between 0.25-0.4 and is well-resolved from other spots.

Protocol 2: Packing and Running the Column

This protocol assumes a solvent system has been selected from TLC analysis.

  • Select a Column: Choose a glass column with a stopcock. The amount of silica should be 50-100 times the weight of your crude sample (e.g., 50g of silica for 0.5-1g of crude material).

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your starting mobile phase (the one selected from TLC) until you have a homogenous, pourable slurry. Use a less polar solvent like hexane first to make the slurry, then add the polar eluent.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • With the stopcock closed, pour the silica slurry into the column.

    • Tap the side of the column gently to help the silica pack evenly.

    • Open the stopcock and drain some solvent, but never let the top of the silica bed run dry.

    • Add another thin layer of sand on top of the silica bed to protect it during solvent addition.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3x the weight of your sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Carefully add your mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes or vials.

    • Maintain a constant head of solvent above the silica bed at all times.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute).

  • Analyze Fractions:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your compound.

    • Combine the fractions that contain only your pure product.

  • Isolate the Product: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.

References

Validation & Comparative

Comparative Analysis of Antipsychotic Activity: 3-(Piperidin-4-yl)benzo[d]isoxazole Derivatives versus Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The development of effective and well-tolerated antipsychotic agents remains a cornerstone of psychiatric medicine. Risperidone, an atypical antipsychotic approved in 1993, marked a significant advancement in schizophrenia treatment by offering a broad efficacy profile with a reduced propensity for extrapyramidal symptoms (EPS) compared to first-generation agents.[1] Its therapeutic success is largely attributed to a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] The chemical backbone of risperidone is the 3-(piperidin-4-yl)benzo[d]isoxazole scaffold, a privileged structure in medicinal chemistry for targeting central nervous system disorders.[4]

This guide provides an in-depth, objective comparison of the antipsychotic properties of risperidone against novel derivatives of its core scaffold, specifically 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. We will dissect their mechanisms of action, compare their receptor binding affinities, and evaluate their performance in key preclinical models, supported by detailed experimental protocols. This analysis aims to furnish researchers and drug development professionals with the critical data and methodological insights necessary to advance the design of next-generation antipsychotics.

Part 1: Mechanistic Framework and Receptor Pharmacology

The prevailing theory for the therapeutic action of atypical antipsychotics is their dual antagonism of dopamine D2 receptors in the mesolimbic pathway (alleviating positive symptoms) and serotonin 5-HT2A receptors.[2][5] The 5-HT2A blockade is thought to mitigate the motor side effects (EPS) typically associated with potent D2 antagonism and may contribute to efficacy against negative symptoms.[6][7] Both risperidone and the this compound derivatives operate within this mechanistic paradigm.[4][8][9]

Receptor Binding Profiles: A Quantitative Comparison

A compound's affinity for various neurotransmitter receptors dictates its therapeutic efficacy and side effect profile. The dissociation constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.

Risperidone exhibits high affinity for both 5-HT2A and D2 receptors, with a significantly stronger affinity for the former, a hallmark of atypical antipsychotics.[2][10] It also demonstrates notable affinity for α1-adrenergic, α2-adrenergic, and H1 histaminergic receptors, which can contribute to side effects like orthostatic hypotension and sedation.[10][11]

While specific Ki values for a wide range of this compound derivatives are not consolidated in a single public source, their neuroleptic potential has been established through competitive binding assays against [3H]spiroperidol, a classic D2 antagonist.[8] Studies on these derivatives confirm their potent interaction with the D2 receptor, a prerequisite for antipsychotic activity.[8]

Below is a comparative summary of receptor binding affinities.

ReceptorRisperidone (Ki, nM)This compound Derivatives
Dopamine D2 3.13 - 3.2[2][10]Potent inhibition of [3H]spiroperidol binding[8]
Serotonin 5-HT2A 0.16 - 0.2[2][10]Assumed high affinity based on structural similarity to risperidone
Serotonin 5-HT1A 420[2]Data not available
α1-Adrenergic 0.8[10]Data not available
α2-Adrenergic 7.54[10]Data not available
Histamine H1 2.23 - 20[2][10]Data not available

Table 1: Comparative Receptor Binding Affinities.

Signaling Pathway of Atypical Antipsychotics

The therapeutic effect of these compounds is achieved by modulating downstream signaling in key neural circuits. The diagram below illustrates the central mechanism of D2 and 5-HT2A receptor antagonism.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Activates HT Serotonin HT2AR 5-HT2A Receptor HT->HT2AR Activates Response Reduction of Psychotic Symptoms D2R->Response Leads to Psychosis Compound Risperidone or Benzisoxazole Derivative Compound->D2R Antagonizes Compound->HT2AR Antagonizes G A Prepare Receptor Membranes B Set up 96-well Plate: Total, Non-Specific, Test Compound A->B C Add Radioligand (e.g., [3H]spiperone) B->C D Incubate to Equilibrium C->D E Vacuum Filtration (Separates Bound/Unbound) D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate IC50 & Ki G->H G A Acclimate Animal to Testing Room B Habituate in Open-Field (Record Baseline Activity) A->B C Administer Test Compound or Vehicle B->C D Administer d-Amphetamine C->D E Record Locomotor Activity (60-90 min) D->E F Analyze Data: Compare Treated vs. Vehicle E->F G A Place Animal in Shuttle Box B Present Conditioned Stimulus (CS) A->B C Animal Crosses? B->C D Record 'Avoidance' End Trial C->D Yes E Deliver Unconditioned Stimulus (US - Shock) C->E No F Animal Crosses? E->F G Record 'Escape' End Trial F->G Yes H Record 'Escape Failure' End Trial F->H No

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(Piperidin-4-yl)benzo[d]isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Off-Target Challenge of a Privileged Scaffold

The 3-(piperidin-4-yl)benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of highly successful atypical antipsychotics like Risperidone and its active metabolite, Paliperidone.[1][2] These agents exert their primary therapeutic effects through potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[3][4] This dual blockade is critical for managing the symptoms of schizophrenia and other psychotic disorders.[4] However, the clinical utility of compounds derived from this scaffold is not solely defined by their on-target potency. Their safety, tolerability, and side-effect profiles are inextricably linked to their interactions with a wide array of other physiological targets—a phenomenon known as cross-reactivity or off-target binding.

Undesired interactions with adrenergic, histaminergic, or cholinergic receptors can lead to a range of adverse effects, from orthostatic hypotension and sedation to weight gain and metabolic disturbances.[3][5][6] Therefore, for any researcher, scientist, or drug development professional working with this privileged scaffold, a deep and early understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a scientific necessity. It is fundamental to selecting and optimizing candidates with the highest probability of clinical success.

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of novel this compound-based compounds. We will detail the rationale behind off-target selection, provide validated experimental protocols, and present a framework for interpreting comparative data to guide lead optimization and candidate selection.

The Rationale for Off-Target Screening: A Decision Framework

The selection of an off-target panel is a critical, strategy-driven decision. For CNS-active compounds like those based on the this compound scaffold, this process is guided by regulatory precedent and known pharmacological liabilities. The International Council for Harmonisation (ICH) S7A guidelines mandate a "core battery" of safety pharmacology studies to investigate effects on vital functions, primarily the central nervous, cardiovascular, and respiratory systems, before first-in-human trials.[7][8][9][10]

Our screening cascade is designed to meet and exceed these requirements by identifying potential liabilities at the earliest possible stage.

References

A Researcher's Guide to Evaluating the Antidiabetic Potential of 3-(Piperidin-4-yl)benzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for diabetes mellitus, a metabolic disorder of escalating global prevalence, the scientific community is continually exploring new chemical scaffolds. Among these, benzo[d]isoxazole derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the antidiabetic properties of a specific subset: 3-(piperidin-4-yl)benzo[d]isoxazole derivatives. This document is designed to be a practical, in-depth resource, moving beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating evaluation process.

Introduction: The Therapeutic Promise of Benzo[d]isoxazoles

The benzo[d]isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules.[1] While initially explored for their antipsychotic properties, recent investigations have unveiled their potential in metabolic regulation.[2] Specifically, derivatives featuring a piperidin-4-yl substituent at the 3-position are of significant interest. This guide will delineate a logical, stepwise approach to systematically assess their antidiabetic efficacy, from initial in vitro enzymatic assays to more complex cell-based and in vivo models.

Part 1: Initial Screening - Targeting Key Carbohydrate Metabolizing Enzymes

A primary strategy in managing hyperglycemia is to control the rate of carbohydrate digestion and absorption. Therefore, the initial evaluation of novel compounds often involves assessing their inhibitory effects on α-amylase and α-glucosidase, key enzymes in this process.

Experimental Protocol: α-Amylase Inhibition Assay

This assay determines the ability of the test compounds to inhibit pancreatic α-amylase, which breaks down complex carbohydrates into simpler sugars.

Methodology:

  • Prepare Reagents:

    • Porcine pancreatic α-amylase solution.

    • Starch solution (1% w/v) in a suitable buffer (e.g., phosphate buffer, pH 6.9).

    • 3,5-Dinitrosalicylic acid (DNSA) reagent.

    • Test compounds (this compound derivatives) and a standard inhibitor (e.g., Acarbose) dissolved in a minimal amount of DMSO and diluted with buffer.

  • Assay Procedure:

    • Pre-incubate the test compound/standard with the α-amylase solution for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the starch solution.

    • Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding the DNSA reagent.

    • Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

    • After cooling to room temperature, measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting a dose-response curve.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay evaluates the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine that hydrolyzes disaccharides into monosaccharides.

Methodology:

  • Prepare Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Test compounds and a standard inhibitor (e.g., Acarbose).

  • Assay Procedure:

    • Similar to the α-amylase assay, pre-incubate the enzyme with the test compound/standard.

    • Add the pNPG substrate to start the reaction.

    • Incubate at 37°C.

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values as described for the α-amylase assay.

Rationale for Initial Enzyme Inhibition Screening: These in vitro assays are rapid, cost-effective, and provide the first indication of a compound's potential to modulate glucose metabolism.[3] Positive results from these screens justify progression to more complex and physiologically relevant models.

Part 2: Cellular Models - Investigating Glucose Uptake and Underlying Mechanisms

Compounds that demonstrate significant enzyme inhibitory activity should be further evaluated in cell-based assays to understand their effects on glucose transport and to begin elucidating their mechanism of action.

Experimental Protocol: Glucose Uptake Assay in L6 Myotubes or 3T3-L1 Adipocytes

This assay measures the direct effect of the compounds on glucose uptake in insulin-sensitive cell lines, mimicking skeletal muscle and adipose tissue, respectively.[4]

Methodology:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts or 3T3-L1 preadipocytes under standard conditions.

    • Induce differentiation into myotubes or mature adipocytes, respectively.

  • Glucose Uptake Measurement:

    • Starve the differentiated cells of glucose for a defined period.

    • Treat the cells with the test compounds at various concentrations, a positive control (e.g., insulin or metformin), and a vehicle control.

    • Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for a short period.

    • Wash the cells to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis:

    • Quantify the increase in glucose uptake relative to the vehicle control.

    • Determine the EC50 value (the concentration that elicits 50% of the maximal response).

Delving Deeper: Investigating the AMPK Signaling Pathway

A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK).[5] Activation of AMPK can enhance glucose uptake and inhibit gluconeogenesis.[5] Therefore, it is crucial to investigate whether the antidiabetic effects of the benzo[d]isoxazole derivatives are mediated through this pathway.

Experimental Protocol: Western Blot Analysis for AMPK Activation

Methodology:

  • Cell Treatment and Lysis:

    • Treat insulin-resistant HepG2 cells (a common model for studying hepatic glucose metabolism) with the test compounds.[5]

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

    • Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK. An increased ratio indicates AMPK activation.

Visualizing the Proposed Mechanism:

AMPK_Pathway This compound Derivative This compound Derivative AMPK Activation AMPK Activation This compound Derivative->AMPK Activation Glucose Uptake (GLUT4 translocation) Glucose Uptake (GLUT4 translocation) AMPK Activation->Glucose Uptake (GLUT4 translocation) Inhibition of Gluconeogenesis Inhibition of Gluconeogenesis AMPK Activation->Inhibition of Gluconeogenesis PEPCK & G6Pase PEPCK & G6Pase Inhibition of Gluconeogenesis->PEPCK & G6Pase down-regulation of Reduced Hepatic Glucose Output Reduced Hepatic Glucose Output PEPCK & G6Pase->Reduced Hepatic Glucose Output

Caption: Proposed mechanism of action via AMPK activation.

Part 3: In Vivo Validation - Animal Models of Diabetes

Promising candidates from in vitro and cellular studies must be validated in vivo to assess their efficacy and safety in a whole-organism context. Chemically induced models of diabetes are commonly employed for this purpose.[6][7]

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[8][9]

Methodology:

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ to adult Wistar or Sprague-Dawley rats. Nicotinamide may be co-administered to partially protect β-cells, resulting in a model of type 2 diabetes.[8]

    • Monitor blood glucose levels over several days to confirm the development of diabetes (typically blood glucose > 250 mg/dL).

  • Treatment Protocol:

    • Divide the diabetic animals into groups: diabetic control, standard drug (e.g., metformin or vildagliptin), and test compound groups at different doses.[8]

    • Administer the treatments orally once daily for a specified period (e.g., 14 or 21 days).

  • Monitoring and Data Collection:

    • Measure fasting blood glucose levels at regular intervals.

    • At the end of the study, collect blood for biochemical analysis (e.g., insulin levels, lipid profile).

    • Harvest organs (e.g., pancreas, liver, kidney) for histopathological examination.

Data Presentation: A Comparative Approach

To facilitate a clear comparison, the results from the in vivo studies should be summarized in a structured table.

Treatment GroupDose (mg/kg)Initial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)% Reduction in Blood Glucose
Diabetic Control-295 ± 8.5310 ± 10.2-
Metformin50298 ± 9.1150 ± 7.849.7%
Derivative X25301 ± 8.9220 ± 9.526.9%
Derivative X50296 ± 9.3185 ± 8.137.5%
Derivative Y50299 ± 8.7205 ± 9.231.4%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The evaluation process should be iterative. The data gathered from the described assays will inform the structure-activity relationship (SAR) of the this compound derivatives.[10][11] By systematically modifying the substituents on the benzoisoxazole ring and the piperidine moiety, it is possible to identify the key structural features responsible for the observed antidiabetic activity. This knowledge is invaluable for the rational design and synthesis of more potent and selective lead compounds.

Visualizing the Evaluation Workflow:

workflow A Synthesis of this compound Derivatives B In Vitro Enzyme Inhibition Assays (α-amylase, α-glucosidase) A->B C Cell-Based Assays (Glucose Uptake) B->C Active Compounds D Mechanism of Action Studies (e.g., AMPK activation) C->D E In Vivo Animal Models (STZ-induced diabetes) D->E Promising Candidates F SAR Analysis & Lead Optimization E->F F->A Iterative Design G Preclinical Development F->G Lead Compound

Caption: A systematic workflow for evaluating antidiabetic properties.

Conclusion

The evaluation of this compound derivatives as potential antidiabetic agents requires a multi-faceted and logical approach. This guide has outlined a comprehensive strategy, from initial enzyme-based screening to cellular mechanism-of-action studies and in vivo validation. By adhering to these principles of scientific integrity and causality, researchers can rigorously assess the therapeutic potential of this promising class of compounds and contribute to the development of next-generation antidiabetic drugs.

References

A Comparative Benchmarking Guide to Novel 3-(Piperidin-4-yl)benzo[d]isoxazole Derivatives for Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel 3-(Piperidin-4-yl)benzo[d]isoxazole derivatives against established standard-of-care antipsychotic drugs. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to conduct a rigorous and objective evaluation of these promising new chemical entities.

The core of many successful antipsychotic drugs, including the widely prescribed risperidone, features the benzisoxazole and piperidine functional groups.[1] This structural motif has proven effective in modulating key neurotransmitter systems implicated in psychosis. The development of new derivatives in this class is driven by the pursuit of improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile, such as a reduction in extrapyramidal symptoms (EPS), weight gain, and metabolic disturbances.[2][3]

This guide will focus on a hypothetical lead compound, hereafter referred to as "Compound X" , a novel this compound derivative. We will benchmark Compound X against a carefully selected panel of standard drugs:

  • Haloperidol: A first-generation, or "typical," antipsychotic that primarily acts as a potent dopamine D2 receptor antagonist.[4][5][6]

  • Risperidone: A second-generation, or "atypical," antipsychotic with potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[1][7][8]

  • Aripiprazole: A third-generation antipsychotic with a unique mechanism as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[9][10][11][12]

The comparative analysis will be structured around a series of in vitro and in vivo assays designed to elucidate the pharmacological profile of Compound X and predict its clinical potential.

In Vitro Benchmarking: Receptor Binding and Functional Activity

The initial phase of benchmarking focuses on characterizing the interaction of Compound X with key molecular targets known to be involved in the therapeutic action and side effects of antipsychotic drugs.

Receptor Binding Affinity

The affinity of a compound for its target receptors is a primary determinant of its potency and potential for off-target effects. We will assess the binding affinity (Ki) of Compound X and the standard drugs at the following receptors:

  • Dopamine D2 Receptor: The primary target for the antipsychotic effects of most currently available drugs.[4][5][6][8]

  • Serotonin 5-HT2A Receptor: Antagonism at this receptor is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of EPS and potential efficacy against negative symptoms.[7][8][9]

  • Serotonin 5-HT1A Receptor: Partial agonism at this receptor, as seen with aripiprazole, may contribute to improved mood and cognitive function.[9][10]

  • Histamine H1 Receptor: Blockade of this receptor is associated with sedation and weight gain.[1]

  • Alpha-1 Adrenergic Receptor: Antagonism at this receptor can lead to orthostatic hypotension.[1]

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2ASerotonin 5-HT1AHistamine H1Alpha-1 Adrenergic
Compound X Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Haloperidol HighModerateLowLowModerate
Risperidone HighVery HighLowHighHigh
Aripiprazole High (Partial Agonist)HighHigh (Partial Agonist)ModerateModerate

Note: "High," "Moderate," and "Low" are qualitative descriptors. The table should be populated with quantitative Ki values obtained from experimental assays.

Functional Activity Assays

Beyond simple binding, it is crucial to determine whether a compound acts as an antagonist, agonist, or partial agonist at its target receptors.

  • Dopamine D2 Receptor Functional Assay: This assay measures the ability of the compounds to inhibit the signaling cascade initiated by dopamine binding to the D2 receptor, typically by quantifying changes in cyclic AMP (cAMP) levels.[13]

  • Serotonin 5-HT2A Receptor Functional Assay: This assay assesses the compound's ability to block the 5-HT2A receptor-mediated mobilization of intracellular calcium.[14]

Experimental Workflow: In Vitro Assays

G cluster_0 Receptor Binding Assays cluster_1 Functional Assays Membrane Prep Membrane Prep Radioligand Incubation Radioligand Incubation Membrane Prep->Radioligand Incubation [3H]Spiperone (D2) [3H]Ketanserin (5-HT2A) Filtration & Washing Filtration & Washing Radioligand Incubation->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Measure radioactivity Ki Calculation Ki Calculation Scintillation Counting->Ki Calculation Comparative Analysis Comparative Analysis Ki Calculation->Comparative Analysis Cell Culture (Receptor Expressing) Cell Culture (Receptor Expressing) Compound Treatment Compound Treatment Cell Culture (Receptor Expressing)->Compound Treatment Agonist Challenge Agonist Challenge Compound Treatment->Agonist Challenge Signal Detection Signal Detection Agonist Challenge->Signal Detection cAMP (D2) Ca2+ (5-HT2A) EC50/IC50 Calculation EC50/IC50 Calculation Signal Detection->EC50/IC50 Calculation EC50/IC50 Calculation->Comparative Analysis

Caption: Workflow for in vitro receptor binding and functional assays.

In Vivo Benchmarking: Preclinical Models of Antipsychotic Activity and Side Effects

Animal models are indispensable for evaluating the integrated physiological effects of a new drug candidate. The following in vivo studies are recommended for a comprehensive benchmarking of Compound X.

Models of Antipsychotic Efficacy
  • Amphetamine-Induced Hyperlocomotion: This model is sensitive to the D2 receptor blocking activity of antipsychotics and is a good predictor of efficacy against the positive symptoms of schizophrenia.[15]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: Deficits in sensorimotor gating are a core feature of schizophrenia, and the ability of a drug to restore PPI is considered a measure of its antipsychotic potential.[16][17]

Models of Antipsychotic Side Effects
  • Catalepsy Test: This test assesses the induction of motor rigidity, a classic extrapyramidal side effect associated with strong D2 receptor blockade, particularly by typical antipsychotics like haloperidol.

  • Body Weight and Metabolic Monitoring: Chronic administration of the compounds with regular monitoring of body weight, food intake, and key metabolic parameters (e.g., blood glucose, lipids) is essential to predict the risk of metabolic side effects.[2]

Table 2: Comparative In Vivo Pharmacological Profile

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Prepulse Inhibition Restoration (MED, mg/kg)Catalepsy Induction (MED, mg/kg)Chronic Weight Gain
Compound X Experimental DataExperimental DataExperimental DataExperimental Data
Haloperidol PotentEffectiveHigh PropensityLow
Risperidone PotentEffectiveModerate PropensityModerate-High
Aripiprazole PotentEffectiveLow PropensityLow-Moderate

Note: ED50 = effective dose for 50% of the maximal effect; MED = minimum effective dose.

Experimental Workflow: In Vivo Studies

G cluster_0 Efficacy Models cluster_1 Side Effect Models Rodent Subjects Rodent Subjects Compound Administration Compound Administration Rodent Subjects->Compound Administration Acute or Chronic Dosing Amphetamine Challenge Amphetamine Challenge Compound Administration->Amphetamine Challenge Acoustic Startle Test Acoustic Startle Test Compound Administration->Acoustic Startle Test Bar Test Bar Test Compound Administration->Bar Test Long-term Dosing Long-term Dosing Compound Administration->Long-term Dosing Locomotor Activity Measurement Locomotor Activity Measurement Amphetamine Challenge->Locomotor Activity Measurement Data Analysis Data Analysis Locomotor Activity Measurement->Data Analysis Prepulse Inhibition Measurement Prepulse Inhibition Measurement Acoustic Startle Test->Prepulse Inhibition Measurement Prepulse Inhibition Measurement->Data Analysis Catalepsy Scoring Catalepsy Scoring Bar Test->Catalepsy Scoring Catalepsy Scoring->Data Analysis Metabolic Monitoring Metabolic Monitoring Long-term Dosing->Metabolic Monitoring Weight, Glucose, Lipids Metabolic Monitoring->Data Analysis

Caption: Workflow for in vivo efficacy and side effect profiling.

Discussion and Interpretation

The collective data from these in vitro and in vivo studies will provide a robust, multi-dimensional profile of Compound X. An ideal candidate would exhibit:

  • High affinity for D2 and 5-HT2A receptors , a hallmark of atypical antipsychotics.[2][18]

  • Potent functional antagonism at these receptors, or in the case of a third-generation profile, D2 partial agonism .[9][10]

  • Lower affinity for H1 and alpha-1 adrenergic receptors to minimize sedation, weight gain, and hypotension.[1]

  • Efficacy in animal models of psychosis at doses that do not induce significant catalepsy, indicating a wider therapeutic window.

  • A favorable metabolic profile upon chronic administration.

By systematically comparing the experimental data for Compound X with that of well-characterized standard drugs, researchers can make informed decisions about its potential for further development as a novel antipsychotic agent.

Detailed Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, [3H]spiperone (a radioligand with high affinity for D2 receptors), and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Amphetamine-Induced Hyperlocomotion in Mice
  • Acclimation: Acclimate male C57BL/6 mice to the open-field arenas for 30 minutes.

  • Drug Administration: Administer the test compound (Compound X, haloperidol, risperidone, aripiprazole) or vehicle via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) to all animals.

  • Locomotor Activity Recording: Immediately place the mice back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of amphetamine-induced hyperlocomotion.

References

A Head-to-Head Preclinical Comparison of 3-(Piperidin-4-yl)benzo[d]isoxazole Analogs for Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of key 3-(Piperidin-4-yl)benzo[d]isoxazole analogs in preclinical models. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to offer insights into the experimental rationale and comparative pharmacology that drive modern antipsychotic drug discovery.

Introduction: The Benzisoxazole Scaffold in Atypical Antipsychotics

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of several successful second-generation (atypical) antipsychotic drugs.[1][2] Its significance lies in its ability to be chemically modified to achieve a desired polypharmacological profile, most notably a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is the cornerstone of the "atypical" profile, which aims to treat the positive symptoms of schizophrenia with a reduced liability for extrapyramidal side effects (EPS) compared to first-generation agents.[3]

This guide will dissect the preclinical profiles of three prominent analogs built upon this scaffold:

  • Risperidone: A widely prescribed atypical antipsychotic.

  • Paliperidone (9-hydroxyrisperidone): The primary active metabolite of risperidone, also marketed as a distinct therapeutic agent.[4]

  • Iloperidone: Another analog with a unique receptor binding profile.[3][5]

To provide a broader context, we will also include comparative data for Lurasidone , a structurally related and highly effective atypical antipsychotic that shares the D2/5-HT2A antagonist mechanism.[6][7] By examining their performance in key preclinical assays, we can illuminate the subtle but critical structure-activity relationships that govern efficacy and safety.

Core Mechanism of Action: D2/5-HT2A Receptor Antagonism

The therapeutic efficacy of these compounds is primarily attributed to their ability to modulate dopaminergic and serotonergic pathways in the brain. The prevailing hypothesis suggests that blocking D2 receptors in the mesolimbic pathway reduces the positive symptoms of psychosis (e.g., hallucinations, delusions). Simultaneously, blocking 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex and the nigrostriatal pathway, which may alleviate negative symptoms, cognitive deficits, and reduce the risk of motor side effects.[2][6]

Antipsychotic_Mechanism DA_pre Dopamine (DA) D2R D2 Receptor DA_pre->D2R Activates SHT_pre Serotonin (5-HT) SHT2AR 5-HT2A Receptor SHT_pre->SHT2AR Activates Response Therapeutic Response D2R->Response Leads to EPS Extrapyramidal Side Effects (EPS) D2R->EPS Contributes to SHT2AR->Response Modulates SHT2AR->EPS Drug Benzisoxazole Analog Drug->D2R Blocks Drug->SHT2AR Blocks

Caption: Simplified signaling pathway for benzisoxazole analogs.

Head-to-Head Preclinical Evaluation

The preclinical assessment of antipsychotic candidates is a multi-step process designed to characterize their pharmacological activity, predict therapeutic efficacy, and identify potential liabilities. Below is a typical workflow, followed by a detailed comparison of the benzisoxazole analogs.

Preclinical_Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis (Rodent Models) binding Receptor Binding Assays (Determine Affinity & Selectivity) functional Functional Assays (Agonist vs. Antagonist Activity) binding->functional Characterize Hits pk Pharmacokinetics (ADME) functional->pk Select Leads efficacy Efficacy Models (e.g., Apomorphine Challenge) pk->efficacy safety Safety & Tolerability Models (e.g., Catalepsy, Metabolic) pk->safety lead_opt Lead Optimization efficacy->lead_opt Validate Efficacy safety->lead_opt Assess Liabilities

Caption: General workflow for preclinical evaluation of antipsychotic candidates.

Comparative Receptor Binding Affinity

A compound's affinity for various neurotransmitter receptors is a primary determinant of its therapeutic effects and side-effect profile. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Rationale for Target Selection:

  • Dopamine D2 & Serotonin 5-HT2A: The primary targets for antipsychotic efficacy. The ratio of 5-HT2A to D2 affinity is often considered a key indicator of "atypicality."[4][8]

  • Serotonin 5-HT7: Antagonism at this receptor may contribute to pro-cognitive and antidepressant effects.[6][9]

  • Adrenergic α1 & α2: Affinity for these receptors can influence both therapeutic response and side effects like orthostatic hypotension.[4][5]

  • Histamine H1 & Muscarinic M1: Off-target binding to these receptors is associated with undesirable side effects such as sedation, weight gain (H1), and anticholinergic effects like dry mouth and cognitive impairment (M1).[6][9]

ReceptorRisperidone Ki (nM)Paliperidone Ki (nM)Iloperidone Ki (nM)Lurasidone Ki (nM)
Dopamine D2 3.1 - 4.24.8 - 5.86.2 - 1101.0
Serotonin 5-HT2A 0.16 - 0.50.5 - 1.05.5 - 110.5
Serotonin 5-HT7 3.52.6410.5
Adrenergic α1 0.8 - 2.17.9 - 110.37 - 7.910
Adrenergic α2C 1.15.5-11
Histamine H1 215922019
Muscarinic M1 >1000>1000>1000>1000

Sources: Data compiled from multiple preclinical studies.[4][5][6][9]

Key Insights from Binding Data:

  • All four analogs exhibit high affinity for D2 and 5-HT2A receptors, consistent with their classification as atypical antipsychotics.

  • Lurasidone shows the highest affinity for D2, 5-HT2A, and notably, 5-HT7 receptors, suggesting a potential for pro-cognitive and antidepressant effects.[6][10] It also has negligible affinity for H1 and M1 receptors, predicting a lower risk of sedation and anticholinergic side effects.[6]

  • Risperidone has a very high affinity for 5-HT2A and α1 receptors, significantly higher than for D2.[4] Its metabolite, Paliperidone , has a more balanced D2/5-HT2A binding ratio and weaker affinity for α1 and H1 receptors compared to its parent drug.[4][8]

  • Iloperidone displays potent α1 antagonism but a lower affinity for D2 receptors compared to the other compounds.[5] This high α1 affinity may contribute to orthostatic hypotension.

  • All compounds show a desirable lack of affinity for M1 receptors, avoiding significant anticholinergic side effects.

In Vivo Models of Antipsychotic Efficacy and Side Effects

In vivo studies in animal models are essential to translate in vitro binding data into predictions of clinical performance.

Efficacy Models:

  • Apomorphine-Induced Climbing/Stereotypy: Apomorphine is a dopamine agonist that induces stereotypic behaviors in rodents. The ability of a drug to block these behaviors is a classic and reliable predictor of D2 receptor antagonism and antipsychotic potential.[5] All four analogs are effective in this model.

Side Effect Models:

  • Catalepsy Induction: This model, where animals maintain an awkward posture, is used to predict the likelihood of extrapyramidal symptoms (EPS). Iloperidone was found to be substantially less active in causing catalepsy in rats compared to older antipsychotics, suggesting a lower EPS liability.[5]

  • Metabolic Dysregulation: Second-generation antipsychotics are often associated with metabolic side effects like weight gain and insulin resistance. Preclinical models are crucial for early risk assessment.

    • In a direct head-to-head comparison in female rats, both risperidone and paliperidone induced dose-dependent insulin resistance.[11][12] The effects of the two drugs were largely similar, though risperidone increased fasting glucose levels across more doses than paliperidone.[12]

    • Lurasidone's preclinical profile, with its low affinity for H1 receptors, predicts a lower potential for metabolic side effects.[6]

Pro-Cognitive and Anxiolytic Models:

  • Elevated Plus Maze: This model assesses anxiety-like behavior. Iloperidone was shown to increase the time spent in the open arms of the maze, suggesting potential anxiolytic effects.[5]

  • MK-801 Induced Memory Impairment: Lurasidone has demonstrated the ability to reverse learning and memory deficits induced by the NMDA receptor antagonist MK-801 in rodents, indicating potential pro-cognitive effects.[9]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details standardized protocols for key preclinical assays.

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Causality: This assay is the foundational step in characterizing a compound's pharmacological profile. By using radiolabeled ligands with known high affinity for a target receptor, we can measure how effectively a test compound competes for the same binding site. This competitive displacement allows for the calculation of the Ki value, a quantitative measure of affinity.

Methodology:

  • Tissue/Cell Preparation: Membranes are prepared from either specific brain regions of rodents (e.g., striatum for D2 receptors) or from cultured cell lines stably expressing the human recombinant receptor of interest. This ensures a high concentration of the target receptor.

  • Assay Buffer: A buffer solution (e.g., Tris-HCl) is prepared to maintain a stable pH and ionic environment optimal for receptor-ligand binding.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Competition: The test compound competes with the radioligand for binding to the receptor. The higher the affinity of the test compound, the lower the concentration needed to displace the radioligand.

  • Separation: After incubation reaches equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: The filters are washed to remove non-specific binding, and the amount of radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

Objective: To assess a compound's acute effect on glucose metabolism and insulin resistance.

Causality: This in vivo assay measures how efficiently the body clears a glucose load from the bloodstream. An impaired response, indicated by a higher and more prolonged elevation of blood glucose after the challenge, suggests the drug may be inducing glucose intolerance or insulin resistance, which are key metabolic side effects.

Methodology:

  • Animal Acclimation: Adult female rats are group-housed and acclimated to the facility for at least one week with ad libitum access to food and water.

  • Fasting: Prior to the test, animals are fasted overnight (approx. 16 hours) to establish a baseline glucose level, but with continued access to water.

  • Drug Administration: Animals are randomly assigned to groups and treated with either the vehicle control or a specific dose of the test compound (e.g., risperidone 1 mg/kg) via an appropriate route (e.g., intraperitoneal injection).

  • Baseline Blood Sample: A baseline blood sample (t=0) is taken from the tail vein to measure fasting glucose levels.

  • Glucose Challenge: A sterile solution of D-glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection. This provides a standardized metabolic challenge to the system.

  • Serial Blood Sampling: Small blood samples are collected from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentration for each sample is immediately measured using a calibrated glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time for each treatment group. The Area Under the Curve (AUC) is calculated for each animal. A statistically significant increase in the AUC for a drug-treated group compared to the vehicle group indicates impaired glucose tolerance.[12]

Conclusion and Future Perspectives

The head-to-head preclinical comparison of this compound analogs reveals a class of compounds with a shared core mechanism but distinct pharmacological fingerprints that have significant clinical implications.

  • Risperidone and Paliperidone are closely related, yet the subtle differences in their receptor binding affinities and metabolic profiles highlight the importance of evaluating active metabolites as distinct chemical entities.[4][12] Paliperidone's more balanced receptor profile and potentially milder impact on fasting glucose may offer a clinical advantage in some patients.[4][12]

  • Iloperidone's potent α1 antagonism sets it apart, suggesting a need for careful dose titration to manage cardiovascular side effects, but its low EPS liability is a significant advantage.[5]

  • Lurasidone , while not a direct benzisoxazole, serves as an excellent benchmark for future drug design. Its high affinity for the 5-HT7 receptor and clean off-target profile represent a desirable target for developing antipsychotics with improved cognitive and mood benefits and a benign metabolic profile.[6][9]

The versatility of the benzisoxazole scaffold continues to be explored, with novel derivatives being synthesized and evaluated not only for psychiatric disorders but also for antiproliferative and anti-inflammatory properties.[13][14] Future research will likely focus on fine-tuning the polypharmacology of these analogs to enhance pro-cognitive and antidepressant activities while minimizing metabolic and cardiovascular liabilities, pushing the boundaries of treatment for complex neuropsychiatric disorders.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(Piperidin-4-yl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(Piperidin-4-yl)benzo[d]isoxazole and its salts. As a heterocyclic compound frequently utilized as a building block in pharmaceutical research and development, particularly for antipsychotic agents, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is designed for researchers, chemists, and laboratory managers, synthesizing technical data with established safety protocols to create a self-validating system for waste management.

Compound Identification and Hazard Assessment

Before any disposal procedure, a thorough understanding of the compound's chemical properties and associated hazards is essential.

Chemical Identity:

  • Name: this compound

  • CAS Number: 84163-68-8[2]

  • Molecular Formula: C₁₂H₁₄N₂O[2]

  • Molecular Weight: 202.25 g/mol [2]

Hazard Summary (Based on Analogs): The hydrochloride salt is associated with the following hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3] A fluorinated analog is also listed as "Toxic if swallowed" (H301).[4]

Data Summary Table:

PropertyValueSource
Chemical Name This compoundPubChem[2]
CAS Number 84163-68-8PubChem[2]
Molecular Formula C₁₂H₁₄N₂OPubChem[2]
Molecular Weight 202.25 g/mol PubChem[2]
Physical Form SolidSigma-Aldrich
Known Hazards (Analogs) Skin, eye, and respiratory irritant; Potentially toxic if swallowed.AK Scientific, Inc.[3]

The Regulatory Imperative: Why This Protocol is Essential

Proper chemical waste disposal is not merely a best practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA), governs the management of hazardous waste from its point of generation to its final disposal.[5] Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, can lead to significant environmental contamination, substantial fines, and potential legal action.[5][6]

This protocol is designed to comply with these regulations, specifically the standards for hazardous waste generators, including those operating in academic laboratories under 40 CFR Part 262, Subpart K.[7]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Given the known irritant properties of analogous compounds, direct contact must be avoided. The causality is clear: the chemical's structure has the potential to react with biological tissues, leading to irritation. Therefore, the following minimum PPE is required when handling this compound for disposal:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's compatibility data. Gloves should be inspected before use and disposed of immediately if contaminated.[8]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

This procedure ensures that waste containing this compound is handled safely and segregated correctly for disposal by a licensed hazardous waste management company.

Step 1: Waste Categorization Based on its irritant properties and potential toxicity, this compound must be categorized as hazardous chemical waste .[9] It may fall under the EPA's "U-Listed" wastes as a toxic commercial chemical product.[5] Under no circumstances should this material be disposed of in standard trash or via the sanitary sewer system. [5][10]

Step 2: Segregation of Waste Incompatible chemicals must never be mixed in the same waste container. This compound waste should be collected separately from:

  • Acids and bases

  • Oxidizers

  • Aqueous waste streams

  • Solvents (unless it is dissolved in a compatible solvent, in which case it becomes part of that solvent waste stream)

Step 3: Containment

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5][9] The container must be in good condition, free from cracks or leaks.[5]

  • Solutions: If the compound is in a solvent, it should be collected in a designated, compatible solvent waste container (e.g., a "Non-Halogenated Solvent Waste" container).

Step 4: Labeling Proper labeling is a critical, non-negotiable step for safety and compliance.[9] The waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • A clear indication of the hazards (e.g., "Irritant," "Toxic")

  • The date on which waste was first added to the container (the "accumulation start date").[9]

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[6]

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a spill.

  • Ensure the container is kept closed at all times except when adding waste.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

Step 6: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer to schedule a pickup of the hazardous waste.[6]

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.[11] These companies use high-temperature incineration or other approved methods to safely destroy the chemical.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Identify Waste: This compound assess Assess Hazards (Skin/Eye/Resp Irritant, Toxic) start->assess Step 1 ppe Don Required PPE (Gloves, Goggles, Lab Coat) assess->ppe Step 2 categorize Categorize as Hazardous Chemical Waste ppe->categorize Step 3 select_container Select Compatible Container (e.g., HDPE Jar) categorize->select_container Step 4 label_container Label Container Correctly ('Hazardous Waste', Full Name, Date) select_container->label_container Step 5 store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store Step 6 contact_ehs Contact EHS/Safety Officer for Waste Pickup store->contact_ehs Step 7 end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Protect Yourself: Wear the appropriate PPE as described in Section 3 before attempting to clean the spill.

  • Containment: For a small, solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[3] Avoid generating dust.[3] If necessary, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Exposure Response:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Piperidin-4-yl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and operational protocols for handling 3-(Piperidin-4-yl)benzo[d]isoxazole (CAS No: 84163-68-8). The recommendations herein are synthesized from the known hazards of its constituent functional groups—piperidine and benzo[d]isoxazole—and data from closely related analogs to ensure a comprehensive safety framework. Our objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Understanding the Hazard Profile: A Causal Approach to Safety

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can construct a reliable hazard profile by examining its structural components and available data on its hydrochloride salt and fluorinated analogs.

  • The Piperidine Moiety: The piperidine ring is a well-characterized hazard. Piperidine itself is a flammable liquid and is toxic and corrosive.[1][2] It can cause severe skin burns and eye damage.[1][2] Therefore, any derivative containing this group must be handled with the assumption of significant skin and eye corrosivity.

  • The Benzo[d]isoxazole Core: The hydrochloride salt of the target compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] This aligns with the general hazard profile of isoxazole and benzisoxazole derivatives, which are often classified as irritants.[4]

  • Analogs and Systemic Toxicity: A closely related fluorinated analog, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is classified as "Toxic if swallowed" (H301).[5][6] This raises a significant concern for acute oral toxicity for the parent compound as well.

Synthesized Hazard Assessment: Based on this evidence, this compound should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Potentially toxic if swallowed.

  • Skin and Eye Damage: Likely to cause serious skin and eye irritation, with a potential for corrosive damage due to the piperidine group.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

This assessment dictates a multi-layered approach to Personal Protective Equipment (PPE) to create a barrier against these anticipated hazards.

Selecting the Right PPE: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantity of material being handled, and the potential for exposure. The following table outlines the recommended PPE for different operational scenarios.

Protection Level Required PPE When to Use
Standard Operations (Minimal Risk) • Safety glasses with side shields• Standard nitrile gloves (single pair)• Cotton lab coat• Closed-toe shoesFor handling small quantities (<1g) of the solid compound entirely within a certified chemical fume hood.
Operations with Splash/Aerosol Potential (Moderate Risk) • Chemical splash goggles and a face shield• Double-gloving with nitrile or neoprene gloves• Chemical-resistant lab coat or apron over a standard lab coat• Closed-toe shoesWhen preparing solutions, transferring liquids, heating, vortexing, or handling quantities >1g. This level is crucial to protect against unexpected splashes and aerosol generation.[7]
Emergency Situations (High Risk) • Full-face respirator with appropriate organic vapor/particulate cartridges• Chemical-resistant suit• Heavy-duty chemical-resistant gloves (e.g., butyl rubber) and bootsFor responding to large spills or uncontrolled releases of the compound outside of a primary containment system like a fume hood.[7]

Causality: The escalation in PPE directly corresponds to the increased risk of exposure. Standard operations in a fume hood offer primary containment, reducing the risk to direct contact. However, preparing solutions increases the risk of splashes and aerosolization, necessitating enhanced facial and body protection.[7] Double-gloving provides a critical safeguard; if the outer glove is contaminated, it can be removed without exposing the skin.

Operational Plans: Integrating Safety into Your Workflow

Safe handling is a procedure, not just a set of equipment. The following protocols are designed to be self-validating systems, minimizing the risk of exposure at each step.

PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear: Confirm you are wearing closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]

Workflow for Handling and Weighing

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Handling Protocol:

  • Preparation: Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and place them inside the fume hood before bringing in the compound.

  • Don PPE: Don the appropriate PPE for "Operations with Splash/Aerosol Potential."

  • Weighing: Carefully weigh the solid compound on an analytical balance located within the fume hood or in an adjacent, designated area. Use anti-static weigh paper to prevent dispersal of the powder.

  • Solution Preparation: To prepare a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation. Cap the vessel securely before mixing or vortexing.

  • Cleanup: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of all contaminated disposables (weigh paper, wipes, gloves) in a clearly labeled hazardous waste container.[8]

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal plan.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Disposal Plan start Begin Task Involving This compound task_assessment Assess Task Risk: - Scale of work? - Solid or liquid? - Potential for aerosol/splash? start->task_assessment ppe_level_1 Standard Operations PPE: - Safety glasses - Single nitrile gloves - Lab coat task_assessment->ppe_level_1 Low risk (e.g., <1g solid in hood) ppe_level_2 Moderate Risk PPE: - Goggles & Face shield - Double nitrile gloves - Chemical-resistant coat/apron task_assessment->ppe_level_2 Moderate risk (e.g., solution prep, >1g) ppe_level_3 Emergency PPE: - Full-face respirator - Chemical suit - Heavy-duty gloves task_assessment->ppe_level_3 High risk (e.g., large spill) disposal All Used PPE is Contaminated Waste ppe_level_1->disposal ppe_level_2->disposal ppe_level_3->disposal waste_container Place in a sealed, labeled Hazardous Waste Container disposal->waste_container ehs_pickup Arrange for disposal via Institutional EHS waste_container->ehs_pickup

Caption: PPE selection and disposal workflow for this compound.

Disposal Plan: A Critical Final Step

Improper disposal of hazardous materials and contaminated equipment can pose a significant risk to personnel and the environment.

  • Chemical Waste: All waste containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] Never pour this chemical waste down the drain.[4] The primary disposal method is typically incineration at a licensed hazardous waste facility.[4][9]

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and weigh papers, that has come into contact with the compound must be considered hazardous waste.[8] Collect these materials in a separate, clearly labeled, and sealed container for disposal through your institution's Environmental Health and Safety (EHS) department.[8]

By adhering to these protocols, you build a robust system of safety that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.